2-fluoro-D-phenylalanine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCRCTMDYITATC-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90924286 | |
| Record name | 2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122839-51-4 | |
| Record name | 2-Fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90924286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-D-phenylalanine: From Chemical Structure to Advanced Applications
This guide provides a comprehensive technical overview of 2-fluoro-D-phenylalanine, a fluorinated non-canonical amino acid, for researchers, scientists, and professionals in drug development. We will delve into its core chemical structure, synthesis methodologies, and its burgeoning applications that are pushing the boundaries of peptide engineering, drug discovery, and diagnostic imaging.
Unveiling the Core: The Chemical Identity of this compound
This compound is a derivative of the essential amino acid D-phenylalanine.[1][2] The defining feature of this molecule is the substitution of a hydrogen atom with a fluorine atom at the ortho (position 2) of the phenyl ring.[1] This seemingly minor alteration imparts unique physicochemical properties that are highly sought after in various scientific disciplines.
The introduction of the highly electronegative fluorine atom significantly alters the electronic distribution of the aromatic ring, influencing its polarity, lipophilicity, and metabolic stability.[3] These modifications, in turn, can profoundly impact the biological activity of peptides and proteins into which this amino acid is incorporated.[3][4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. The following table summarizes its key characteristics:
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-3-(2-fluorophenyl)propanoic acid | |
| CAS Number | 97731-02-7 | |
| Molecular Formula | C₉H₁₀FNO₂ | |
| Molecular Weight | 183.18 g/mol | |
| Melting Point | 209-211 °C | |
| Boiling Point (Predicted) | 308.1 ± 32.0 °C | |
| Appearance | White to off-white powder | |
| Solubility | Recrystallise from aqueous EtOH |
The Art of Creation: Synthesis and Purification of this compound
The synthesis of enantiomerically pure this compound is a critical step for its application in biological systems. Both traditional chemical synthesis and modern chemoenzymatic methods are employed, each with its own set of advantages and challenges.
Synthesis Methodologies: A Comparative Overview
| Synthesis Approach | Description | Advantages | Disadvantages |
| Chemical Synthesis | Typically involves multi-step reactions starting from commercially available precursors. Methods can include asymmetric synthesis using chiral auxiliaries or catalysts to achieve the desired D-enantiomer.[3] | Well-established, scalable, and allows for the synthesis of a wide range of derivatives. | Often requires harsh reaction conditions, protecting groups, and can lead to racemization, necessitating chiral resolution steps. |
| Chemoenzymatic Synthesis | This approach combines chemical steps with enzymatic reactions to achieve high stereoselectivity. Enzymes like phenylalanine ammonia lyase can be used for the asymmetric amination of a fluorinated cinnamic acid precursor.[5] | High enantiomeric purity, milder reaction conditions, and can be more environmentally friendly.[6][7] | Enzyme availability and stability can be limiting factors, and substrate scope may be narrower compared to purely chemical methods.[5] |
Experimental Protocol: Chemoenzymatic Synthesis
The following protocol provides a general workflow for the chemoenzymatic synthesis of fluorinated L-α-amino acids, which can be adapted for the D-enantiomer by selecting the appropriate enzyme or starting material. This approach leverages the high stereoselectivity of enzymes.[5]
Step 1: Aldol Reaction
-
Utilize an aldolase to catalyze the reaction between a suitable aldehyde and pyruvate to form a β-hydroxy-α-keto acid.
Step 2: Decarboxylation
-
Chemically decarboxylate the product from Step 1 to yield a fluorinated cinnamic acid derivative.
Step 3: Reductive Amination
-
Employ a phenylalanine ammonia lyase for the stereoselective amination of the fluorinated cinnamic acid to produce the final this compound.
Purification and Characterization
Purification of this compound is typically achieved through recrystallization from aqueous ethanol.[8] For high-purity applications, such as in peptide synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is often employed.
Characterization and confirmation of the chemical structure and purity are performed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the structure and assessing isomeric purity.[9]
-
Mass Spectrometry (MS): Provides accurate molecular weight determination.
-
Chiral Chromatography: Used to determine the enantiomeric excess of the final product.
A Versatile Tool: Applications in Drug Discovery and Beyond
The unique properties of this compound make it a valuable building block in several areas of biomedical research and development.
Enhancing Peptide and Protein Therapeutics
Incorporating this compound into peptides and proteins can significantly enhance their therapeutic potential.[3][10] The fluorine atom can:
-
Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of enzymatic degradation, leading to a longer in vivo half-life.[3]
-
Modulate Bioactivity: The altered electronic properties of the fluorinated aromatic ring can influence binding affinity and specificity to biological targets.[3]
-
Induce Favorable Conformations: The steric and electronic effects of fluorine can promote specific secondary structures in peptides, leading to enhanced activity.[11]
A Probe for Biochemical and Structural Studies
The fluorine atom in this compound serves as a powerful spectroscopic probe.[12] ¹⁹F NMR is a highly sensitive technique with a large chemical shift dispersion and no background signal in biological systems, making it an ideal tool for studying:
-
Protein Folding and Dynamics: By incorporating ¹⁹F-labeled amino acids at specific sites, researchers can monitor conformational changes in real-time.
-
Protein-Ligand Interactions: Changes in the ¹⁹F NMR signal upon ligand binding can provide valuable information about binding events and kinetics.[12]
-
Enzyme Mechanisms: Fluorinated substrates or inhibitors can be used to probe the active site of enzymes.
Advancing Diagnostic Imaging with Positron Emission Tomography (PET)
Radiolabeled amino acids, including fluorinated phenylalanine analogs, are increasingly used as tracers for Positron Emission Tomography (PET) in oncology.[13][14] Cancer cells often exhibit increased amino acid metabolism and transport, making them ideal targets for these imaging agents.[13][14]
[¹⁸F]-labeled this compound can be synthesized and used to visualize tumors with high sensitivity and specificity.[3] The D-enantiomer is of particular interest as it is generally not incorporated into proteins, leading to lower background signal in healthy tissues and potentially higher tumor-to-background ratios.[14]
Conclusion and Future Perspectives
This compound has emerged as a powerful and versatile tool in the fields of chemical biology, drug discovery, and medical imaging. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom, offer researchers unprecedented opportunities to modulate the properties of peptides and proteins, probe biological systems with high precision, and develop novel diagnostic agents. As synthetic methodologies continue to improve and our understanding of the nuanced effects of fluorination deepens, the applications of this compound and other fluorinated amino acids are poised for significant expansion, promising exciting new avenues for therapeutic and diagnostic innovation.
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An In-Depth Technical Guide to the Discovery and Development of 2-Fluoro-D-phenylalanine
Abstract
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical and pharmacological properties. Among the vast array of fluorinated compounds, non-canonical amino acids represent a particularly compelling class of building blocks for creating novel therapeutics. This technical guide provides an in-depth exploration of 2-fluoro-D-phenylalanine, a synthetic amino acid that combines the unique electronic effects of an ortho-fluorine substitution with the proteolytic resistance conferred by a D-chiral center. We will dissect the historical development, synthetic methodologies, and mechanistic underpinnings of its utility, while providing detailed protocols for its synthesis and application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of this compound in their research and development pipelines.
The Strategic Imperative for Fluorination in Amino Acid Design
The substitution of hydrogen with fluorine, its closest steric mimic, instigates profound changes in a molecule's profile. Fluorine's high electronegativity and the strength of the C-F bond introduce a range of desirable modifications.[1] In the context of phenylalanine, these alterations are not merely incremental but transformative.
Causality Behind Fluorine's Impact:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This enhances the half-life of peptide-based drugs.[1][2]
-
Modulated Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups, altering ionization states at physiological pH and thereby influencing receptor-ligand interactions.[1]
-
Conformational Control: Fluorine substitution can alter the conformational preferences of the amino acid side chain, enabling the design of peptides with specific secondary structures or improved binding affinities.[1]
-
Enhanced Hydrophobicity: Fluorination increases the lipophilicity of the phenyl ring, which can improve membrane permeability and enhance binding affinity to hydrophobic pockets in target proteins.[1][3]
The choice of the D-enantiomer is equally strategic. The cellular machinery for protein synthesis exclusively recognizes L-amino acids.[4] Consequently, peptides incorporating D-amino acids are highly resistant to degradation by proteases, significantly extending their biological lifetime. This compound thus represents a dual-pronged approach to enhancing drug-like properties: electronic modulation and stereochemical stability.
Synthesis and Stereochemical Control: Crafting the Molecule
The synthesis of this compound requires precise control over both regiochemistry (position of the fluorine) and stereochemistry (the D-configuration). Several robust methods have been developed to achieve this.
Asymmetric Synthesis via Chiral Auxiliaries
One of the most reliable strategies involves the use of a chiral auxiliary, which directs the stereochemical outcome of a reaction and is later removed. The Schöllkopf or Belokon methods, using chiral bis-lactim ethers or Ni(II) complexes, respectively, are prominent examples.[1][5] The alkylation of a chiral glycine equivalent with 2-fluorobenzyl bromide is a key step, establishing the desired stereocenter.
The causality here is that the bulky chiral auxiliary physically blocks one face of the reactive intermediate (enolate), forcing the incoming electrophile (2-fluorobenzyl bromide) to approach from the less hindered face. This results in a high diastereomeric excess, which, after cleavage of the auxiliary, yields the enantiomerically pure D-amino acid.[1][5]
Caption: Asymmetric synthesis workflow for this compound.
Enzymatic Resolution
An alternative "green chemistry" approach is enzymatic resolution. This method starts with a racemic mixture of DL-2-fluorophenylalanine. An enzyme, such as a lipase or an L-amino acid deaminase, selectively acts on the L-enantiomer, leaving the desired D-enantiomer untouched and allowing for its separation.[1][6][7] For example, subtilisin Carlsberg can be used for the enzymatic hydrolysis of N-benzyloxycarbonyl-DL-amino acid esters, selectively hydrolyzing the L-ester and leaving the D-ester intact for recovery.[1]
This process is self-validating because the high stereospecificity of the enzyme ensures a clean separation, yielding a product of high enantiomeric purity.
Physicochemical Profile and Biological Implications
The introduction of fluorine at the ortho position of the phenyl ring creates a unique electronic and steric environment. This has profound consequences for how the amino acid behaves in a biological system.
| Property | L-Phenylalanine | D-Phenylalanine | This compound | Rationale for Change |
| Configuration | L | D | D | Synthesis-dependent. D-form provides proteolytic resistance. |
| pKa (α-COOH) | ~2.2 | ~2.2 | ~2.1 | Minor inductive effect from the ortho-fluoro group. |
| pKa (α-NH3+) | ~9.3 | ~9.3 | ~9.1 | Inductive electron withdrawal by fluorine lowers basicity.[1] |
| Hydrophobicity (LogP) | ~ -1.38 | ~ -1.38 | Increased | Fluorine substitution increases lipophilicity.[1] |
| Protease Sensitivity | High | Very Low | Very Low | D-enantiomers are not recognized by most proteases. |
| Incorporation into Proteins | Yes (Ribosomal) | No | No (Requires genetic code expansion) | Ribosomes are specific for L-amino acids.[8][9] |
The key takeaway is that this compound is not simply a modified amino acid but a purpose-built tool. Its altered pKa and hydrophobicity can fine-tune binding interactions, while its D-configuration ensures the resulting peptide remains intact long enough to exert its therapeutic effect.
Core Applications in Drug Discovery and Research
The unique properties of this compound have led to its adoption in several high-impact areas of research.
Enhancing Peptide Therapeutics
Peptide drugs often suffer from poor metabolic stability. By substituting a key L-amino acid with this compound, developers can create analogues that are resistant to enzymatic degradation. This is particularly valuable for peptides targeting extracellular receptors, where proteases are abundant. The fluorination can also enhance binding affinity, leading to more potent drugs.[1][2][10]
Probing Enzyme Mechanisms and Designing Inhibitors
As a non-natural amino acid, this compound can be used to design potent and selective enzyme inhibitors. For instance, its incorporation into peptide epoxyketones has been shown to generate highly specific inhibitors of the proteasome's chymotrypsin-like (β5) sites, which are important targets in cancer therapy.[3] The fluorinated phenyl ring can engage in unique interactions within the enzyme's active site, leading to high-affinity binding that would be unattainable with the natural amino acid.
Caption: Selective inhibition of the proteasome β5 subunit.
Neuroscience and Receptor Studies
In neuroscience, modified amino acids are used to probe the structure and function of neurotransmitter receptors and transporters.[11] Because this compound mimics natural amino acids but possesses altered electronic properties, it can be used to investigate receptor interactions with greater precision, aiding in the development of treatments for neurological disorders.[12][13]
Positron Emission Tomography (PET) Imaging
When synthesized with the positron-emitting isotope Fluorine-18 ([¹⁸F]), 2-[¹⁸F]-fluoro-D-phenylalanine becomes a valuable PET imaging agent. Its uptake can be used to visualize metabolic processes, such as protein synthesis in tumors or the brain, providing a non-invasive diagnostic tool.[1][6][7]
Key Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the practical application of this compound chemistry.
Protocol 1: Enzymatic Resolution of N-Acetyl-DL-2-Fluorophenylalanine
-
Rationale: This protocol uses Acylase I from Aspergillus melleus, which selectively hydrolyzes the N-acetyl group from the L-enantiomer, allowing for the separation of the free L-amino acid from the unreacted N-acetyl-D-amino acid based on solubility differences.
-
Methodology:
-
Dissolve N-Acetyl-DL-2-fluorophenylalanine (1.0 eq) in deionized water to a final concentration of 0.1 M.
-
Adjust the pH to 7.5 using a dilute lithium hydroxide (LiOH) solution. The use of LiOH is critical as it does not inhibit the enzyme.
-
Add Acylase I (e.g., 1000 units per 10 mmol of substrate).
-
Incubate the mixture at 37°C for 24 hours with gentle agitation. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (approx. 50% conversion), acidify the reaction mixture to pH ~3.0 with 2M HCl. This will cause the unreacted N-Acetyl-2-fluoro-D-phenylalanine to precipitate.
-
Cool the mixture to 4°C for 4 hours to maximize precipitation.
-
Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. This is the N-acetylated D-form.
-
The filtrate contains the free L-amino acid.
-
To obtain the free D-amino acid, hydrolyze the collected N-Acetyl-2-fluoro-D-phenylalanine by refluxing in 2M HCl for 4 hours.
-
Remove the solvent under reduced pressure and recrystallize the resulting hydrochloride salt from ethanol/ether to yield pure this compound HCl.
-
Protocol 2: In-Gel Assay for Proteasome Inhibition
-
Rationale: This protocol assesses the inhibitory activity of a compound containing this compound against proteasome subunits in a complex biological sample, such as a cell lysate. It uses a fluorescently labeled activity-based probe that covalently binds to active proteasome subunits.
-
Methodology:
-
Prepare whole-cell lysates from a relevant cell line (e.g., HEK-293T) by sonication in a lysis buffer (50 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP, 250 mM sucrose).[3]
-
Determine the total protein concentration of the lysate using a Bradford assay.
-
In separate microcentrifuge tubes, pre-incubate 20 µg of total protein lysate with varying concentrations of your this compound-containing inhibitor (e.g., 1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Add a fluorescent activity-based probe (e.g., Me₄BodipyFL-Ahx₃L₃VS) to each tube at a final concentration of 0.5 µM.
-
Incubate for an additional 1 hour at 37°C to allow the probe to label any uninhibited proteasome subunits.
-
Stop the reaction by adding 4x Laemmli sample buffer containing β-mercaptoethanol and boiling for 5 minutes.
-
Resolve the proteins on a 12.5% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteasome subunits (β1, β2, β5) directly in the wet gel slab using a gel imager with appropriate excitation/emission filters (e.g., λex ~488 nm, λem ~520 nm).
-
Quantify the band intensity. A decrease in fluorescence compared to the vehicle control indicates successful inhibition of the corresponding subunit. This allows for the determination of IC₅₀ values and selectivity.[3]
-
Future Perspectives
The development of this compound is emblematic of a larger trend in medicinal chemistry toward precisely engineered molecular components. The future will likely see its increased use in more complex therapeutic modalities, including macrocyclic peptides and antibody-drug conjugates. Furthermore, advances in genetic code expansion are creating pathways to site-specifically incorporate such non-canonical amino acids directly into proteins within living cells, opening up new avenues for studying protein function and engineering novel protein-based therapeutics.[8][9] The fusion of synthetic chemistry with synthetic biology promises to unlock even greater potential for custom-designed amino acids like this compound.
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A Senior Application Scientist's Guide to the Commercial Availability and Synthesis of Enantiopure 2-Fluoro-D-Phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and small molecules has emerged as a powerful tool for modulating pharmacological properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom.[1][2] The introduction of fluorine, an element with high electronegativity and a van der Waals radius similar to that of hydrogen, can profoundly influence a molecule's metabolic stability, binding affinity, conformational preference, and lipophilicity.[1][2]
This guide focuses specifically on enantiopure 2-fluoro-D-phenylalanine, a synthetic amino acid of considerable interest. The "D" configuration provides inherent resistance to proteolytic degradation by endogenous proteases, a critical attribute for enhancing the in vivo half-life of peptide-based therapeutics.[3] The ortho-positioning of the fluorine atom on the phenyl ring introduces distinct electronic and steric properties that can be leveraged to fine-tune molecular interactions and improve drug efficacy. This document provides a comprehensive overview of the commercial availability of this compound, delves into the primary methodologies for its enantioselective synthesis, and explores its applications in research and drug development.
Commercial Availability of Enantiopure this compound
While the racemic mixture (2-fluoro-DL-phenylalanine) is more widely available from various chemical suppliers,[4][5][6] sourcing the enantiopure D-isomer requires more targeted procurement. Several specialized chemical companies cater to the research and pharmaceutical sectors, offering this compound in varying purities and quantities. It is imperative for researchers to verify the enantiomeric excess (ee) provided in the certificate of analysis to ensure the material's suitability for stereospecific applications.
Below is a summary of representative commercial sources for this compound. Note that availability and catalog details are subject to change, and direct inquiry with the suppliers is recommended.
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (Typical) |
| Chem-Impex | This compound | 97731-02-7 | >98% |
| Sigma-Aldrich (Merck) | This compound | 97731-02-7 | ≥98% (HPLC) |
| ChemWhat | This compound | 122839-51-4 | Not specified; inquire |
| Chongqing Chemdad Co., Ltd | This compound | 97731-02-7 | Not specified; inquire |
This table is illustrative and not exhaustive. Researchers should conduct their own searches for the most current supplier information.
Core Methodologies for the Synthesis of Enantiopure this compound
Achieving high enantiopurity is the critical challenge in the synthesis of this compound. The primary strategies employed are asymmetric synthesis, which creates the desired stereocenter selectively, and enzymatic resolution, which separates enantiomers from a racemic mixture.
Asymmetric Synthesis: The Path to Direct Enantiocontrol
Asymmetric synthesis offers an elegant and efficient route to enantiopure amino acids by utilizing chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. A prominent and industrially relevant method is asymmetric phase-transfer catalysis.
Methodology: Asymmetric Alkylation via Phase-Transfer Catalysis
This approach involves the alkylation of a glycine Schiff base derivative with a suitable benzyl halide (e.g., 2-fluorobenzyl bromide) in the presence of a chiral phase-transfer catalyst.[7] Cinchona alkaloids are frequently employed as catalysts due to their robustness and ability to induce high stereoselectivity.[7]
Experimental Protocol: Asymmetric Synthesis using a Cinchona Alkaloid Catalyst
-
Preparation of the Glycine Schiff Base: N-(Diphenylmethylene)glycine tert-butyl ester is prepared by reacting glycine tert-butyl ester hydrochloride with benzophenone imine. This protected glycine derivative provides an acidic α-proton that can be selectively removed.
-
Phase-Transfer Reaction Setup: The glycine Schiff base, 2-fluorobenzyl bromide, and a chiral phase-transfer catalyst (e.g., a derivative of cinchonidine for the D-enantiomer) are dissolved in a nonpolar organic solvent system (e.g., toluene/chloroform).
-
Alkylation: The mixture is cooled to a low temperature (e.g., -40°C), and an aqueous solution of a strong base (e.g., 50% KOH) is added. The phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase, enabling deprotonation of the glycine derivative and subsequent asymmetric alkylation by the 2-fluorobenzyl bromide.[7]
-
Hydrolysis and Deprotection: After the reaction is complete, the resulting alkylated Schiff base is hydrolyzed under acidic conditions (e.g., with HCl) to remove the diphenylmethylene and tert-butyl protecting groups, yielding the desired this compound.
-
Purification: The final product is purified, typically by recrystallization or column chromatography, to yield the enantiopure amino acid.
Caption: Workflow for Asymmetric Synthesis of this compound.
Biocatalytic Synthesis and Resolution: The "Green" Chemistry Approach
Enzymatic methods offer a highly specific, environmentally friendly, and often more efficient alternative to traditional chemical synthesis for producing enantiopure compounds.[8][9] These methods can be broadly categorized into deracemization and asymmetric synthesis.
Methodology: Deracemization using Engineered Biocatalysts
Deracemization is a powerful technique that converts a racemic mixture into a single enantiomer. A common strategy involves coupling an L-amino acid oxidase (LAAO), which selectively oxidizes the L-enantiomer to the corresponding α-keto acid, with a non-selective reducing agent or an engineered D-amino acid dehydrogenase/aminotransferase that converts the keto acid to the D-amino acid.[10][11]
Experimental Protocol: Enzymatic Deracemization
-
Reaction Setup: A buffered aqueous solution is prepared containing the racemic 2-fluoro-DL-phenylalanine.
-
Enzyme Addition: An engineered L-amino acid oxidase (LAAO) is added to the solution. This enzyme will selectively oxidize 2-fluoro-L-phenylalanine to 2-fluoro-phenylpyruvic acid.
-
Reductive Amination: Concurrently, a chemical reductant (e.g., ammonia-borane complex) and an engineered D-amino acid dehydrogenase or aminotransferase are included in the reaction mixture.[10] This system converts the intermediate 2-fluoro-phenylpyruvic acid into this compound.
-
Reaction Progression: The reaction proceeds, continuously depleting the L-enantiomer and converting the resulting keto acid into the D-enantiomer, driving the equilibrium towards the desired product.
-
Workup and Isolation: Once the reaction reaches completion (monitored by chiral HPLC), the enzyme is removed (e.g., by precipitation or filtration), and the product is isolated and purified from the reaction buffer.
Caption: Biocatalytic Deracemization Cascade for this compound.
Applications in Drug Discovery and Peptide Science
The unique properties of this compound make it a valuable building block in several areas of pharmaceutical research.
-
Enhanced Metabolic Stability: The D-configuration confers resistance to degradation by proteases, significantly increasing the in vivo half-life of peptide-based drugs.[3]
-
Modulation of Bioactivity: The ortho-fluoro substituent can alter the conformation and electronic properties of peptides, leading to improved binding affinity and selectivity for their biological targets.[1][12]
-
Enzyme Inhibitors: Fluorinated amino acids are often used in the design of potent enzyme inhibitors, where the fluorine atom can participate in key interactions within the enzyme's active site.[1]
-
19F-NMR Probes: The fluorine atom serves as a sensitive probe for 19F-NMR spectroscopy, allowing for detailed studies of protein structure, dynamics, and ligand-protein interactions without the background noise present in 1H-NMR.[1]
-
Pharmaceutical Scaffolds: It is used as a chiral building block in the synthesis of complex small molecule drugs, particularly in the development of treatments for neurological disorders.[13]
Conclusion
Enantiopure this compound stands as a testament to the synergy between advanced organic synthesis and modern biotechnology. Its commercial availability, though more specialized than its racemic counterpart, is supported by a number of reliable suppliers. The development of robust asymmetric and biocatalytic synthesis routes has made this valuable building block more accessible to the scientific community. For researchers and drug development professionals, this compound offers a powerful tool to engineer next-generation therapeutics with enhanced stability, improved efficacy, and novel mechanisms of action. A thorough understanding of its procurement, synthesis, and strategic application is essential for unlocking its full potential in the pursuit of innovative medicines.
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An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-D-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom at the ortho position of the phenyl ring, combined with the D-chiral configuration, imparts unique physicochemical and biological properties. These modifications can influence a molecule's conformation, hydrophobicity, and metabolic stability, making this compound a valuable building block for the design of novel peptides and small molecule therapeutics with enhanced pharmacological profiles.[1][2]
The strategic placement of fluorine can modulate acidity, basicity, and reactivity, while the D-configuration offers resistance to enzymatic degradation by common proteases, which are stereospecific for L-amino acids.[1] This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, offering both theoretical insights and practical, field-proven experimental protocols to aid researchers in its effective utilization.
I. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [3][4] |
| Molecular Weight | 183.18 g/mol | [3][4] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 209-211 °C | [6] |
| pKa₁ (α-COOH) | ~2.2 (Predicted) | [6] |
| pKa₂ (α-NH₃⁺) | ~9.1 (Predicted) | [6] |
II. Solubility of this compound
The introduction of a fluorine atom increases the hydrophobicity of the phenyl ring.[1] However, the overall solubility in aqueous solutions will be significantly influenced by pH. At its isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility in water. Moving the pH away from the pI, either by adding acid or base, will increase the proportion of the charged cationic or anionic species, respectively, thereby enhancing solubility in aqueous media.
Estimated Solubility Profile:
| Solvent | Estimated Solubility | Rationale and Commentary |
| Water (at pI) | Low | The hydrophobic, fluorinated phenyl ring will likely decrease aqueous solubility compared to unsubstituted D-phenylalanine. Experimental verification is highly recommended. |
| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to High | Protonation of the carboxylate group to form the cationic species will increase solubility. |
| Aqueous Base (e.g., 0.1 M NaOH) | Moderate to High | Deprotonation of the ammonium group to form the anionic species will increase solubility. |
| Dimethyl Sulfoxide (DMSO) | High | As a polar aprotic solvent, DMSO is expected to be an excellent solvent for this compound. |
| Ethanol | Low to Moderate | Solubility is expected to be lower than in DMSO but potentially higher than in water at its pI. |
Experimental Protocol: Determination of Equilibrium Solubility
This protocol provides a robust method for determining the equilibrium solubility of this compound in various solvents.
Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, DMSO, Ethanol)
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge tubes (2 mL)
-
Analytical balance
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Preparation: Add an excess amount of this compound to a microcentrifuge tube. The excess solid should be clearly visible.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the tube.
-
Equilibration: Securely cap the tube and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, centrifuge the tube at a high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant without disturbing the pellet.
-
Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. If necessary, dilute the filtrate with a suitable solvent to bring the concentration within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC method (see Section III.B for a sample method).
-
Calculation: Calculate the solubility in mg/mL or molarity, accounting for any dilution factors.
III. Stability of this compound
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses and biological assays. The presence of the D-enantiomer confers significant resistance to degradation by common proteases.[7] The C-F bond is also exceptionally strong, suggesting good chemical stability.[1] However, like all amino acids, it can be susceptible to degradation under harsh conditions. A forced degradation study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.
A. Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under forced conditions may include:
-
Acid/Base Hydrolysis: While the peptide bond is absent, extreme pH and high temperatures could potentially lead to modifications, although the core amino acid structure is generally stable.
-
Oxidation: The aromatic ring and the benzylic position could be susceptible to oxidation, potentially leading to hydroxylated or other oxidized species.
-
Photodegradation: Exposure to high-intensity UV light may induce degradation, a known pathway for aromatic compounds.
-
Thermal Degradation: High temperatures can lead to decarboxylation or other decomposition reactions. The melting point of 209-211 °C suggests good thermal stability under typical laboratory conditions.[6]
-
Enzymatic Degradation: While resistant to common proteases, this compound may be a substrate for D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[7][8]
B. Experimental Protocol: Forced Degradation Study
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions.
Objective: To identify potential degradation products and establish a stability-indicating HPLC method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Photostability chamber
-
Oven
-
HPLC-UV/MS system
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer the solid powder to a vial and place it in an oven at 105 °C for 24 hours. Also, subject the stock solution to 60 °C for 24 hours.
-
Photolytic Degradation: Expose the solid powder and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from the stressed solutions.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a stability-indicating HPLC method. An example method is provided below.
-
Example Stability-Indicating HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Identify and quantify any degradation products.
-
If using HPLC-MS, determine the mass-to-charge ratio of the degradation products to aid in their identification.
-
Calculate the percentage of degradation.
C. Enzymatic Stability
As a D-amino acid, this compound is expected to be highly resistant to degradation by common proteases. However, its susceptibility to D-amino acid oxidase (DAAO) should be considered, especially in biological systems where this enzyme is present.
Experimental Protocol: D-Amino Acid Oxidase (DAAO) Assay
This protocol provides a method to assess the enzymatic degradation of this compound by DAAO.
Objective: To determine if this compound is a substrate for DAAO and to quantify its degradation rate.
Materials:
-
This compound
-
D-Amino Acid Oxidase (from porcine kidney)
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or similar H₂O₂ detection reagent)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation: Prepare working solutions of DAAO, HRP, and Amplex® Red in the phosphate buffer according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Test: this compound, DAAO, HRP, Amplex® Red
-
Positive Control: A known DAAO substrate (e.g., D-Alanine), DAAO, HRP, Amplex® Red
-
Negative Control (No Enzyme): this compound, HRP, Amplex® Red
-
Negative Control (No Substrate): DAAO, HRP, Amplex® Red
-
-
Initiate Reaction: Add DAAO to the appropriate wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (e.g., Ex/Em = 535/587 nm for Amplex® Red) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37 °C.
-
Data Analysis: Plot the fluorescence intensity versus time. The rate of increase in fluorescence is proportional to the rate of hydrogen peroxide production, and thus the rate of DAAO activity. Compare the rate of the test sample to the controls.
IV. Storage and Handling
Solid Form: this compound powder is expected to be stable for years when stored in a well-sealed container, protected from light and moisture, at -20°C.[9] For short-term storage, 2-8°C is acceptable.
In Solution: The stability of this compound in solution is dependent on the solvent and storage conditions. For long-term storage, it is recommended to prepare aliquots of concentrated stock solutions in an appropriate solvent (e.g., DMSO) and store them at -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions, especially at neutral pH, may be more susceptible to microbial growth and should be prepared fresh or sterile-filtered and stored at 4°C for short-term use.
V. Conclusion
This compound is a valuable synthetic amino acid with significant potential in drug discovery and development. Its solubility is highly dependent on pH, and its stability is enhanced by the D-configuration and the strong C-F bond. This guide provides a framework for understanding and experimentally evaluating these critical properties. By following the detailed protocols for solubility determination and forced degradation studies, researchers can confidently incorporate this compound into their research and development workflows, ensuring the integrity and reliability of their results.
References
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Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences. [Link]
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Enzyme assay for d-amino acid oxidase using optically gated capillary electrophoresis-laser induced fluorescence detection. (2018). Journal of Chromatography A. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
2-Fluorophenylalanine. PubChem. [Link]
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Structural basis for the enhanced stability of highly fluorinated proteins. (2011). Proceedings of the National Academy of Sciences. [Link]
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Assays of D-Amino Acid Oxidase Activity. (2018). Frontiers in Molecular Biosciences. [Link]
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Fluoro amino acids: a rarity in nature, yet a prospect for protein engineering. (2015). Angewandte Chemie International Edition. [Link]
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Recent Advances in the Synthesis of Fluorinated Amino Acids. (2006). Mini-Reviews in Organic Chemistry. [Link]
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The Impact of Fluorine Substitution on Amino Acid Bioactivity. (2023). Ningbo Inno Pharmchem Co.,Ltd.. [Link]
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This compound. Chongqing Chemdad Co., Ltd. [Link]
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Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules. [Link]
-
2-Fluoro-L-phenylalanine. PubChem. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Beilstein Journal of Organic Chemistry. [Link]
-
Assays of D-amino acid oxidases. (2012). Methods in Molecular Biology. [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). Nature Communications. [Link]
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2006). Journal of the American Chemical Society. [Link]
-
This compound. PubChem. [Link]
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Fluorinated Aromatic Amino Acids and its Therapeutic Applications. (2015). Biochemistry & Analytical Biochemistry. [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). The Journal of Physical Chemistry B. [Link]
-
The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. (2008). University of Delaware. [Link]
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Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. (2011). Fluid Phase Equilibria. [Link]
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. (2025). ACS Sensors. [Link]
-
Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2009). Protein Science. [Link]
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (2024). Journal of Biomolecular NMR. [Link]
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Solubilities of Amino Acids in Different Mixed Solvents. (1981). Journal of the Indian Chemical Society. [Link]
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4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... (2020). ResearchGate. [Link]
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Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2022). International Journal of Neonatal Screening. [Link]
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p-Fluorophenylalanine. PubChem. [Link]
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Solubility of L-Phenylalanine in Aqueous Solutions. (2009). Journal of Chemical Engineering of Japan. [Link]
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Transcriptomics and metabolomics analysis of L-phenylalanine overproduction in Escherichia coli. (2023). Frontiers in Bioengineering and Biotechnology. [Link]
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Experimental solubility of L-phenylalanine in water at various temperatures. (2009). ResearchGate. [Link]
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Simplification of FDLA Pre-Column Derivatization for LC/MS/MS Toward Separation and Detection of d,l-Amino Acids. (2019). Analytical Sciences. [Link]
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Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (2021). Metabolites. [Link]
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Boron phenylalanine and related impurities: HPLC analysis, stability profile and degradation pathways. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 2-Fluoro-D-phenylalanine
Introduction: A Molecule of Strategic Importance
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Non-canonical amino acids represent a powerful toolkit for sculpting the properties of peptides and small molecule drugs. Among these, 2-Fluoro-D-phenylalanine (2-F-D-Phe) stands out as a particularly intriguing building block. This guide provides an in-depth exploration of the untapped research potential of 2-F-D-Phe, offering a roadmap for its application in creating next-generation therapeutics. By dissecting its unique structural and chemical attributes, we will illuminate promising avenues of investigation for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, with fluorinated compounds frequently exhibiting improved metabolic stability, bioavailability, and binding affinity.[1] Concurrently, the use of D-amino acids is a well-established strategy to confer resistance to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[2][3] this compound synergistically combines these two powerful strategies, making it a high-value component for rational drug design.
Core Physicochemical and Biological Properties
The unique research potential of 2-F-D-Phe stems from the interplay of its constituent parts: the D-chiral center, the fluorine substituent, and the aromatic ring.
| Property | Conferred by | Implication in Research |
| Enhanced Proteolytic Stability | D-chiral center | Increased in vivo half-life of peptides; reduced degradation by common proteases such as trypsin and chymotrypsin.[1] |
| Altered Electronic Properties | Ortho-fluorine substituent | Modification of pKa, hydrophobicity, and dipole moment; potential for novel non-covalent interactions (e.g., orthogonal multipolar C-F---C=O interactions) within protein binding pockets.[1] |
| Conformational Rigidity | D-chiral center & ortho-fluorine | Can induce specific secondary structures (e.g., turns, helices) in peptides, leading to more defined and potent receptor engagement. |
| Metabolic Fate | D-chiral center | Likely substrate for D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids. This needs to be considered for pharmacokinetic profiling.[4][5] |
| Spectroscopic Probe | 19F nucleus | A sensitive and background-free NMR probe for studying peptide/protein conformation, dynamics, and ligand binding without the need for isotopic labeling.[6][7] |
Potential Research Area 1: Development of Protease-Resistant Peptide Therapeutics
The primary and most immediate application of 2-F-D-Phe is in the design of peptide-based drugs with improved pharmacokinetic profiles. Peptides are highly specific and potent therapeutic agents, but their clinical utility is often limited by rapid degradation by endogenous proteases.
Scientific Rationale
Proteases exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as 2-F-D-Phe, at or near a protease cleavage site can dramatically hinder or completely block enzymatic degradation.[2][3] The fluorine atom can further contribute to stability by altering the local electronic environment and conformation, potentially disfavoring the transition state for peptide bond hydrolysis.[2]
Proposed Experimental Workflow
-
Peptide Candidate Selection: Identify a bioactive peptide of interest that suffers from poor proteolytic stability. This could be a hormone, a neurotransmitter, or a targeting ligand.
-
Strategic Substitution: Synthesize a small library of peptide analogues where susceptible phenylalanine residues are replaced with 2-F-D-Phe.
-
Proteolytic Stability Assay: Incubate the native peptide and its 2-F-D-Phe-containing analogues with relevant proteases (e.g., trypsin, chymotrypsin, plasma enzymes). Monitor peptide degradation over time using HPLC or LC-MS.
-
In Vitro Bioactivity Assessment: Determine the binding affinity and functional activity of the stabilized peptides using relevant cell-based or biochemical assays (e.g., receptor binding assays, functional reporter assays).
-
Structural Analysis: Employ 19F-NMR and other spectroscopic techniques (e.g., circular dichroism) to investigate the conformational changes induced by the 2-F-D-Phe substitution.
Diagram: Workflow for Developing Protease-Resistant Peptides
Caption: A streamlined workflow for the development and evaluation of this compound-containing peptide therapeutics.
Potential Research Area 2: Probing GPCR-Ligand Interactions and Allostery
G-protein-coupled receptors (GPCRs) are a major class of drug targets, and understanding the molecular details of ligand binding and receptor activation is crucial for drug design. 2-F-D-Phe can serve as a powerful tool in this endeavor.
Scientific Rationale
The 19F nucleus is an exceptional NMR probe due to its high sensitivity, 100% natural abundance, and the absence of background signals in biological systems.[6][7] By incorporating 2-F-D-Phe into a GPCR ligand, researchers can directly observe the ligand in its receptor-bound state. Changes in the 19F chemical shift can provide information about the local electronic environment, conformational changes upon binding, and the proximity of the fluorine atom to different parts of the receptor binding pocket.[3][6] This is particularly valuable for studying allosteric modulation, where a ligand binds to a site distinct from the primary (orthosteric) site to modulate receptor activity.[8]
Detailed Experimental Protocol: 19F-NMR Binding Studies
-
Synthesis of 19F-Labeled Ligand: Synthesize the GPCR ligand of interest with 2-F-D-Phe incorporated at a key position.
-
GPCR Preparation: Prepare a purified and solubilized GPCR sample. For membrane proteins, this typically involves expression in a suitable cell line (e.g., Sf9, HEK293), membrane preparation, and solubilization in a detergent micelle or reconstitution into nanodiscs.
-
NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the 19F-labeled ligand and increasing concentrations of the GPCR.
-
19F-NMR Data Acquisition: Acquire one-dimensional 19F-NMR spectra for each sample.
-
Data Analysis:
-
Monitor the chemical shift and line width of the 19F signal as a function of GPCR concentration.
-
A change in the chemical shift upon addition of the receptor indicates binding.
-
The magnitude of the chemical shift change can provide insights into the nature of the binding interaction.
-
Line broadening of the 19F signal is also indicative of binding to a large macromolecule.
-
By titrating the GPCR, a binding curve can be generated to determine the dissociation constant (Kd).
-
Diagram: Probing GPCR-Ligand Interactions with 19F-NMR
Caption: Utilizing 2-F-D-Phe as a 19F-NMR probe to study GPCR-ligand binding events.
Potential Research Area 3: Modulating Metabolic Pathways and Enzyme Inhibition
The unique combination of fluorination and D-chirality makes 2-F-D-Phe an interesting candidate for modulating metabolic pathways and designing novel enzyme inhibitors.
Scientific Rationale
While D-amino acids are generally not incorporated into proteins, they can interact with enzymes. D-amino acid oxidase (DAAO) is the primary enzyme responsible for the metabolism of D-amino acids in mammals.[4][5] The metabolism of 2-F-D-Phe by DAAO would produce 2-fluorophenylpyruvic acid. Investigating the substrate efficiency of 2-F-D-Phe for DAAO and the subsequent fate of its metabolite could open new avenues for research. Furthermore, the introduction of a fluorine atom can alter the electronic properties of the phenyl ring, making it a potential inhibitor of enzymes that process phenylalanine or related aromatic compounds, such as phenylalanine hydroxylase or aromatic amino acid decarboxylase.
Proposed Research Directions
-
DAAO Substrate Specificity: Determine the kinetic parameters (Km and kcat) of DAAO for 2-F-D-Phe to understand its metabolic stability. This can be achieved using an oxygen consumption assay or by monitoring the production of the α-keto acid product.[4]
-
Enzyme Inhibition Studies: Screen 2-F-D-Phe against a panel of enzymes involved in aromatic amino acid metabolism to identify potential inhibitory activity.
-
Metabolic Tracer Studies: If radiolabeled (e.g., with 18F), 2-F-D-Phe could be used as a PET imaging agent to study D-amino acid metabolism in vivo.[1]
Synthesis of this compound
The availability of enantiomerically pure 2-F-D-Phe is crucial for its application in research. Several synthetic strategies can be employed.
Asymmetric Synthesis via Chiral Auxiliaries
A common approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent with 2-fluorobenzyl bromide. Subsequent hydrolysis of the auxiliary yields the desired D-amino acid. Chiral Ni(II) complexes have been shown to be effective for this purpose.[9]
Enzymatic Resolution of Racemic Mixtures
An alternative strategy is the synthesis of a racemic mixture of 2-fluoro-DL-phenylalanine, followed by enzymatic resolution. This can be achieved using enzymes such as D-amino acid oxidase, which will selectively degrade the D-enantiomer, or specific acylases that can selectively deacylate an N-acetylated D-amino acid from the racemic mixture.
Toxicological Considerations and Future Outlook
Currently, there is limited publicly available toxicological data specifically for this compound. As with any novel chemical entity intended for biological research, a thorough safety assessment is warranted. Initial studies would likely involve in vitro cytotoxicity assays followed by in vivo studies in animal models.
The potential research areas for this compound are vast and exciting. Its unique combination of properties makes it a powerful tool for addressing key challenges in drug discovery, from improving the stability of peptide therapeutics to providing unprecedented insights into the molecular mechanisms of drug action. As synthetic methodologies become more refined and our understanding of the biological roles of D-amino acids and fluorinated molecules grows, this compound is poised to become an invaluable component in the arsenal of medicinal chemists and chemical biologists.
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Gerig, J. T. (2004). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 33, 319-341. [Link]
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Li, W., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589435. [Link]
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Guo, X., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of Peptide Science, 21(8), 585-594. [Link]
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Koksch, B., et al. (2021). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 53(8), 1269-1280. [Link]
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Koksch, B., et al. (2025). 19F NMR-tags for peptidyl prolyl conformation analysis. Chemical Science, 16(1), 107-113. [Link]
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Seebach, D., et al. (2004). Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. Helvetica Chimica Acta, 87(4), 833-853. [Link]
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Imperial College London. (2020). l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]
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Piersanti, G., et al. (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. Synthesis, 54(04), 939-952. [Link]
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Kärkas, M. D., et al. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(28), 9648-9654. [Link]
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Rosini, E., et al. (2018). Assays of D-Amino Acid Oxidase Activity. Frontiers in Molecular Biosciences, 4, 102. [Link]
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Agilent Technologies. (2025). Enhanced Peptide Characterization and Stability Assessment. Agilent. [Link]
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Hübner, H., et al. (2009). Engineering a GPCR−Ligand Pair That Simulates the Activation of D2L by Dopamine. Journal of Medicinal Chemistry, 52(21), 6668-6677. [Link]
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Asghari, S. M., et al. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 22(14), 7545. [Link]
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Imperial College London. (2020). Differential effects of L- and D-phenylalanine on pancreatic and gastrointestinal hormone release in humans: A randomized crossover study. Diabetes, Obesity and Metabolism, 23(1), 147-157. [Link]
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A Technical Guide to 2-fluoro-D-phenylalanine: An Atypical Amino Acid for Advancing Protein Engineering and Drug Discovery
Foreword: The Strategic Advantage of Fluorination in Polypeptide Design
In the landscape of modern biochemistry and pharmaceutical development, the pursuit of enhanced molecular function is paramount. The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool for modulating their biological and physical properties. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical characteristics of the fluorine atom.[1] This guide provides an in-depth technical overview of 2-fluoro-D-phenylalanine, a phenylalanine analog that offers unique advantages in protein design and therapeutic development. We will explore its synthesis, incorporation into polypeptides, and the analytical techniques used to characterize the resulting modified proteins, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful tool.
Physicochemical Properties and Rationale for Use
This compound is a derivative of the aromatic amino acid phenylalanine, with a fluorine atom substituting a hydrogen at the ortho position of the phenyl ring.[1] This seemingly subtle modification imparts significant changes to the amino acid's properties, which can be strategically exploited.
The introduction of fluorine, the most electronegative element, into the phenyl ring of phenylalanine can modulate acidity, basicity, hydrophobicity, and conformation.[1] These alterations can lead to enhanced metabolic stability, improved binding affinity, and altered protein folding.[1][2] The use of the D-enantiomer, in particular, can confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀FNO₂ | [3] |
| Molecular Weight | 183.18 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be achieved through several routes, including enzymatic methods and chiral resolution of a racemic mixture.
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient route to produce the desired D-enantiomer. One common approach involves the use of D-amino acid dehydrogenases or transaminases that can act on a fluorinated precursor.[4] For instance, a multi-enzyme system can be employed to convert a racemic mixture of 2-fluorophenylalanine to the optically pure D-form.[5][6]
The general workflow for an enzymatic deracemization process is depicted below:
Caption: Enzymatic deracemization of 2-fluoro-DL-phenylalanine.
Chiral Resolution
Another common method for obtaining enantiomerically pure this compound is through the resolution of a racemic mixture. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral stationary phases in high-performance liquid chromatography (HPLC) can effectively separate the D- and L-enantiomers.[7]
Incorporation of this compound into Peptides
The incorporation of this compound into a peptide sequence is most commonly achieved through solid-phase peptide synthesis (SPPS).[8][9][10] The Fmoc/tBu strategy is widely used for this purpose.[11]
Solid-Phase Peptide Synthesis (SPPS) Workflow
The general workflow for incorporating this compound into a peptide via manual Fmoc-SPPS is outlined below.
Caption: General workflow for Fmoc-SPPS of a peptide with this compound.
Detailed Protocol for Manual Fmoc-SPPS
Materials:
-
Fmoc-2-fluoro-D-phenylalanine-OH
-
Standard Fmoc-protected amino acids
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-2-fluoro-D-phenylalanine-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm complete coupling.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and deprotected, wash the resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.[8]
-
Agitate at room temperature for 2-3 hours.[11]
-
Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Analysis of Proteins Containing this compound
Once the peptide or protein containing this compound has been synthesized, a suite of analytical techniques can be employed to characterize its structure, stability, and function.
Mass Spectrometry
Mass spectrometry (MS) is essential for confirming the successful incorporation of this compound and verifying the mass of the final product. High-resolution mass spectrometry can precisely determine the molecular weight of the modified peptide. For larger proteins, a bottom-up proteomics approach involving enzymatic digestion followed by LC-MS/MS analysis can identify the specific peptide fragments containing the fluorinated residue.[12][13]
Protocol for Sample Preparation for Mass Spectrometry:
-
Reduction and Alkylation (for proteins with disulfide bonds):
-
Dissolve the protein in a suitable buffer.
-
Add a reducing agent (e.g., DTT) and incubate.
-
Add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.
-
-
Enzymatic Digestion:
-
Add a protease (e.g., trypsin) to the protein solution.
-
Incubate at 37°C for several hours to overnight.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a reverse-phase HPLC column coupled to a mass spectrometer.
-
Acquire data in a data-dependent acquisition mode.
-
Analyze the data using appropriate software to identify peptides and confirm the presence of this compound.
-
NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins containing fluorinated amino acids.[14][15][16] The ¹⁹F nucleus is a sensitive probe of the local chemical environment, and changes in its chemical shift can provide information about protein folding, ligand binding, and conformational changes.[15][16]
General Considerations for ¹⁹F NMR:
-
Sample Preparation: The protein sample should be highly pure and in a suitable buffer for NMR analysis.
-
Instrumentation: An NMR spectrometer equipped with a fluorine probe is required.
-
Data Acquisition: Simple one-dimensional ¹⁹F NMR spectra are often sufficient to observe the fluorinated residue.
-
Data Analysis: The chemical shift, line width, and intensity of the ¹⁹F signal provide valuable information.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the modified protein and its thermal stability.[2][17] By monitoring the change in the CD signal as a function of temperature, a melting curve can be generated to determine the melting temperature (Tm), which is an indicator of protein stability.[18]
Protocol for Thermal Denaturation Monitored by CD:
-
Sample Preparation: Prepare the protein sample in a suitable buffer at a known concentration.
-
Instrument Setup:
-
Use a CD spectrometer with a temperature-controlled cuvette holder.
-
Set the wavelength to monitor a characteristic feature of the protein's secondary structure (e.g., 222 nm for α-helical proteins).
-
-
Data Acquisition:
-
Record the CD signal as the temperature is increased at a constant rate.
-
-
Data Analysis:
-
Plot the CD signal as a function of temperature.
-
Fit the data to a sigmoidal curve to determine the Tm.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermodynamic technique that directly measures the heat changes that occur in a protein solution as the temperature is increased.[19][20][21] This provides a direct measurement of the protein's thermal stability and the enthalpy of unfolding.[19][20]
General Workflow for DSC Analysis:
Caption: A simplified workflow for DSC analysis of protein stability.
Conclusion: A Versatile Tool for Innovation
This compound represents a valuable addition to the toolkit of researchers in protein engineering and drug development. Its unique properties, conferred by the strategic placement of a fluorine atom and its D-configuration, offer a means to enhance the stability, binding affinity, and therapeutic potential of peptides and proteins. The synthetic and analytical methods outlined in this guide provide a framework for the successful application of this powerful non-canonical amino acid. As our understanding of the subtle yet profound effects of fluorination continues to grow, so too will the innovative applications of this compound in addressing complex biological challenges.
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Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Available from: [Link]
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Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). MDPI. Available from: [Link]
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Separation of DL-Phenylalanine by Chiral Selector‐Supported Ultrafiltration. Avanti Publishers. Available from: [Link]
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(PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available from: [Link]
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(PDF) Chiral separation of phenylalanine using Dphenylalanine imprinted membrane containing L-phenylalanine imprinted submicron/nanoscale beads. ResearchGate. Available from: [Link]
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Mass spectrometry for proteomics - part 2. YouTube. Available from: [Link]
-
Improved measurement of protein synthesis in human subjects using 2H-phenylalanine isotopomers and gas chromatography/mass spectrometry. PubMed. Available from: [Link]
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- 21. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Theoretical Properties of 2-Fluoro-D-phenylalanine
Introduction: The Strategic Role of Fluorine in Amino Acid Chemistry
In the landscape of modern drug discovery and peptide engineering, the selective incorporation of fluorine into bioactive molecules represents a cornerstone of rational design. The substitution of hydrogen with fluorine, a bioisostere of similar size but vastly different electronic properties, imparts profound changes to the parent molecule.[1] These modifications can modulate hydrophobicity, metabolic stability, conformational preferences, and binding affinities, making fluorinated amino acids invaluable tools for enhancing the therapeutic potential of peptides and proteins.[1][2]
This guide focuses on the theoretical properties of 2-fluoro-D-phenylalanine (2F-D-Phe), an unnatural amino acid with significant potential in medicinal chemistry. The ortho-positioning of the fluorine atom on the phenyl ring introduces unique steric and electronic constraints that dictate its conformational behavior and interaction landscape. Through a comprehensive theoretical analysis, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the intrinsic properties of 2F-D-Phe, enabling its more effective application in the design of novel therapeutics.
Conformational Landscape of this compound
The conformational flexibility of an amino acid is a critical determinant of its biological activity. For this compound, the interplay between the amino acid backbone and the fluorinated side chain gives rise to a distinct conformational energy landscape. The primary degrees of freedom are the backbone dihedral angles (φ and ψ) and the side-chain dihedral angles (χ1 and χ2).
Computational studies on similar molecules, such as phenylalanine and its fluorinated analogs, have established that the conformational landscape is governed by a delicate balance of intramolecular hydrogen bonding and steric effects.[3][4] For 2F-D-Phe, the bulky fluorine atom at the ortho position is expected to influence the rotational barrier around the Cα-Cβ bond (χ1), potentially favoring specific side-chain orientations to minimize steric clashes with the amino acid backbone.
A representative computational workflow for exploring the conformational space of this compound is depicted below.
Caption: A simplified workflow for a DFT-based analysis of this compound.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the theoretical properties of this compound, drawing upon established computational methodologies and data from related molecules. The introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique conformational and electronic characteristics that can be harnessed in the design of novel peptides and proteins with enhanced therapeutic properties.
Future theoretical investigations could explore the behavior of this compound in explicit solvent environments and when incorporated into larger peptide sequences. Such studies would provide valuable insights into its influence on peptide secondary structure, protein folding, and protein-ligand interactions. The continued synergy between theoretical calculations and experimental validation will undoubtedly accelerate the application of this and other fluorinated amino acids in the development of next-generation therapeutics.
References
-
Fluorine labeling of ortho-phenylenes to facilitate conformational analysis. Journal of Organic Chemistry, 86(21), 15085-15095. [Link]
-
Investigating Anion-Quadrupole Interactions of Phenylalanine and Fluorinated Phenylalanine Derivatives Using Density Functional Theory and Infrared Multiple Photon Dissociation Spectroscopy. UWSpace. [Link]
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19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Oldfield Group Website - University of Illinois. [Link]
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Cryogenic infrared spectroscopy reveals remarkably short NH+⋯F hydrogen bonds in fluorinated phenylalanines. Fritz Haber Institute. [Link]
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Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. ResearchGate. [Link]
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Fluorine Labeling of ortho-Phenylenes to Facilitate Conformational Analysis. PubMed. [Link]
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19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. [Link]
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Fluorine NMR. University of Wisconsin-Madison. [Link]
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Phenylalanine in the Gas Phase – The Impact of Side-Chain Fluorination. MPG.PuRe. [Link]
-
Experimental and calculated 19 F NMR chemical shifts (ppm) evaluated... ResearchGate. [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]
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2-Fluorophenylalanine. PubChem. [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). NIH. [Link]
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Experimental and Computational Vibration Study of Amino Acids. IntechOpen. [Link]
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Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]
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The interactions of phenylalanines in β-sheet-like structures from molecular orbital calculations using density functional theory (DFT), MP2, and CCSD(T) methods. NIH. [Link]
-
Geometric Modelling and Analysis of the Amino Acid: Phenylalanine. IKSAD Publishing House. [Link]
-
FT-IR spectra of phenylalanine: pure (in black) and in water (in red). ResearchGate. [Link]
-
Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. ACS Publications. [Link]
-
Vibrational analysis of amino acids and short peptides in hydrated media. VIII. Amino acids with aromatic side chains: L-phenylalanine, L-tyrosine, and L-tryptophan. PubMed. [Link]
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Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. MDPI. [Link]
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Methodological & Application
Application Notes and Protocols for 2-[¹⁸F]-Fluoro-D-phenylalanine in PET Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Probe for Enhanced Tumor-Specific Imaging
Positron Emission Tomography (PET) has revolutionized oncology by enabling non-invasive visualization of metabolic processes. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) is a cornerstone of clinical PET, its utility can be limited in tissues with high background glucose metabolism, such as the brain, and in certain tumor types.[1][2] This has spurred the development of amino acid-based PET tracers, which exploit the increased demand for amino acids in proliferating tumor cells.[3][4][5] These tracers are primarily transported into cells via upregulated amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many malignancies.[4][6]
Among these, fluorinated phenylalanine analogs have emerged as promising candidates.[7] This guide focuses on 2-[¹⁸F]-Fluoro-D-phenylalanine (2-[¹⁸F]FDP) , a non-natural amino acid analog. The use of the D-enantiomer is a strategic choice designed to improve tumor-to-background ratios. Unlike the L-isomers, D-amino acids are generally not incorporated into proteins, which may lead to reduced accumulation in healthy, protein-synthesizing tissues and consequently, a clearer tumor signal.[1] Furthermore, 2-[¹⁸F]FDP has demonstrated sufficient in vivo stability, a crucial characteristic for a viable PET tracer.[8]
This document provides a comprehensive overview of the application of 2-[¹⁸F]FDP in PET imaging, from its mechanism of action and radiolabeling to detailed protocols for preclinical evaluation.
Mechanism of Action: Targeting Tumor Metabolism
The efficacy of 2-[¹⁸F]FDP as a tumor imaging agent is rooted in the altered metabolism of cancer cells. Malignant transformation is often associated with an increased rate of protein synthesis and cellular proliferation, leading to a higher demand for amino acids.[4] This demand is met by the overexpression of amino acid transporters on the cell surface.
2-[¹⁸F]FDP is recognized and transported into cancer cells predominantly by the LAT1 system.[4][9] Once inside the cell, its fate diverges from that of natural L-amino acids. Due to its D-configuration, it is not a substrate for protein synthesis. This metabolic trapping, combined with rapid clearance from non-target tissues, is hypothesized to result in high-contrast images of tumors.
Signaling Pathway and Cellular Uptake
Caption: Cellular uptake and mechanism of 2-[¹⁸F]FDP.
Radiosynthesis of 2-[¹⁸F]-Fluoro-D-phenylalanine
The synthesis of 2-[¹⁸F]FDP can be achieved through nucleophilic substitution on a suitable precursor. Copper-mediated radiofluorination of iodonium salt precursors has been shown to be an efficient method.[8] The following protocol is a representative example based on established methods for similar compounds.[8][10][11]
Protocol: Automated Radiosynthesis of 2-[¹⁸F]FDP
Objective: To produce 2-[¹⁸F]FDP with high radiochemical purity and yield suitable for preclinical studies.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron.
-
Precursor: N-protected (Mesityl)(D-alpha-methylphenylalanine)-2-iodonium salt.
-
Copper(II) triflate (Cu(OTf)₂).
-
Kryptofix 2.2.2 (K₂₂₂).
-
Potassium carbonate (K₂CO₃).
-
Acetonitrile (anhydrous).
-
Hydrochloric acid (HCl).
-
Sterile water for injection.
-
Automated synthesis module (e.g., GE TRACERlab, Siemens Explora).
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system.
-
Sep-Pak C18 cartridges.
Workflow:
Caption: Automated radiosynthesis workflow for 2-[¹⁸F]FDP.
Detailed Steps:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
The solvent is evaporated under a stream of nitrogen or argon with gentle heating to form the reactive, anhydrous [¹⁸F]F⁻/K₂₂₂/K⁺ complex. This step is typically repeated to ensure complete dryness.
-
-
Radiofluorination:
-
The iodonium salt precursor and Cu(OTf)₂ are dissolved in a suitable solvent (e.g., dimethylformamide) and added to the reaction vessel.
-
The reaction mixture is heated to a specified temperature (e.g., 130°C) for a set duration (e.g., 10-15 minutes) to facilitate the nucleophilic substitution.[7]
-
-
Deprotection:
-
After cooling, an acidic solution (e.g., 4 M HCl) is added to the reaction vessel.
-
The mixture is heated to hydrolyze and remove the protecting groups from the amino acid.
-
-
Purification:
-
The crude reaction mixture is neutralized and then purified using a semi-preparative HPLC system to isolate the 2-[¹⁸F]FDP.
-
The collected fraction containing the product is diluted with sterile water and passed through a C18 Sep-Pak cartridge to remove the HPLC solvent.
-
-
Formulation and Quality Control:
-
The final product is eluted from the C18 cartridge with ethanol and then diluted with sterile saline for injection.
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality control is performed to determine radiochemical purity (by analytical HPLC), enantiomeric purity, specific activity, pH, and sterility.
-
Preclinical Evaluation of 2-[¹⁸F]FDP
A thorough preclinical evaluation is essential to characterize the potential of 2-[¹⁸F]FDP as a PET tracer. This typically involves in vitro cell uptake assays and in vivo imaging and biodistribution studies in animal models of cancer.
In Vitro Cell Uptake Assays
Objective: To determine the uptake mechanism and specificity of 2-[¹⁸F]FDP in cancer cell lines.
Protocol:
-
Cell Culture: Culture relevant cancer cell lines (e.g., U87 MG for glioblastoma, MCF-7 for breast cancer) to near confluency in appropriate media.[11]
-
Tracer Incubation:
-
Seed cells in 12-well or 24-well plates.
-
Incubate the cells with a known activity of 2-[¹⁸F]FDP (e.g., 0.5-1.0 µCi/mL) for various time points (e.g., 5, 15, 30, 60, 120 minutes).
-
-
Blocking Studies: To confirm the role of the LAT1 transporter, perform competitive inhibition assays. Co-incubate the cells with 2-[¹⁸F]FDP and an excess of a known LAT1 substrate (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH)) or other amino acids.[4]
-
Cell Lysis and Counting:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound tracer.
-
Lyse the cells using a suitable lysis buffer (e.g., NaOH).
-
Measure the radioactivity in the cell lysate using a gamma counter.
-
Determine the protein concentration in each well using a standard assay (e.g., BCA assay).
-
-
Data Analysis: Express the cell uptake as a percentage of the incubated dose per milligram of protein (%ID/mg). Compare the uptake in the presence and absence of blocking agents.
In Vivo PET Imaging and Biodistribution in Tumor-Bearing Rodents
Objective: To evaluate the in vivo tumor-targeting capabilities, pharmacokinetics, and biodistribution of 2-[¹⁸F]FDP.
Protocol:
-
Animal Model: Use immunodeficient mice or rats bearing subcutaneous or orthotopic tumor xenografts (e.g., U87 MG glioma model).[1][11]
-
Tracer Administration:
-
Anesthetize the animal.
-
Administer a bolus injection of 2-[¹⁸F]FDP (e.g., 100-200 µCi) via the tail vein.
-
-
Dynamic PET Imaging:
-
Position the animal in a small-animal PET scanner.
-
Acquire dynamic PET images over a period of 60-120 minutes post-injection.
-
-
Static PET/CT Imaging: Acquire static PET/CT images at a specific time point (e.g., 60 minutes post-injection) for anatomical co-registration.
-
Image Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) over the tumor and various organs (e.g., brain, liver, muscle, blood pool) on the co-registered PET/CT images.
-
Generate time-activity curves (TACs) for each ROI from the dynamic scan.
-
Calculate the Standardized Uptake Value (SUV) for the tumor and other tissues from the static scan.
-
Determine tumor-to-background ratios (e.g., tumor-to-muscle, tumor-to-brain).[4][11]
-
-
Ex Vivo Biodistribution:
-
At a predetermined time point post-injection (e.g., 60 or 120 minutes), euthanize the animal.
-
Dissect major organs and the tumor.
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
-
Data Analysis: Express the biodistribution data as the percentage of the injected dose per gram of tissue (%ID/g).
Representative Preclinical Data
The following table summarizes hypothetical but expected data from a preclinical study of 2-[¹⁸F]FDP, based on findings for similar fluorinated amino acid tracers.[4][11]
| Parameter | 2-[¹⁸F]FDP in U87 MG Glioma Model | Reference Tracer ([¹⁸F]FET) |
| In Vitro Uptake (%ID/mg at 60 min) | 12.5 ± 1.8 | 10.2 ± 1.5 |
| In Vitro Uptake with BCH Block (% reduction) | 85% | 80% |
| Tumor SUVmax (at 60 min p.i.) | 2.8 ± 0.4 | 2.5 ± 0.3 |
| Tumor-to-Brain Ratio (at 60 min p.i.) | 6.1 ± 0.9 | 5.5 ± 0.7 |
| Tumor-to-Muscle Ratio (at 60 min p.i.) | 4.5 ± 0.6 | 4.1 ± 0.5 |
| Biodistribution (%ID/g at 60 min) | ||
| - Tumor | 3.5 ± 0.5 | 3.1 ± 0.4 |
| - Brain | 0.6 ± 0.1 | 0.6 ± 0.1 |
| - Liver | 2.1 ± 0.3 | 2.3 ± 0.4 |
| - Muscle | 0.8 ± 0.2 | 0.8 ± 0.1 |
| - Bone | 0.5 ± 0.1 | 0.5 ± 0.1 |
Future Directions and Clinical Perspective
Preclinical studies on fluorinated phenylalanine analogs have shown considerable promise, suggesting that 2-[¹⁸F]FDP could be a valuable tool for tumor imaging, particularly in neuro-oncology.[1][6][11] Its potential advantages over [¹⁸F]FDG in providing high tumor-to-background contrast in the brain, and its potential for improved specificity due to its D-configuration, warrant further investigation.[1]
Future research should focus on:
-
Direct comparative studies of 2-[¹⁸F]FDP with its L-enantiomer and other established amino acid tracers like [¹⁸F]FET and [¹⁸F]-FDOPA.[12][13]
-
Evaluation in a wider range of cancer models, including those known to have high LAT1 expression.
-
Translational studies to assess its safety, dosimetry, and diagnostic efficacy in human clinical trials.
The development of robust and specific PET tracers like 2-[¹⁸F]FDP is crucial for advancing personalized medicine, enabling better tumor delineation for radiotherapy planning, monitoring therapeutic response, and distinguishing recurrent tumors from treatment-related changes.[14][15]
References
-
Al-Momani, E., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349. [Link]
-
Wang, H., Wu, C., Li, D., Zhu, L., & Wang, L. (2011). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1211-1220. [Link]
-
Drabarek, A., Gniazdowska, E., & Orzechowska, A. (2012). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry, 10(23), 4615-4620. [Link]
-
Pechstein, A., Kniess, T., Wüst, F., & Steinbach, J. (2014). 2-[18F]Fluorophenylalanine: Synthesis by Nucleophilic 18F-Fluorination and Preliminary Biological Evaluation. ResearchGate. [Link]
-
Shank, S. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Linden, T., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6019. [Link]
-
Linden, T., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6019. [Link]
-
Wilson, D. M., & VanBrocklin, H. F. (2021). Novel Tracers and Radionuclides in PET Imaging. Journal of Nuclear Medicine Technology, 49(Supplement 1), 10S-18S. [Link]
-
Niu, G., & Chen, X. (2015). 18F-FLT and 18F-FDOPA PET Kinetics in Recurrent Brain Tumors. Journal of Nuclear Medicine, 56(6), 805-806. [Link]
-
Verhoeven, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 3225. [Link]
-
Pauleit, D., et al. (2014). Comparison of the Amino Acid Tracers 18F-FET and 18F-DOPA in High-Grade Glioma Patients. Journal of Nuclear Medicine, 55(10), 1617-1622. [Link]
-
ResearchGate. (n.d.). Structures of clinically used radiotracers or previously described... ResearchGate. [Link]
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Ceci, F., et al. (2019). Comparison Between 18F-Dopa and 18F-Fet PET/CT in Patients with Suspicious Recurrent High Grade Glioma: A Literature Review and Our Experience. Current Radiopharmaceuticals, 12(2), 113-121. [Link]
-
Galldiks, N., et al. (2020). Investigational PET tracers in neuro-oncology—What's on the horizon? A report of the PET/RANO group. Neuro-Oncology, 22(12), 1736-1753. [Link]
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AC Immune SA. (2025, October 27). New PET tracer could lead to better ALS and Alzheimer's diagnosis. Drug Target Review. [Link]
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Linden, T., et al. (2021). (PDF) Evaluation of 3-L- and 3-D-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. ResearchGate. [Link]
-
Verger, A., et al. (2021). Fluorine-18-labeled PET Radiotracers for Imaging Tryptophan Uptake and metabolism: a Systematic Review. Molecular Imaging and Biology, 23(5), 651-665. [Link]
-
Wang, H., et al. (2011). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 38(8), 1211-1220. [Link]
-
Basher, R. K., et al. (2014). Comparative study of 18F-DOPA, 13N-Ammonia and F18-FDG PET/CT in primary brain tumors. Indian Journal of Nuclear Medicine, 29(1), 8-14. [Link]
-
Csomor, V., et al. (2021). Additional Value of 18F-FDOPA Amino Acid Analog Radiotracer to Irradiation Planning Process of Patients With Glioblastoma Multiforme. Frontiers in Oncology, 11, 686884. [Link]
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Application Notes and Protocols for Site-Specific Incorporation of 2-Fluoro-D-phenylalanine into Therapeutic Proteins
For: Researchers, scientists, and drug development professionals.
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a paradigm shift in protein engineering and drug development. This guide provides a comprehensive overview and detailed protocols for the expression of proteins containing 2-fluoro-D-phenylalanine (2-F-D-Phe), a unique ncAA that combines the steric bulk of a D-amino acid with the altered electronic properties of a fluorinated aromatic ring. The incorporation of 2-F-D-Phe can confer enhanced proteolytic resistance, modulate protein-protein interactions, and introduce a valuable probe for biophysical studies. This document outlines the strategic workflow, from the directed evolution of a specific D-aminoacyl-tRNA synthetase (D-aaRS) to protein expression in both in vivo and cell-free systems, and concluding with rigorous analytical validation of 2-F-D-Phe incorporation.
Introduction: The Rationale for this compound Incorporation
The 20 canonical amino acids, while versatile, represent a limited chemical repertoire for protein design. The introduction of ncAAs with novel functionalities has emerged as a powerful tool to create proteins with enhanced therapeutic properties.[1] this compound is a particularly intriguing ncAA for several reasons:
-
Proteolytic Stability: The D-configuration of the alpha-carbon renders peptide bonds involving 2-F-D-Phe resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This can significantly increase the in vivo half-life of therapeutic proteins and peptides.[2]
-
Modulation of Protein Structure and Function: The introduction of a D-amino acid can induce localized changes in the peptide backbone, potentially altering protein folding, stability, and interaction with binding partners.[3]
-
Altered Electronic Properties: The fluorine atom at the ortho position of the phenyl ring is highly electronegative, which can influence cation-π interactions and other non-covalent interactions that are critical for protein structure and function.[4][5]
-
Biophysical Probe: The ¹⁹F nucleus provides a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics in solution.[4]
The site-specific incorporation of 2-F-D-Phe is achieved through the use of an orthogonal translation system (OTS), which consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually specific and not cross-react with the host cell's endogenous translational machinery.[6][7][8]
Strategic Workflow for 2-F-D-Phe Incorporation
The successful incorporation of a novel ncAA like 2-F-D-Phe requires a systematic and multi-step approach. The following diagram illustrates the overall workflow:
Caption: Workflow for 2-F-D-Phe incorporation.
Phase 1: Development of a Specific Orthogonal Translation System
A dedicated D-aaRS that specifically recognizes and charges 2-F-D-Phe onto an orthogonal tRNA is the cornerstone of this methodology. As no such enzyme is readily available, it must be engineered through directed evolution.
Selection of a Parent D-aminoacyl-tRNA Synthetase
The choice of the starting D-aaRS is critical. A suitable candidate should exhibit some promiscuity towards D-amino acids and possess a well-characterized structure to guide initial rational design. The pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species is an excellent starting point due to its inherent orthogonality in bacteria and eukaryotes and its evolvability.[8]
Protocol: Directed Evolution of a 2-F-D-Phe Specific D-aaRS
This protocol outlines a general strategy for evolving a PylRS variant that specifically recognizes 2-F-D-Phe.
Materials:
-
Plasmid encoding the parent PylRS and its cognate tRNA.
-
E. coli strain suitable for directed evolution (e.g., a strain with a genomically recoded amber codon).
-
Reporter plasmid with a selectable marker (e.g., chloramphenicol resistance) containing an amber stop codon at a permissive site.
-
This compound.
-
Standard molecular biology reagents for PCR, cloning, and transformation.
Methodology:
-
Library Construction:
-
Create a library of PylRS mutants by error-prone PCR or by targeting specific residues in the amino acid binding pocket for saturation mutagenesis.
-
-
Positive Selection:
-
Co-transform the PylRS mutant library and the reporter plasmid into the E. coli selection strain.
-
Plate the transformed cells on media containing the antibiotic for the reporter plasmid and a concentration of 2-F-D-Phe determined by initial toxicity and uptake assays.
-
Only cells expressing a functional PylRS variant that incorporates 2-F-D-Phe at the amber codon will survive.
-
-
Negative Selection:
-
Isolate surviving colonies from the positive selection and grow them in liquid culture in the presence of 2-F-D-Phe.
-
Plate the cultures on media lacking 2-F-D-Phe but containing a counter-selectable marker (e.g., a toxic gene under the control of an amber-suppressible promoter).
-
Cells expressing PylRS variants that incorporate canonical amino acids in the absence of 2-F-D-Phe will be eliminated.
-
-
Iterative Rounds of Selection:
-
Repeat the positive and negative selection steps for several rounds to enrich for highly specific and efficient PylRS variants.
-
-
Characterization of Evolved Synthetases:
-
Sequence the plasmids from surviving colonies to identify mutations in the PylRS gene.
-
Characterize the kinetic parameters (kcat/Km) of the purified evolved D-aaRS variants for 2-F-D-Phe and canonical amino acids to confirm specificity.
-
Phase 2: Protein Expression with this compound
Once a specific D-aaRS is obtained, the target protein can be expressed with 2-F-D-Phe incorporated at the desired site.
Protocol: Site-Directed Mutagenesis for Amber Codon Introduction
Materials:
-
Expression plasmid containing the gene of interest.
-
Mutagenic primers designed to introduce a TAG amber stop codon at the desired location.[1][4][6][9][10]
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
Methodology:
-
Primer Design: Design primers containing the desired TAG mutation, with the mutation located in the middle of the primer and flanked by at least 15 base pairs of correct sequence on each side.[10]
-
PCR Amplification: Perform PCR using the expression plasmid as a template and the mutagenic primers to generate a linear DNA product containing the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.[10]
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells and select for colonies containing the mutated plasmid.
-
Sequence Verification: Verify the presence of the TAG codon by DNA sequencing.
Protocol: In Vivo Expression in E. coli
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) co-transformed with the plasmid encoding the evolved D-aaRS/tRNA pair and the expression plasmid for the target protein with the amber codon.
-
Luria-Bertani (LB) or minimal media.
-
This compound.
-
Inducing agent (e.g., IPTG).
Methodology:
-
Culture Growth: Grow the co-transformed E. coli in media supplemented with the appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Supplementation with 2-F-D-Phe: Add 2-F-D-Phe to a final concentration of 1-5 mM.
-
Induction: Induce protein expression with the appropriate concentration of the inducing agent.
-
Harvesting: Grow the culture for an additional 4-16 hours at a reduced temperature (e.g., 18-25 °C) to enhance protein folding and solubility. Harvest the cells by centrifugation.
-
Protein Purification: Purify the target protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
Protocol: Cell-Free Protein Synthesis (CFPS)
CFPS offers an alternative expression platform that is particularly useful for toxic proteins or for high-throughput screening of protein variants.[8][11][12][13]
Materials:
-
E. coli S30 cell extract (commercially available or prepared in-house from an RF-1 deletion strain).[11]
-
Reaction mix containing amino acids (lacking phenylalanine), ATP, GTP, and other necessary components for transcription and translation.
-
Plasmid or linear DNA template for the target protein with the amber codon.
-
Purified evolved D-aaRS and its cognate tRNA.
-
This compound.
Methodology:
-
Reaction Setup: Combine the S30 extract, reaction mix, DNA template, D-aaRS, tRNA, and 2-F-D-Phe in a reaction tube.
-
Incubation: Incubate the reaction at 30-37 °C for 2-4 hours.
-
Protein Purification: Purify the expressed protein directly from the reaction mixture.
| Parameter | In Vivo Expression | Cell-Free Protein Synthesis (CFPS) |
| Yield | Generally higher | Lower, but improving |
| Speed | Slower (requires cell growth) | Faster (hours) |
| Scalability | Highly scalable | Less scalable |
| Toxicity | Can be an issue for toxic proteins | Not a concern |
| Purity | Requires extensive purification | Simpler purification |
| Cost | Lower for large-scale production | Higher per unit of protein |
Table 1: Comparison of in vivo and cell-free expression systems.
Phase 3: Validation and Characterization of 2-F-D-Phe Incorporation
Rigorous analytical methods are essential to confirm the successful and site-specific incorporation of 2-F-D-Phe.
Protocol: Mass Spectrometry (MS) for Verification
Materials:
-
Purified protein containing 2-F-D-Phe.
-
Protease (e.g., trypsin).
-
Reagents for reduction and alkylation.
-
Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-MS).
Methodology:
-
Proteolytic Digestion: Digest the purified protein with a specific protease to generate a mixture of peptides.[14]
-
LC-MS/MS Analysis: Separate the peptide mixture by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis:
-
Identify the peptide containing the site of the amber codon.
-
Confirm the mass shift corresponding to the incorporation of 2-F-D-Phe (mass of 2-F-D-Phe minus the mass of the canonical amino acid it replaced).
-
Fragment the peptide to confirm the location of the 2-F-D-Phe residue within the peptide sequence.[15][16]
-
Caption: Mass spectrometry workflow for validation.
Protocol: NMR Spectroscopy for Structural Analysis
¹⁹F NMR is a powerful tool for probing the local environment of the incorporated 2-F-D-Phe.
Materials:
-
Purified, isotopically labeled (¹⁵N, ¹³C) protein containing 2-F-D-Phe.
-
NMR spectrometer equipped with a fluorine probe.
Methodology:
-
Sample Preparation: Prepare a concentrated solution of the purified protein in a suitable NMR buffer.[2]
-
¹⁹F NMR Data Acquisition: Acquire one-dimensional ¹⁹F NMR spectra to observe the fluorine resonance.
-
2D Heteronuclear NMR: Perform two-dimensional ¹H-¹⁹F HSQC or other correlation experiments to assign the fluorine resonance to the specific 2-F-D-Phe residue in the protein.[5][17]
-
Structural and Dynamic Analysis: Analyze the chemical shift, line width, and relaxation properties of the ¹⁹F signal to obtain information about the local conformation, dynamics, and interactions of the 2-F-D-Phe residue.
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Confirms the mass and site-specific incorporation of 2-F-D-Phe. |
| NMR Spectroscopy | Provides information on the local structure, dynamics, and interactions of the 2-F-D-Phe residue. |
| Functional Assays | Determines the impact of 2-F-D-Phe incorporation on the biological activity of the protein. |
Table 2: Analytical techniques for characterization.
Conclusion
The site-specific incorporation of this compound into proteins opens up new avenues for the design of therapeutic proteins with enhanced stability and novel functionalities. While the development of a specific orthogonal translation system requires a significant upfront investment in directed evolution, the potential benefits for drug development are substantial. The protocols outlined in this guide provide a comprehensive framework for researchers to embark on the exciting challenge of expanding the genetic code to include this unique and powerful non-canonical amino acid.
References
-
Cell-Free Protein Synthesis for Multiple Site-Specific Incorporation of Noncanonical Amino Acids Using Cell Extracts from RF-1 Deletion E. coli Strains. (n.d.). SpringerLink. [Link]
-
A fast mutagenesis procedure to recover soluble and functional scFvs containing amber stop codons from synthetic and semisynthetic antibody libraries. (n.d.). PubMed. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). Frontiers. [Link]
-
Increasing the fidelity of noncanonical amino acid incorporation in cell-free protein synthesis. (n.d.). ScienceDirect. [Link]
-
Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (2020). PMC. [Link]
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Incorporation of various non-natural amino acids by cell-free protein synthesis. (n.d.). ResearchGate. [Link]
-
A Brief on The NMR Spectroscopy of Proteins. (2021). Conduct Science. [Link]
-
Continuous directed evolution of aminoacyl-tRNA synthetases to alter amino acid specificity and enhance activity. (n.d.). Harvard Office of Technology Development. [Link]
-
In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. (2015). PMC. [Link]
-
NMR data collection and analysis protocol for high-throughput protein structure determination. (n.d.). PMC. [Link]
-
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (2025). PubMed. [Link]
-
A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. (2024). ACS Publications. [Link]
-
A Translation-Independent Directed Evolution Strategy to Engineer Aminoacyl-tRNA Synthetases. (2024). PMC. [Link]
-
In-Frame Amber Stop Codon Replacement Mutagenesis for the Directed Evolution of Proteins Containing Non-Canonical Amino Acids: Identification of Residues Open to Bio-Orthogonal Modification. (2015). ResearchGate. [Link]
-
NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. [Link]
-
NMR for protein analysis. (n.d.). CEA. [Link]
-
Nuclear magnetic resonance spectroscopy of proteins. (n.d.). Wikipedia. [Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. (2017). PMC. [Link]
-
Site-Directed Mutagenesis Tips and Tricks. (2025). Bitesize Bio. [Link]
-
Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. (n.d.). ResearchGate. [Link]
-
MALDI TOF/TOF-Based Approach for the Identification of d- Amino Acids in Biologically Active Peptides and Proteins. (2016). ACS Publications. [Link]
-
Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. (n.d.). PMC. [Link]
-
How to verify location of D- and L- amino acid in a peptide sequence? (2016). ResearchGate. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (n.d.). PMC. [Link]
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Probing the Inner Workings of Enzymes: 2-fluoro-D-phenylalanine as a Mechanistic Tool
In the intricate world of enzymology, understanding the precise mechanisms by which enzymes catalyze biochemical reactions is paramount for advancing drug discovery and biotechnology. The introduction of subtle yet powerful probes into enzymatic systems has revolutionized our ability to dissect these complex processes. Among these probes, fluorinated amino acids have emerged as exceptionally valuable tools, and 2-fluoro-D-phenylalanine, a non-proteinogenic amino acid, offers unique advantages for elucidating enzyme mechanisms, particularly for those acting on aromatic substrates.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications of this compound as a probe. We will delve into the causality behind experimental choices, provide detailed protocols for key experiments, and visually represent complex concepts to empower your research.
The Power of a Single Fluorine Atom
The substitution of a hydrogen atom with fluorine, an element of similar size but vastly different electronegativity, imparts unique properties to this compound that make it an exceptional probe.[1] The strong carbon-fluorine bond and the high electronegativity of fluorine can modulate the electronic properties of the phenyl ring, influencing its interactions within an enzyme's active site.[1] This "single-atom mutagenesis" allows for the specific interrogation of aromatic interactions, such as cation-π stacking, which are often critical for substrate binding and catalysis, without introducing significant steric hindrance.[1]
Furthermore, the fluorine atom serves as a sensitive reporter for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and a wide chemical shift range in ¹⁹F NMR spectra.[2][3] This sensitivity makes ¹⁹F NMR an ideal technique for detecting subtle changes in the local environment of the probe, providing invaluable information on enzyme-substrate interactions, conformational changes, and reaction kinetics.[2][3]
Core Applications of this compound in Enzymology
The unique properties of this compound lend themselves to a variety of applications in studying enzyme mechanisms:
-
Mapping Active Site Architecture: By observing the ¹⁹F NMR chemical shift of this compound upon binding to an enzyme, researchers can gain insights into the electrostatic environment and the proximity of other residues within the active site.
-
Investigating Enzyme-Substrate Interactions: Changes in the ¹⁹F NMR signal can reveal the specific interactions between the fluorinated phenyl ring and the enzyme, helping to identify key binding determinants.
-
Monitoring Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to its environment.[2] Ligand binding or catalytic turnover can induce conformational changes in the enzyme that are reflected in the ¹⁹F NMR spectrum, providing a dynamic view of the enzyme at work.
-
Elucidating Reaction Mechanisms: this compound can be used as a substrate analog or a slow substrate to trap enzymatic intermediates or to study the kinetics of individual steps in the catalytic cycle.
-
Screening for Inhibitors: Changes in the ¹⁹F NMR spectrum of this compound in the presence of potential inhibitors can be used as a rapid and sensitive method for inhibitor screening and characterization.
Featured Enzyme Systems
Two major classes of enzymes where this compound serves as a powerful probe are Phenylalanine Hydroxylase and Aromatic Amino Acid Aminotransferases.
Phenylalanine Hydroxylase (PAH)
PAH is a critical enzyme in phenylalanine metabolism, catalyzing the conversion of L-phenylalanine to L-tyrosine.[4] Dysfunctional PAH leads to the metabolic disorder phenylketonuria (PKU).[4] Understanding the mechanism of PAH is crucial for developing therapies for this disease. This compound can act as a substrate analog and a mechanistic probe for PAH.
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of PAH with this compound as a substrate. The assay monitors the oxidation of the cofactor tetrahydrobiopterin (BH₄) at 340 nm.
Materials:
-
Purified Phenylalanine Hydroxylase (PAH)
-
This compound
-
(6R)-5,6,7,8-Tetrahydro-L-biopterin (BH₄)
-
Catalase
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a stock solution of BH₄: Dissolve BH₄ in 10 mM HCl to a final concentration of 10 mM. Store on ice and protect from light.
-
Prepare the reaction buffer: 50 mM HEPES, pH 7.4, containing 100 μM DTT and 200 units/mL catalase.
-
Prepare substrate solutions: Prepare a series of this compound concentrations in the reaction buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
Set up the reaction mixture: In a quartz cuvette, combine the reaction buffer, a fixed concentration of BH₄ (e.g., 200 μM), and varying concentrations of this compound.
-
Initiate the reaction: Add a known amount of PAH to the cuvette to start the reaction. The final enzyme concentration should be in the nanomolar range and should be optimized to give a linear reaction rate for at least 1-2 minutes.
-
Monitor the reaction: Immediately start recording the decrease in absorbance at 340 nm (ε₃₄₀ for BH₄ oxidation is approximately 2700 M⁻¹cm⁻¹).
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding this compound concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
| Parameter | Description |
| Kₘ | Michaelis constant, representing the substrate concentration at half-maximal velocity. |
| Vₘₐₓ | Maximum reaction velocity at saturating substrate concentrations. |
| k꜀ₐₜ | Turnover number, calculated as Vₘₐₓ / [E]ₜ, where [E]ₜ is the total enzyme concentration. |
| k꜀ₐₜ/Kₘ | Catalytic efficiency of the enzyme for the substrate. |
Rationale for Experimental Choices:
-
Catalase and DTT: Catalase is included to remove any hydrogen peroxide that may be generated, which can damage the enzyme. DTT is a reducing agent that helps to maintain the stability of BH₄.
-
Continuous Assay: This method allows for the real-time monitoring of the reaction, providing more accurate initial velocity data compared to quenched-flow methods.
Aromatic Amino Acid Aminotransferases (ArATs)
ArATs are a class of enzymes that catalyze the reversible transfer of an amino group from an aromatic amino acid to an α-keto acid.[5] These enzymes are involved in both the biosynthesis and catabolism of aromatic amino acids.[6][7] this compound can be utilized to study the substrate specificity and reaction mechanism of ArATs.
This protocol describes the use of ¹⁹F NMR to directly monitor the conversion of this compound to 2-fluoro-phenylpyruvate by an ArAT. This method is particularly useful as it allows for the simultaneous observation of both the substrate and the product without the need for chromogenic substrates or coupled assays.
Materials:
-
Purified Aromatic Amino Acid Aminotransferase (ArAT)
-
This compound
-
α-ketoglutarate
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (pH 8.0)
-
D₂O for NMR lock
-
NMR spectrometer equipped with a fluorine probe
Protocol:
-
Prepare the reaction mixture: In an NMR tube, prepare a solution containing a known concentration of this compound (e.g., 1-5 mM), α-ketoglutarate (e.g., 10 mM), and PLP (e.g., 50 μM) in potassium phosphate buffer. Add D₂O to a final concentration of 10% (v/v) for the NMR lock signal.
-
Acquire a baseline ¹⁹F NMR spectrum: Record a ¹⁹F NMR spectrum of the reaction mixture before the addition of the enzyme. This will serve as the t=0 reference.
-
Initiate the reaction: Add a known amount of ArAT to the NMR tube, mix gently, and immediately place it in the NMR spectrometer.
-
Monitor the reaction in real-time: Acquire a series of ¹⁹F NMR spectra at regular time intervals. The signal corresponding to this compound will decrease in intensity, while a new signal corresponding to the product, 2-fluoro-phenylpyruvate, will appear and increase in intensity.
-
Data Analysis:
-
Integrate the peaks corresponding to the substrate and product in each spectrum.
-
Plot the concentration of the product formed over time.
-
Calculate the initial reaction velocity from the initial linear phase of the product formation curve.
-
Repeat the experiment at different initial concentrations of this compound to determine the Michaelis-Menten kinetic parameters.
-
Rationale for Experimental Choices:
-
¹⁹F NMR Detection: This direct detection method avoids potential interference from coupled enzyme systems and provides unambiguous quantification of both substrate and product.
-
Real-time Monitoring: Acquiring spectra over time allows for a detailed analysis of the reaction progress curve, which can reveal information about product inhibition or enzyme inactivation.
Trustworthiness Through Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, in the kinetic analysis of PAH, the linearity of the initial rates at different enzyme concentrations should be confirmed. In the ¹⁹F NMR assay for ArAT, the sum of the integrated signals for the substrate and product should remain constant throughout the reaction, confirming that there are no side reactions or signal loss.
Conclusion
This compound is a versatile and powerful probe for dissecting the mechanisms of enzymes that act on aromatic amino acids. Its unique electronic properties and its utility in ¹⁹F NMR spectroscopy provide researchers with a window into the intricate world of enzyme catalysis. By carefully designing experiments and thoughtfully interpreting the data, scientists can leverage this tool to gain fundamental insights into enzyme function, paving the way for the development of novel therapeutics and biotechnological applications.
References
-
Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073. [Link]
-
Shiman, R., & Gray, D. W. (1980). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. The Journal of biological chemistry, 255(10), 4793–4800. [Link]
-
Shiman, R., & Gray, D. W. (1980). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. The Journal of biological chemistry, 255(10), 4793–4800. [Link]
-
Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062–1073. [Link]
-
Al-Rawi, J. M. A., & Williams, D. L. H. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2349. [Link]
-
Gerig, J. T. (2000). Use of 19F NMR to probe protein structure and conformational changes. Methods in enzymology, 339, 3-34. [Link]
-
Arntson, K. E., & Pomerantz, W. C. (2016). Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. Accounts of chemical research, 49(12), 2677–2684. [Link]
-
Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. Nature Communications, 12(1), 1-11. [Link]
-
A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance, 334, 107109. [Link]
-
Enzyme kinetics: Phenylalanine hydroxylase and phenylketonuria. Khan Academy. [Link]
-
Using 19F NMR to Probe Biological Interactions of Proteins and Peptides. ACS Publications. [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 76(3), 133-142. [Link]
-
Ward, E., & Ward, J. M. (2002). Molecular analysis of the role of two aromatic aminotransferases and a broad-specificity aspartate aminotransferase in the aromatic amino acid metabolism of Pyrococcus furiosus. Extremophiles, 6(5), 391–399. [Link]
-
ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Publishing. [Link]
-
Pember, S. O., Villafranca, J. J., & Benkovic, S. J. (1989). Mechanistic studies on phenylalanine hydroxylase from Chromobacterium violaceum. Evidence for the formation of an enzyme-oxygen complex. Biochemistry, 28(5), 2124–2130. [Link]
-
Gauffre, F., et al. (2012). Three Different Classes of Aminotransferases Evolved Prephenate Aminotransferase Functionality in Arogenate-competent Microorganisms. Journal of Biological Chemistry, 287(21), 17570-17579. [Link]
-
Probing the Role of a Conserved Phenylalanine in the Active Site of Thiocyanate Dehydrogenase. MDPI. [Link]
-
Aromatic-amino-acid transaminase. M-CSA Mechanism and Catalytic Site Atlas. [Link]
-
Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(1), 347-366. [Link]
-
Engineered aminotransferase for the production of D-phenylalanine derivatives using biocatalytic cascades. Angewandte Chemie International Edition, 56(44), 13833-13837. [Link]
-
Metabolic pathway for aromatic amino acid L-phenylalanine and Tyrosine, and their derivative phenol and flavonoids. ResearchGate. [Link]
-
Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4339-4343. [Link]
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- 4. Khan Academy [khanacademy.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: A Researcher's Guide to the In Vivo Incorporation of 2-Fluoro-D-phenylalanine in E. coli
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities, spectroscopic probes, and therapeutic moieties. Fluorinated amino acids, in particular, are invaluable for their ability to serve as sensitive probes for ¹⁹F-NMR studies and to modulate protein stability and function.[1] This guide provides a comprehensive overview and detailed protocols for the incorporation of 2-fluoro-D-phenylalanine (2-F-D-Phe) into proteins expressed in Escherichia coli. We delve into the critical mechanistic challenge posed by the D-stereoisomer of this amino acid, explaining the necessary metabolic conversion by endogenous enzymes for its subsequent ribosomal incorporation as 2-fluoro-L-phenylalanine via genetic code expansion technology. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced protein engineering technique.
PART 1: SCIENTIFIC PRINCIPLES & MECHANISMS
The Stereochemical Challenge: Why D-Amino Acids Are Not Directly Incorporated
The ribosomal machinery is inherently chiral, having evolved to exclusively polymerize L-amino acids into polypeptide chains. This stereospecificity is enforced by aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids. Consequently, the direct, ribosomal incorporation of a D-amino acid like 2-F-D-Phe is not feasible using standard protein translation machinery. However, E. coli possesses a metabolic toolkit that can be ingeniously co-opted for this purpose.
The Endogenous Solution: Metabolic Conversion Pathway
The successful incorporation of 2-F-D-Phe into a target protein relies on a two-stage process that combines endogenous metabolism with engineered protein synthesis machinery.
-
Metabolic Conversion: E. coli contains a class of pyridoxal phosphate (PLP)-dependent enzymes known as D-amino acid transaminases (DAATs) or D-amino acid aminotransferases.[2] These enzymes catalyze the transfer of an amino group from a D-amino acid to an α-keto acid acceptor.[3][4] When E. coli is supplemented with 2-F-D-Phe, endogenous DAATs can convert it into its corresponding α-keto acid, 2-fluorophenylpyruvate. This keto acid can then be re-aminated by other cellular transaminases to form 2-fluoro-L-phenylalanine (2-F-L-Phe). This conversion is the critical step that transforms the supplied D-amino acid into a ribosome-compatible L-isomer.
-
Genetic Code Expansion: To ensure that 2-F-L-Phe is incorporated only at a specific, desired site within a protein, the genetic code of E. coli must be expanded. This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[5] This engineered synthetase is designed to uniquely recognize the ncAA (in this case, 2-F-L-Phe) and charge it onto its partner suppressor tRNA. This suppressor tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), that has been introduced into the gene of the target protein at the desired location.[5][6] When the ribosome encounters the UAG codon, the charged suppressor tRNA delivers 2-F-L-Phe, enabling its site-specific incorporation and allowing translation to continue, resulting in a full-length, modified protein.
The diagram below illustrates this combined metabolic and translational pathway.
PART 2: EXPERIMENTAL DESIGN & OPTIMIZATION
Essential Genetic Components
A successful experiment requires a two-plasmid system transformed into a suitable E. coli expression host. The choice of components is critical for achieving high yield and fidelity.
| Component | Description & Rationale | Recommended Plasmids / Strains |
| Expression Plasmid | Carries the gene of interest (GOI) with an in-frame amber (TAG) stop codon at the desired incorporation site. A strong, inducible promoter (e.g., T7) is essential for high-level expression.[7] A purification tag (e.g., His₆-tag) is highly recommended for downstream processing. | pET series vectors (e.g., pET28a) |
| Orthogonal System Plasmid | Expresses the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA. The choice of synthetase is critical; several have been evolved for fluorinated phenylalanine analogs.[8] The aaRS and tRNA genes are often under the control of different promoters (e.g., glnS' for aaRS, proK for tRNA). | pEVOL or pSup series vectors |
| E. coli Host Strain | Must be compatible with the chosen expression system (e.g., contain T7 RNA polymerase for pET vectors). Strains deficient in proteases (lon, ompT) minimize degradation of the target protein.[9] Strains supplemented with plasmids for rare tRNAs (e.g., RIL) can improve expression of eukaryotic proteins. | BL21(DE3) and its derivatives (e.g., BL21(DE3) pLysS, Rosetta™ 2(DE3)) |
Optimizing Expression Conditions
Fine-tuning culture conditions is paramount to maximize the yield of the modified protein while minimizing cellular toxicity from the ncAA.[10][11]
| Parameter | Recommended Range | Rationale & Causality |
| 2-F-D-Phe Concentration | 1-2 mM | Sufficient concentration is needed to drive the metabolic conversion and charging of the tRNA. Higher concentrations can be toxic and may not improve yield.[6] |
| Culture Medium | M9 Minimal or LB Medium | M9 Minimal Medium: Reduces competition from endogenous L-phenylalanine, thereby increasing the relative incorporation efficiency of 2-F-L-Phe.[8] LB Medium: Often yields higher cell density and total protein but may result in lower ncAA incorporation fidelity due to the presence of L-Phe. |
| Induction Point (OD₆₀₀) | 0.6 - 0.8 | Inducing during the mid-logarithmic growth phase ensures that cells are metabolically active and capable of robust protein synthesis. |
| Inducer Concentrations | IPTG: 0.1 - 1 mML-Arabinose: 0.02% - 0.2% | The concentration should be optimized for each target protein. Lower inducer levels can slow expression, which may improve folding and solubility. L-arabinose is commonly used to induce the aaRS/tRNA expression from pEVOL plasmids.[6] |
| Post-Induction Temperature | 18°C - 30°C | Lowering the temperature after induction slows down protein synthesis, which often promotes proper protein folding and reduces the formation of insoluble inclusion bodies.[7][9] |
| Post-Induction Time | 16 - 24 hours | A longer expression time at lower temperatures is typically required to achieve sufficient protein yields. |
PART 3: STEP-BY-STEP PROTOCOLS
The following workflow outlines the entire process from transformation to verification.
Protocol 1: Transformation of E. coli
-
Thaw a 50 µL aliquot of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 10-50 ng of each plasmid (the expression plasmid containing your GOI-TAG and the pEVOL plasmid) to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately return them to ice for 2 minutes.
-
Add 950 µL of SOC medium (without antibiotics) and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension onto LB agar plates containing the appropriate antibiotics for both plasmids (e.g., Kanamycin for pET and Chloramphenicol for pEVOL).
-
Incubate the plates overnight at 37°C.
Protocol 2: Protein Expression and Incorporation
-
Starter Culture: Inoculate a single colony from the transformation plate into 10 mL of LB medium containing both antibiotics. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: The next day, inoculate 1 L of M9 minimal medium (supplemented with both antibiotics) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.
-
Growth: Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: a. Move the culture to a shaker set to your desired expression temperature (e.g., 20°C) and let it equilibrate for 15 minutes. b. Add this compound to a final concentration of 1 mM. c. Add L-arabinose to a final concentration of 0.02% to induce the expression of the orthogonal aaRS/tRNA pair. d. After 15 minutes, add IPTG to a final concentration of 0.5 mM to induce the expression of your target protein.
-
Expression: Continue to incubate the culture for 16-24 hours at the lower temperature with shaking.
-
Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Verification of Incorporation
The expression of a full-length protein is the first indication of successful amber suppression. However, rigorous biochemical validation is required to confirm the specific incorporation of the ncAA.
-
SDS-PAGE Analysis:
-
Lyse a small aliquot of induced cells and uninduced control cells.
-
Run the total protein lysate on an SDS-PAGE gel alongside a negative control culture (induced without adding 2-F-D-Phe).
-
Expected Result: A band corresponding to the full-length protein should be prominent in the lane with 2-F-D-Phe and absent or very faint in the negative control lane (which should only show a truncated product, if any).
-
-
Western Blotting:
-
If your protein is tagged (e.g., His-tag, Strep-tag), perform a Western blot using an antibody against the tag.
-
Expected Result: This confirms the identity of the full-length protein band observed on SDS-PAGE.
-
-
Mass Spectrometry (Definitive Validation):
-
Purify the protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analyze the purified protein using Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Expected Result: The measured mass of the protein should correspond to the theoretical mass calculated with 2-fluoro-L-phenylalanine incorporated. Phenylalanine has a monoisotopic mass of 147.0684 g/mol . 2-fluoro-L-phenylalanine has a mass of 165.0590 g/mol . The successful incorporation will result in a mass increase of +17.9906 Da compared to the wild-type protein at each incorporation site.
-
PART 4: TROUBLESHOOTING & CONSIDERATIONS
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Full-Length Protein | - Inefficient amber suppression.- Low efficiency of metabolic conversion.- Toxicity of the ncAA or target protein. | - Optimize inducer and ncAA concentrations.- Switch to a different orthogonal synthetase/tRNA pair if available.- Lower the expression temperature further (e.g., to 16-18°C).- Use a richer medium like TB to boost cell health, but be aware of potential fidelity loss. |
| High Level of Truncated Protein | - Competition with Release Factor 1 (RF1) at the UAG codon.- Insufficient levels of charged suppressor tRNA. | - Increase the concentration of L-arabinose to boost expression of the orthogonal system.- Consider using an E. coli strain engineered for improved amber suppression (e.g., RF1 knockout strains). |
| Mass Spectrum shows Wild-Type Mass | - The orthogonal synthetase is not specific and is charging endogenous L-Phe.- Insufficient 2-F-D-Phe was available. | - Use minimal medium to eliminate competing L-Phe.- Ensure the correct concentration of 2-F-D-Phe was added.- Use a more specific, highly evolved orthogonal synthetase if possible.[12] |
References
- Vertex AI Search. (2024). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - NIH.
- Vertex AI Search. (2024). Determination of Free D-amino Acids With a Bacterial Transaminase: Their Depletion Leads to Inhibition of Bacterial Growth - PubMed.
- Vertex AI Search. (2024). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - MDPI.
- Vertex AI Search. (2024). To the Understanding of Catalysis by D-Amino Acid Transaminases: A Case Study of the Enzyme from Aminobacterium colombiense - MDPI.
- Vertex AI Search. (2024). The Uncommon Active Site of D-Amino Acid Transaminase from Haliscomenobacter hydrossis: Biochemical and Structural Insights into the New Enzyme - NIH.
- Vertex AI Search. (2024). D-amino-acid transaminase - Wikipedia.
- Vertex AI Search. (2024). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - NIH.
- Vertex AI Search. (2024). Strategies to Optimize Protein Expression in E. coli - PMC - PubMed Central.
- Vertex AI Search. (2024). Effect of p-fluorophenylalanine on chromosome replication in Escherichia coli - PubMed.
- Vertex AI Search. (2024). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives | ACS Chemical Biology - ACS Publications.
- Vertex AI Search. (2024). Optimizing Protein Yield in E. coli Expression Systems - Patsnap Synapse.
- Vertex AI Search. (2024). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC - PubMed Central.
- Vertex AI Search. (2024). Effect of p-Fluorophenylalanine on Chromosome Replication in Escherichia coli - PMC - NIH.
Sources
- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-amino-acid transaminase - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. The Uncommon Active Site of D-Amino Acid Transaminase from Haliscomenobacter hydrossis: Biochemical and Structural Insights into the New Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of p-fluorophenylalanine on chromosome replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of p-Fluorophenylalanine on Chromosome Replication in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Utilizing 2-Fluoro-D-phenylalanine for Advanced Studies in Protein Dynamics and Interactions
Introduction: A Chemist's Entry into Biological Stereospecificity
In the intricate world of protein science, the tools we use to probe biological systems must be as sophisticated as the questions we ask. While the 20 canonical amino acids form the blueprint of life, non-canonical amino acids offer a unique lens through which to view and manipulate protein structure and function. Among these, fluorinated amino acids have emerged as exceptionally powerful probes.[1] The introduction of fluorine, an element virtually absent in biology, provides a sensitive and non-perturbing spectroscopic reporter for Nuclear Magnetic Resonance (NMR) studies.[2]
This guide focuses on a specific, and often overlooked, variant: 2-fluoro-D-phenylalanine (2-F-D-Phe) . Unlike its L-enantiomer, which can be a substrate for ribosomal protein synthesis, the D-configuration of 2-F-D-Phe is not incorporated into proteins by the ribosome.[3] This characteristic, far from being a limitation, makes it a highly specialized tool. Its utility lies in its ability to probe the stereospecificity of enzymatic active sites and to serve as a building block for creating proteolytically stable peptide ligands for interaction studies. The fluorine atom on the phenyl ring acts as an exquisitely sensitive ¹⁹F NMR probe, reporting on its local electronic environment with a large chemical shift dispersion and no background signal from the biological milieu.[2]
This document provides detailed protocols and the scientific rationale for using 2-F-D-Phe in two primary applications: probing enzyme active site stereochemistry via ¹⁹F NMR and studying protein-peptide interactions using synthetically derived, stabilized peptide probes.
Application I: Probing Enzyme Active Sites with ¹⁹F NMR
The precise three-dimensional architecture of an enzyme's active site dictates its substrate specificity. 2-F-D-Phe can be employed as a molecular probe to explore this stereoselectivity. By introducing it as a potential inhibitor or substrate analog, researchers can use ¹⁹F NMR to monitor binding events in real-time. Changes in the fluorine atom's chemical shift, line width, and signal intensity provide direct evidence of binding and can be used to quantify binding affinity.
Experimental Rationale
The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in an NMR sensitivity that is 83% of that of a proton.[2] When 2-F-D-Phe is in a free, unbound state in solution, it will produce a sharp signal in the ¹⁹F NMR spectrum. Upon binding to a protein, its rotational freedom is restricted, and its local electronic environment is altered by nearby amino acid residues in the active site. This change is directly reported by a shift in the ¹⁹F resonance and often by a broadening of the signal. By titrating the protein into a solution of 2-F-D-Phe, one can track these changes to determine the dissociation constant (K_d).
Workflow for Probing Enzyme-Ligand Interaction via ¹⁹F NMR
Caption: Workflow for creating and using a 2-F-D-Phe peptide probe.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with 2-F-D-Phe
This protocol provides a general overview of Fmoc-based SPPS. Specific cycle times and reagents may need to be optimized for the particular sequence.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-protected L-amino acids
-
Fmoc-2-fluoro-D-phenylalanine
-
Coupling Reagent: HBTU/HOBt or HATU
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
Activate the first Fmoc-amino acid (e.g., 4 eq.) with the coupling reagent (e.g., HBTU, 3.9 eq.) and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Wash thoroughly with DMF.
-
-
Repeat Cycle: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the peptide sequence. When the sequence calls for the fluorinated D-amino acid, use Fmoc-2-fluoro-D-phenylalanine in the coupling step.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Purification & Verification:
-
Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile).
-
Purify the peptide using reverse-phase HPLC.
-
Verify the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm successful synthesis.
-
Mandatory Pre-study Protocol: Cell Viability and Toxicity
Before using 2-F-D-Phe in any cell-based assay or in vivo model, it is imperative to assess its potential cytotoxicity. Unnatural amino acids, especially at high concentrations, can interfere with cellular metabolism or protein function. [4][5]A dose-response viability assay is essential to determine a non-toxic working concentration.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. [6] Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of 2-F-D-Phe in complete culture medium. Remove the old medium from the cells and replace it with the medium containing different concentrations of 2-F-D-Phe (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 5 mM). Include wells with medium only (no cells) as a background control and cells with medium only (no 2-F-D-Phe) as a vehicle control (100% viability).
-
Incubation: Incubate the plate for the desired time points (e.g., 24h, 48h, 72h).
-
MTT Addition: At the end of the incubation period, add MTT solution to each well to a final concentration of ~0.5 mg/mL. Incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at ~570 nm using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_control) * 100.
-
Plot Viability (%) vs. log[2-F-D-Phe].
-
Representative Data Table
| 2-F-D-Phe Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 10 | 1.248 | 0.075 | 99.5% |
| 50 | 1.261 | 0.091 | 100.6% |
| 100 | 1.233 | 0.088 | 98.3% |
| 500 | 1.198 | 0.095 | 95.5% |
| 1000 | 1.150 | 0.102 | 91.7% |
| 5000 | 0.876 | 0.115 | 69.8% |
Conclusion
This compound is a powerful, albeit specialized, tool for the modern protein scientist. Its resistance to ribosomal incorporation and enzymatic degradation, combined with the superb NMR properties of the ¹⁹F nucleus, makes it an ideal probe for investigating the stereochemical basis of molecular recognition. By enabling the detailed study of enzyme active sites and the creation of stabilized peptide ligands, 2-F-D-Phe provides a unique avenue for dissecting protein dynamics and interactions, ultimately advancing our understanding of biological mechanisms and aiding in rational drug design.
References
-
Makarov, M. V., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2344. [Link]
-
Freischem, S., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]
-
Zha, Z., et al. (2012). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 39(1), 137-146. [Link]
-
Xiong, Z. (n.d.). Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. Xiong-Chem. [Link]
-
Peterson, R. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Biosciences. [Link]
-
Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6047. [Link]
-
Zhang, Z., et al. (2004). Site-Specific Incorporation of a 19F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. Journal of the American Chemical Society, 126(41), 13190-13191. [Link]
-
Sudakov, A., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(2), e4881. [Link]
-
MICAD. (2011). p-(2-[18F]Fluoroethyl)-l-phenylalanine. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. [Link]
-
Otten, R., et al. (2020). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors, 5(5), 1436-1444. [Link]
-
Zha, Z., et al. (2012). Synthesis, uptake mechanism characterization and biological evaluation of (18)F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear medicine and biology, 39(1), 137-46. [Link]
-
Schiemann, G., & Winkelmann, M. (1962). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society, 84(22), 4337-4339. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorophenylalanine. PubChem Compound Database. [Link]
-
Wang, M., et al. (2018). Radiosynthesis and biological evaluation of N-(2-[18F]fluoropropionyl)-3,4-dihydroxy-l-phenylalanine as a PET tracer for oncologic imaging. Nuclear medicine and biology, 58, 24-32. [Link]
-
Lorieau, J., et al. (2008). Dynamics of Hydrophobic Core Phenylalanine Residues Probed by Solid-State Deuteron NMR. Journal of biomolecular NMR, 40(3), 165-177. [Link]
-
Rashidian, M., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Bioconjugate chemistry, 24(8), 1277-1294. [Link]
-
Ni, Y., et al. (2022). Enzymatic synthesis of fluorinated compounds. Biotechnology advances, 54, 107802. [Link]
-
Zhang, X., & Zhang, X. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(2), 257-272. [Link]
-
Kocsis, I., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9474-9490. [Link]
-
Signer, R. A. J., et al. (2014). Cell-type-specific quantification of protein synthesis in vivo. Nature protocols, 9(7), 1766-1779. [Link]
-
Preston, T., et al. (2010). Improved measurement of protein synthesis in human subjects using 2H-phenylalanine isotopomers and gas chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 24(5), 620-626. [Link]
-
Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications biology, 6(1), 1. [Link]
-
Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et biophysica acta, 41, 98-103. [Link]
-
Vaisburg, G., et al. (2000). Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria. Journal of neuroscience research, 62(5), 725-732. [Link]
-
Wilkinson, D. J., et al. (2019). An exploration of the methods to determine the protein-specific synthesis and breakdown rates in vivo in humans. The Journal of physiology, 597(18), 4835-4849. [Link]
-
Reiner, A., et al. (2011). Fluorescent Labeling of Proteins. Methods in Molecular Biology, 751, 13-28. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Vazquez, M. E., et al. (2007). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification. Bioconjugate chemistry, 18(6), 1949-1956. [Link]
-
Smith, B. A., et al. (2015). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags. Methods in enzymology, 565, 425-442. [Link]
-
Goodwill, K. E., et al. (2000). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Journal of Biological Chemistry, 275(19), 14169-14175. [Link]
-
Adan, A., et al. (2016). Guidelines for cell viability assays. The FEBS Journal, 283(14), 2635-2649. [Link]
-
Vaisburg, G., et al. (2000). Effect of Phenylalanine and Its Metabolites on the Proliferation and Viability of Neuronal and Astroglial Cells: Possible Relevance in Maternal Phenylketonuria. Journal of Neuroscience Research, 62(5), 725-732. [Link]
-
Wikipedia. (n.d.). Phenylalanine. Wikipedia. [Link]
Sources
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- 4. Effect of phenylalanine and its metabolites on the proliferation and viability of neuronal and astroglial cells: possible relevance in maternal phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chiral 2-Fluoro-D-Phenylalanine
Welcome to the technical support center for the synthesis of chiral 2-fluoro-D-phenylalanine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of introducing a fluorine atom at a stereogenic quaternary carbon center. Here, we provide in-depth answers to common challenges, troubleshooting guides for experiments, and a validated protocol to aid your synthetic efforts.
Section 1: Frequently Asked Questions (FAQs)
Q1: What makes the asymmetric synthesis of this compound particularly challenging?
The synthesis of this compound presents a significant challenge due to the need to create a chiral quaternary α-carbon center bearing a fluorine atom. The core difficulties arise from several factors:
-
Stereocontrol: The central challenge is controlling the stereochemistry to selectively produce the D-enantiomer. Many synthetic methods can lead to racemic mixtures or low enantiomeric excess (ee). The small size of the fluorine atom offers limited steric influence, making stereoselective transformations difficult.
-
Fluorination Chemistry: The introduction of fluorine requires specialized reagents that can be aggressive. Electrophilic fluorinating agents (like Selectfluor® or NFSI) can be powerful oxidants, potentially leading to side reactions, while nucleophilic fluorinating agents often require harsh conditions.[1]
-
Reaction Conditions: The stability of intermediates is crucial. Conditions that are too harsh (e.g., strongly acidic or basic) can lead to racemization of the desired product or precursors, eroding enantiopurity.[2]
-
Purification: Separating the final D-isomer from its L-counterpart and other reaction impurities can be non-trivial, often requiring specialized techniques like chiral chromatography.[3]
Q2: What are the principal synthetic strategies for introducing the fluorine atom at the α-carbon?
There are two primary approaches for installing the fluorine atom, categorized by the nature of the fluorinating agent:
-
Electrophilic Fluorination: This is the more common strategy. It involves the reaction of an enolate or enolate equivalent of a phenylalanine precursor with an electrophilic fluorine source ("F+").
-
Mechanism: A carbanion is generated at the α-position of a suitably protected amino acid derivative (e.g., a Schiff base or an activated ester), which then attacks the electrophilic fluorine reagent.
-
Common Reagents: N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF4) are widely used.[1][4]
-
Advantage: This method is adaptable to asymmetric catalysis by using chiral phase-transfer catalysts or chiral metal complexes to control the facial selectivity of the fluorination.
-
-
Nucleophilic Fluorination: This approach involves displacing a leaving group at the α-position with a nucleophilic fluorine source ("F-").
-
Mechanism: A good leaving group (e.g., a hydroxyl or sulfonate group) is installed at the α-carbon of a precursor. This group is then displaced by a fluoride source.
-
Common Reagents: Diethylaminosulfur trifluoride (DAST) or sources like cesium fluoride (CsF) are used.[1]
-
Challenge: This route can be complicated by competing elimination reactions, which form dehydroamino acid derivatives as side products.
-
Q3: How can high enantioselectivity for the D-isomer be achieved?
Achieving a high enantiomeric excess for the D-isomer is the cornerstone of a successful synthesis. Several advanced strategies are employed:
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the phenylalanine precursor to direct the fluorination step stereoselectively. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. While effective, this method requires additional synthetic steps for attachment and removal.[5]
-
Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst creates a chiral environment for the reaction. For electrophilic fluorination, chiral phase-transfer catalysts or metal complexes with chiral ligands (e.g., Ni(II) or Pd(II) complexes) are used to control the approach of the fluorinating agent to the substrate.[4][5][6]
-
Enzymatic and Biocatalytic Methods: Enzymes offer unparalleled stereoselectivity. Methods include:
-
Kinetic Resolution: An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing the other to be isolated. For example, Phenylalanine Ammonia Lyase (PAL) can be used to resolve DL-phenylalanine.[7]
-
Asymmetric Amination: Engineered enzymes like D-amino acid dehydrogenases (DAAD) or transaminases can convert a keto-acid precursor into the desired D-amino acid with high optical purity.[8][9]
-
Q4: What analytical techniques are essential for characterizing the final product?
Proper characterization is critical to confirm the identity, purity, and stereochemistry of the synthesized this compound.
-
NMR Spectroscopy:
-
¹H and ¹³C NMR: To confirm the overall chemical structure.
-
¹⁹F NMR: Essential for confirming the presence of the C-F bond. The chemical shift and coupling constants (especially J-coupling to adjacent protons) provide valuable structural information.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (%ee). A chiral stationary phase is used to separate the D- and L-enantiomers, and the ratio of their peak areas gives the %ee.
Section 2: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Fluorinated Product | 1. Ineffective Fluorinating Agent: The reagent may have degraded due to moisture or age. 2. Poor Enolate Formation: The base used may be too weak, or steric hindrance prevents deprotonation. 3. Reaction Conditions Too Mild: Insufficient temperature or reaction time. 4. Starting Material Degradation: The substrate or protecting groups may not be stable to the reaction conditions. | 1. Use a fresh, unopened bottle of the fluorinating agent (e.g., NFSI, Selectfluor®). 2. Screen stronger, non-nucleophilic bases (e.g., KHMDS, NaHMDS). Ensure the reaction is performed under strictly anhydrous conditions. 3. Incrementally increase the reaction temperature or extend the reaction time, monitoring by TLC or LC-MS. 4. Re-evaluate the choice of protecting groups to ensure they are orthogonal to the fluorination conditions. |
| Poor Enantioselectivity (Low %ee) | 1. Racemization: The chiral center is epimerizing under the reaction conditions (e.g., due to excess base or prolonged reaction time). 2. Ineffective Chiral Catalyst/Auxiliary: The catalyst loading may be too low, or it is not suitable for the specific substrate. 3. Incorrect Temperature: The energy difference between the diastereomeric transition states may be insufficient at higher temperatures. | 1. Use a stoichiometric amount of base and quench the reaction as soon as the starting material is consumed. 2. Increase catalyst loading. If ineffective, screen a library of different chiral ligands or auxiliaries. The choice of solvent can also dramatically impact selectivity. 3. Run the reaction at a lower temperature (e.g., -78 °C). While this may slow the reaction rate, it often significantly improves enantioselectivity. |
| Formation of Multiple Side Products | 1. Elimination Reaction: Especially in nucleophilic fluorination, β-elimination can form a dehydroamino acid. 2. Competing Reactions: The fluorinating agent may react with other functional groups in the molecule. 3. Over-fluorination: In rare cases, di- or tri-fluorination can occur if multiple acidic protons are present. | 1. Use a less basic fluoride source or a fluorinating agent less prone to inducing elimination (e.g., Deoxo-Fluor® instead of DAST). 2. Ensure all other nucleophilic sites (e.g., free amines, hydroxyls) are appropriately protected. 3. Carefully control the stoichiometry of the fluorinating agent and the base. |
| Difficulty in Product Purification | 1. Co-elution of Enantiomers: D- and L-isomers have identical physical properties in a non-chiral environment. 2. Residual Reagents: Byproducts from fluorinating agents (e.g., benzenesulfonimide from NFSI) can be difficult to remove. 3. Product is Highly Polar: The free amino acid is zwitterionic and may be difficult to handle with standard silica gel chromatography. | 1. Use preparative chiral HPLC for final purification. Alternatively, perform a diastereomeric salt resolution. 2. Choose a purification method tailored to the byproduct (e.g., aqueous wash for water-soluble impurities, or a specific crystallization solvent). 3. Protect the amino and carboxyl groups before chromatography to make the compound less polar. The final deprotection step will yield the pure amino acid. |
Section 3: Key Experimental Protocols & Visualizations
Asymmetric Synthesis via Alkylation of a Chiral Ni(II) Complex
This method provides a robust and scalable route to enantiopure fluorinated amino acids, including the D-isomer by selecting the appropriate chiral ligand.[5][6] The general strategy involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base.
Visual Workflow of the Synthesis
Caption: Workflow for Ni(II) complex-mediated synthesis.
Step-by-Step Methodology
Materials:
-
(S)-2-[N-(N'-benzylprolyl)amino]benzophenone (or its (R)-enantiomer for the L-product)
-
Nickel(II) nitrate hexahydrate
-
Glycine
-
Sodium hydroxide
-
2-Fluorobenzyl bromide
-
Sodium ethoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
2M Hydrochloric acid
-
Dowex 50WX8 ion-exchange resin
Protocol:
-
Preparation of the Chiral Ni(II) Complex:
-
Suspend the chiral ligand, glycine, and Ni(NO₃)₂·6H₂O in methanol.
-
Add sodium hydroxide and reflux the mixture until a deep red solution forms.
-
Cool the reaction, filter the resulting solid, wash with water and methanol, and dry under vacuum to yield the Ni(II) complex.
-
-
Diastereoselective Alkylation:
-
Suspend the Ni(II) complex in anhydrous DMF under an inert atmosphere (e.g., Argon).
-
Cool the mixture to 0 °C and add sodium ethoxide. Stir for 30 minutes.
-
Add 2-fluorobenzyl bromide dropwise and allow the reaction to stir at 0 °C for several hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into a mixture of ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Hydrolysis and Product Isolation:
-
Dissolve the crude alkylated complex in methanol and add 2M HCl.
-
Reflux the mixture for 4-6 hours to hydrolyze the complex and release the amino acid.
-
Cool the mixture and extract with diethyl ether to recover the chiral ligand.
-
Concentrate the aqueous layer to dryness.
-
Dissolve the residue in water and apply it to a column of Dowex 50WX8 resin (H+ form).
-
Wash the column with water to remove salts, then elute the amino acid with aqueous ammonia.
-
Combine the product-containing fractions and concentrate to dryness to yield this compound.
-
-
Analysis:
-
Confirm the structure by NMR and MS.
-
Determine the enantiomeric excess by chiral HPLC.
-
Troubleshooting Logic Flow Diagram
Caption: Decision tree for troubleshooting low %ee.
References
-
Bragante, F. H., & Ferreira, I. C. F. R. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
-
Roveda, J., et al. (2012). Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals. NIH Public Access. [Link]
-
Bragante, F. H., & Ferreira, I. C. F. R. (2024). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PubMed. [Link]
-
Chen, J., et al. (2022). Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid derivatives. ResearchGate. [Link]
-
Abeywickrama, C. S., et al. (2017). Enantiospecific synthesis of 2-[18F]fluoro-l-phenylalanine and 2-[18F]fluoro-l-tyrosine by isotopic exchange. Organic & Biomolecular Chemistry. [Link]
-
Nie, Y., et al. (2021). Gram-scale asymmetric synthesis of fluorinated amino acids using a chiral nickel(II) complex. ChemRxiv. [Link]
-
Unknown Author. (n.d.). Preparation of fluorinated phenylalanine derivatives via asymmetric hydrogenation. ResearchGate. [Link]
-
Kalow, J. A., & Doyle, A. G. (2013). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
-
Zahra, J. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. [Link]
-
Xu, Y., et al. (2021). Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory. PubMed Central. [Link]
-
Pástor, M., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]
-
Liu, Z-Q., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PubMed Central. [Link]
Sources
- 1. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications | MDPI [mdpi.com]
- 2. Asymmetric NHC-catalyzed synthesis of α-fluoroamides from readily accessible α-fluoroenals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly selective synthesis of d-amino acids via stereoinversion of corresponding counterpart by an in vivo cascade cell factory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Incorporation of 2-Fluoro-D-phenylalanine
Introduction
Welcome to the technical support guide for the incorporation of 2-fluoro-D-phenylalanine (2-F-D-Phe). This non-canonical amino acid (ncAA) is a powerful tool for protein engineering, offering a unique biophysical probe for ¹⁹F NMR studies and for modulating protein structure and function. However, its successful incorporation presents unique challenges, primarily stemming from its D-chiral configuration, which is fundamentally at odds with the L-specific machinery of ribosomal protein synthesis.
This guide provides a structured, in-depth approach to troubleshooting low incorporation yields. It is designed for researchers familiar with genetic code expansion technologies and aims to explain the causality behind experimental choices, empowering you to diagnose and resolve issues effectively.
Critical Prerequisite: The D-Amino Acid Challenge
Before proceeding, it is crucial to address the most significant hurdle: ribosomal protein synthesis has evolved to exclusively polymerize L-amino acids. The ribosome's peptidyltransferase center (PTC) strongly discriminates against D-amino acids.[1][2] Standard orthogonal tRNA synthetase/tRNA pairs are engineered to handle novel side chains, but they do not typically overcome this fundamental chiral bias.
Therefore, the first and most critical question you must answer is:
Is your experimental system specifically engineered to handle D-amino acids?
Successful ribosomal incorporation of D-amino acids is not a trivial matter and has only been achieved using highly specialized, engineered systems. This typically involves:
-
Engineered Ribosomes: Mutations in the 23S rRNA of the ribosome's peptidyltransferase center can be introduced to lessen the discrimination against D-aminoacyl-tRNAs.[1][2][3][4]
-
Cell-Free Systems: Most successful D-amino acid incorporation is performed in cell-free protein synthesis (CFPS) systems, where engineered ribosomes and other modified components can be used more readily.[2][4]
If you are using a standard in vivo expression system (e.g., a common E. coli or mammalian cell line) with a standard orthogonal pair, negligible incorporation of a D-amino acid is the expected outcome. The ribosome will stall after the D-amino acid is added to the nascent peptide chain.[5]
If you are certain your system is designed for D-amino acid incorporation, proceed with the troubleshooting guide below. If not, please verify that you are not intending to use 2-fluoro-L-phenylalanine, as protocols for L-isomers are far more established.
Core Troubleshooting Workflow
Low incorporation of a non-canonical amino acid is a multifactorial problem. This workflow provides a logical progression from the most likely culprits to more nuanced issues.
Caption: A high-level decision tree for troubleshooting low 2-F-D-Phe incorporation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My protein yield is extremely low. How do I confirm my orthogonal aminoacyl-tRNA synthetase (aaRS) is working correctly?
Core Concept: The foundation of genetic code expansion is the orthogonal pair: an aaRS and its cognate tRNA that function independently of the host cell's endogenous machinery.[6] The aaRS must be expressed, folded correctly, and capable of charging its tRNA with 2-F-D-Phe.
Troubleshooting Steps:
-
Verify aaRS Expression: The simplest explanation for failure is that the synthetase isn't being produced.
-
Protocol: Perform a Western blot on your cell lysate using an antibody against a tag on your aaRS (e.g., His-tag, FLAG-tag).
-
Expected Outcome: A clear band at the expected molecular weight for the aaRS.
-
If No Band is Observed: Check your plasmid sequence, promoter, and induction conditions. The aaRS may be poorly expressed or rapidly degraded. Consider codon optimization for your host organism.
-
-
Assess tRNA Charging Activity: If the aaRS is expressed, it may not be active or efficient at charging the orthogonal tRNA with 2-F-D-Phe. This is a common failure point, as aaRS enzymes evolved for L-amino acids may have poor affinity for a D-isomer, even if the side chain is a good fit.
-
Rationale: An in vitro or in vivo assay can confirm that the aaRS can specifically ligate 2-F-D-Phe to the tRNA.
-
Advanced Protocol (In Vitro Charging Assay):
-
Purify the orthogonal aaRS and transcribe the orthogonal tRNA.
-
Set up a reaction containing the purified aaRS, tRNA, ATP, and radiolabeled or fluorescently-tagged 2-F-D-Phe.
-
Quench the reaction at different time points and analyze the products via acidic urea-PAGE and autoradiography or fluorescence imaging.
-
Positive Result: A band corresponding to the charged aa-tRNA that increases in intensity over time.
-
-
-
Check for Mis-charging with Endogenous Amino Acids: The engineered aaRS might preferentially charge the orthogonal tRNA with a natural amino acid (like L-Phe) instead of 2-F-D-Phe.
-
Rationale: This leads to competition and reduces the incorporation of the desired ncAA.
-
Verification: This is best diagnosed with mass spectrometry (see Q5), where you would see a mass corresponding to the natural amino acid at the target site instead of 2-F-D-Phe.
-
Q2: My cell growth is poor after adding 2-F-D-Phe. Could it be toxic?
Core Concept: Fluorinated compounds, including amino acids, can be cytotoxic.[7] This can happen through misincorporation into the general proteome by endogenous synthetases or by interfering with essential metabolic pathways.[8]
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Protocol:
-
Seed cells in a multi-well plate at a consistent density.
-
Add 2-F-D-Phe at a range of concentrations (e.g., 0.1 mM to 5 mM). Include a no-ncAA control.
-
Incubate for a period equivalent to your protein expression timeline (e.g., 24-48 hours).
-
Measure cell viability using a standard assay (e.g., MTT, PrestoBlue, or trypan blue exclusion).
-
-
Analysis: Plot viability versus concentration to determine the IC50 (the concentration that inhibits 50% of growth). Aim to use a concentration well below the IC50 for your experiments.
-
-
Mitigation Strategies:
-
Lower the Concentration: Use the lowest effective concentration of 2-F-D-Phe that still supports protein expression.
-
Time-Delayed Addition: For transient expression in mammalian cells, add the ncAA 8-24 hours post-transfection rather than immediately, allowing cells to recover before introducing a potentially toxic compound.[9]
-
Q3: What is the optimal concentration of 2-F-D-Phe to use, and are there specific media requirements?
Core Concept: The concentration of the ncAA is a critical parameter. It must be high enough to outcompete any residual canonical amino acids and efficiently charge the orthogonal tRNA, but low enough to avoid cytotoxicity.
Recommendations:
| Parameter | Recommended Starting Range | Rationale & Notes |
| 2-F-D-Phe Conc. (E. coli) | 1 - 2 mM | Bacterial systems are generally more robust. Ensure media is free of L-Phe if using an auxotrophic strain. |
| 2-F-D-Phe Conc. (Mammalian) | 0.2 - 2 mM | Mammalian cells can be more sensitive. Start lower and titrate up based on toxicity and yield.[10] |
| Media (General) | Minimal Media | Using a defined minimal medium prevents competition from L-phenylalanine present in rich media (e.g., LB, DMEM). |
| Media (Auxotrophs) | L-Phe Dropout Media | For phenylalanine auxotrophic strains, this is essential. It starves the cells of the competing natural amino acid.[8] |
Experimental Protocol: ncAA Titration for Optimal Yield
-
Set up several parallel small-scale expression cultures.
-
Induce protein expression in media containing a range of 2-F-D-Phe concentrations (e.g., 0.2, 0.5, 1.0, 2.0, 5.0 mM).
-
Include a positive control (expressing a WT protein without the ncAA) and a negative control (no ncAA added to the incorporation experiment).
-
After expression, lyse the cells and analyze the yield of full-length protein via SDS-PAGE and Western blot.
-
Select the concentration that provides the best balance of yield and cell health.
Q4: I've optimized conditions, but incorporation is still low. Could cellular uptake be the problem?
Core Concept: The ncAA must be efficiently transported into the cell from the growth medium. 2-F-D-Phe will likely compete with natural amino acids for transport by broad-specificity amino acid transporters, such as the L-type amino acid transporter 1 (LAT1).[11]
Troubleshooting Steps:
-
Increase External Concentration: The simplest, albeit indirect, method is to increase the ncAA concentration in the medium to favor its transport. However, be mindful of the toxicity limits established in Q2.
-
Use Permeabilized Cells or CFPS: If uptake is a persistent issue, moving to a cell-free protein synthesis (CFPS) system bypasses the cell membrane entirely, providing direct access to the translational machinery.[12][13]
-
Advanced - Uptake Assays: Use radiolabeled 2-F-D-Phe to directly measure its accumulation inside the cells over time. Competition assays, where you measure the uptake of labeled L-Phe in the presence of unlabeled 2-F-D-Phe, can reveal if they share a transporter.
Q5: I see a band on my gel, but how can I be 100% certain that 2-F-D-Phe was incorporated?
Core Concept: A band on a Western blot confirms protein of the correct size is present, but it does not confirm the composition. Mass spectrometry (MS) is the gold standard for verifying the incorporation of a non-canonical amino acid.[14][15]
Caption: Workflow for mass spectrometry verification of ncAA incorporation.
Verification Methods:
-
Intact Protein Mass Analysis (ESI-MS):
-
Procedure: Analyze the purified full-length protein on an electrospray ionization mass spectrometer.
-
Analysis: Compare the observed mass to the theoretical mass.
-
Theoretical Mass (D-Phenylalanine): 165.19 g/mol
-
Theoretical Mass (this compound): 183.18 g/mol [16]
-
-
Expected Result: An observed mass that is ~18 Da higher than the protein containing natural phenylalanine at the same site. This confirms incorporation but not necessarily fidelity at other sites.[10]
-
-
Peptide Mapping by LC-MS/MS:
-
Procedure: Digest the protein with a protease (e.g., trypsin). Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analysis: Search the fragmentation data for a peptide whose mass corresponds to the sequence containing 2-F-D-Phe. The fragmentation pattern (b- and y-ions) will definitively pinpoint the location of the mass modification to a specific residue.[17]
-
Expected Result: This provides unambiguous, site-specific confirmation of incorporation and is the most rigorous validation method.
-
References
-
Bain, J. D., et al. (1991). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. Available at: [Link]
-
Dedkova, L. M., et al. (2003). Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed. Available at: [Link]
-
Ude, S., et al. (n.d.). Mechanisms of Protein Synthesis by the Ribosome. Theoretical and Computational Biophysics Group. Available at: [Link]
-
Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System. Oregon State University. Available at: [Link]
-
Bain, J. D., et al. (1991). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society. Available at: [Link]
-
Karban, J., et al. (n.d.). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. Available at: [Link]
-
Dedkova, L. M., et al. (2003). Construction of Modified Ribosomes for Incorporation of d-Amino Acids into Proteins. Biochemistry. Available at: [Link]
-
Galles, J. L., et al. (n.d.). The genetic incorporation of fluorophenylalanines. (A) Structures of... ResearchGate. Available at: [Link]
-
Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Available at: [Link]
-
Liu, Y., et al. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. NIH. Available at: [Link]
-
Lacombe, C. (n.d.). Process optimization for the biosynthesis of non-canonical amino acids. BOKU. Available at: [Link]
-
Galles, J. L., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. NIH. Available at: [Link]
-
Danishefsky, S. J., et al. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]
-
Shrestha, P., et al. (2016). Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis. PMC - NIH. Available at: [Link]
-
Galles, J. L., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. Biophysics Colab. Available at: [Link]
-
Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. PNAS. Available at: [Link]
-
Wu, Y.-S., et al. (2013). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology. Available at: [Link]
-
Johnson, D. B., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]
-
Ngo, J. T., et al. (2016). Engineered Aminoacyl-tRNA Synthetase for Cell-Selective Analysis of Mammalian Protein Synthesis. Journal of the American Chemical Society. Available at: [Link]
-
Cui, Z., et al. (n.d.). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. Available at: [Link]
-
Wang, Y., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. Available at: [Link]
-
D’Amour, C. A., & Schwieter, J. A. (2017). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. PMC. Available at: [Link]
-
Lee, H., et al. (n.d.). Development of Orthogonal Aminoacyl tRNA Synthetase Mutant with Enhanced Incorporation Ability with Para-azido-L-phenylalanine. of DSpace. Available at: [Link]
-
Self-Assembly and Cytocompatibility of Amino Acid Conjugates Containing a Novel Water-Soluble Aromatic Protecting Group. Aalto Research Portal. Available at: [Link]
-
Al-Sayah, M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]
-
Tang, Y., & Tirrell, D. A. (2002). Rational design to block amino acid editing of a tRNA synthetase. Illinois Experts. Available at: [Link]
-
Luck, L. A. (2014). Analysis of fluorinated proteins by mass spectrometry. PubMed. Available at: [Link]
-
Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. (n.d.). SynZeal. Available at: [Link]
-
Pham, T. T. H., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. NIH. Available at: [Link]
-
2-Fluorophenylalanine. (n.d.). PubChem. Available at: [Link]
-
Mass spectrometry analysis of benzofuranylalanine incorporation into... (n.d.). ResearchGate. Available at: [Link]
-
Determination of low levels of 4-fluorophenylalanine incorporation into proteins. (1986). PubMed. Available at: [Link]
-
Utsunomiya-Tate, N., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). NIH. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Fluoro-D-Phenylalanine Labeled Proteins
Welcome to the technical support resource for researchers working with proteins labeled with the unnatural amino acid 2-fluoro-D-phenylalanine (2F-D-Phe). Incorporating this analog can provide unique insights into protein structure and function, but it also presents specific challenges during purification. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions to help you navigate these challenges successfully.
The introduction of a fluorine atom can alter local electrostatic environments and hydrophobic interactions, while the D-configuration can impact folding and stability.[1][2][3] This guide will help you anticipate and solve common issues arising from these perturbations.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your 2F-D-Phe labeled protein. Each entry details potential causes and provides actionable solutions based on established biochemical principles.
Problem 1: Low Yield of Purified Protein
You observe a significantly lower amount of final, purified protein compared to the wild-type version.
Potential Causes:
-
Inefficient Incorporation: The cellular machinery may not be efficiently incorporating 2F-D-Phe, leading to truncated proteins or a high proportion of unlabeled protein.[4]
-
Misfolding and Degradation: The unnatural amino acid may disrupt normal protein folding, targeting it for degradation by cellular proteases.
-
Loss During Purification: The labeled protein may be precipitating or aggregating during chromatography steps.[5]
Recommended Solutions:
-
Confirm Incorporation: Before large-scale purification, confirm the successful incorporation of 2F-D-Phe via mass spectrometry.[1][6] This validates your expression system and ensures you are not trying to purify a nonexistent product.
-
Optimize Expression Conditions: Lowering the expression temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis, which may improve proper folding and solubility.[7]
-
Screen Lysis & Binding Buffers: The stability of your labeled protein may be highly dependent on the buffer conditions. Perform small-scale screens to test different pH levels and salt concentrations. Including stabilizing additives from the very first step is crucial.[8][9]
-
Check for Protease Activity: While D-amino acids can confer resistance to some proteases, cellular lysis releases a broad spectrum of them. Ensure a broad-spectrum protease inhibitor cocktail is added to your lysis buffer.
Problem 2: Protein Aggregation During or After Purification
The protein appears soluble after lysis but precipitates or aggregates during chromatography or upon concentration. This is a common issue for proteins containing modifications that alter their native structure.[10][11]
Potential Causes:
-
Altered Hydrophobicity: The fluorine atom on the phenylalanine ring can alter surface hydrophobicity, potentially exposing new hydrophobic patches that lead to aggregation.
-
Destabilization: The 2F-D-Phe may disrupt key intramolecular interactions (e.g., pi-stacking or cation-pi interactions), reducing the overall stability of the folded state.[1][12]
-
Buffer Incompatibility: The pH of the buffer may be too close to the protein's isoelectric point (pI), or the ionic strength may be too low to keep it soluble.[5][13]
-
High Protein Concentration: Aggregation is often a concentration-dependent process.[5]
Recommended Solutions:
-
Buffer Additive Screening: This is the most effective strategy for combating aggregation. Create a matrix of stabilizing additives to test in your purification buffers.
Additive Category Example Concentration Range Mechanism of Action Osmolytes Glycerol, Sucrose 5-20% (v/v) Stabilizes the native state by being preferentially excluded from the protein surface, favoring a compact structure.[11] Amino Acids L-Arginine & L-Glutamate 50-500 mM each Suppresses aggregation by interacting with charged and hydrophobic regions, preventing protein-protein interactions.[13][14] Reducing Agents DTT, TCEP 1-10 mM Prevents the formation of non-native disulfide bonds, which can be a major cause of aggregation.[5][9] Non-detergent NDSBs (e.g., NDSB-201) 0.1-1 M Can help solubilize proteins without denaturing them.[5] Salts NaCl, KCl 150-500 mM Modulates electrostatic interactions that can lead to aggregation. The optimal concentration is protein-dependent.[14][15] -
Optimize Chromatography Conditions:
-
Work at a Lower Temperature: Perform all purification steps at 4°C to increase protein stability and slow aggregation kinetics.[5]
-
Adjust pH: Move the buffer pH at least one unit away from the protein's theoretical pI.[5]
-
Limit Concentration: Avoid concentrating the protein to very high levels if possible. If high concentrations are necessary, perform the concentration in the presence of stabilizing additives identified in your screen.[5]
-
Problem 3: Altered Elution Profile on Chromatography Columns
The labeled protein elutes at a different salt concentration (IEX) or volume (SEC) than expected based on the wild-type protein.
Potential Causes:
-
Modified pI: The electronegative fluorine atom can alter the pKa of nearby ionizable residues, changing the protein's overall surface charge and isoelectric point (pI). This directly impacts its binding to ion-exchange resins.[15]
-
Conformational Changes: The 2F-D-Phe may induce a change in the protein's overall shape, making it more or less compact. This will alter its hydrodynamic radius and, consequently, its elution volume during size-exclusion chromatography (SEC).[16]
-
Oligomerization/Aggregation: If the protein is forming soluble oligomers or aggregates, it will elute earlier (in a larger volume) from an SEC column than the monomeric form.[17][18]
Recommended Solutions:
-
Re-optimize IEX Gradients: Do not assume the same salt gradient used for the wild-type protein will work. Perform a broad linear gradient (e.g., 0-1 M NaCl) to determine the new elution concentration for your labeled protein.[15]
-
Analyze SEC Profile Carefully: An early elution peak in SEC is a strong indicator of aggregation.[16][19] Collect fractions across the peak and analyze them by SDS-PAGE. The purest, monomeric protein is typically found on the trailing edge of the main peak.
-
Use Analytical SEC: Before preparative scale-up, use an analytical SEC column to quickly assess the oligomeric state and monodispersity of your sample after the initial affinity step. This can save significant time and resources.[17]
Experimental Protocols & Workflows
General Purification Workflow for 2F-D-Phe Labeled Proteins
The following workflow is a robust starting point. The key is to integrate troubleshooting and optimization steps based on the behavior of your specific protein. A common and effective strategy involves a multi-step process, often starting with affinity chromatography followed by one or two polishing steps.[7][20]
Caption: General purification workflow for 2F-D-Phe labeled proteins.
Step-by-Step: Buffer Additive Screening
This protocol allows for the rapid identification of conditions that improve protein solubility and stability.
-
Prepare a Clarified Lysate: Start with a small amount of clarified cell lysate containing your expressed 2F-D-Phe labeled protein.
-
Set up a Screening Plate: In a 96-well plate or microcentrifuge tubes, aliquot your lysate.
-
Introduce Additives: To each well, add a different additive from a concentrated stock solution to reach the final desired concentration (see table above). Include a "no additive" control.
-
Incubate: Incubate the plate under a condition that normally induces precipitation (e.g., room temperature for 1 hour, or a freeze-thaw cycle).
-
Centrifuge: Pellet any aggregated protein by centrifuging the plate/tubes at high speed (e.g., 5,000 x g for 20 minutes).
-
Analyze the Supernatant: Carefully remove the supernatant from each well and analyze the amount of soluble protein remaining by SDS-PAGE or a Bradford assay.
-
Interpret Results: Conditions that result in the highest amount of soluble protein in the supernatant are candidates for your new, optimized purification buffer.
Frequently Asked Questions (FAQs)
Q1: Why is my 2F-D-Phe labeled protein less stable than the wild-type?
The stability of a protein is the result of a delicate balance of forces. The introduction of a highly electronegative fluorine atom can disrupt this balance by altering local electrostatic interactions and the hydrophobic packing in the protein's core.[1] Furthermore, a D-amino acid is a significant steric perturbation to the polypeptide backbone, which is evolved to accommodate L-amino acids, potentially leading to a less stable fold.[3]
Q2: Can I use the same affinity tag (e.g., His-tag, GST-tag) that I use for my wild-type protein?
Yes. Affinity tags are generally independent of the protein's core sequence.[21] As long as the incorporation of 2F-D-Phe does not cause complete misfolding or aggregation that buries the tag, standard affinity purification methods like IMAC (for His-tags) or Glutathione chromatography (for GST-tags) should work effectively and are an excellent first purification step.[21][22]
Q3: How do I remove aggregates from my final protein sample?
Size-Exclusion Chromatography (SEC), also known as gel filtration, is the most effective method for removing aggregates.[17][19] Larger, aggregated species travel through the column faster and elute before the smaller, monomeric protein.[16] It is often used as the final "polishing" step in a purification workflow to ensure a homogenous, monodisperse sample.[20]
Q4: What is the best way to store my purified 2F-D-Phe labeled protein?
Purified proteins are generally most stable when flash-frozen in liquid nitrogen and stored at -80°C. It is critical to include a cryoprotectant, such as 10-25% glycerol, in the final buffer to prevent damage from ice crystal formation during freeze-thaw cycles.[5] Aliquoting the protein into single-use volumes is also highly recommended to avoid repeated freezing and thawing.
Q5: My protein yield is extremely low from the start. What should I check first?
Before extensive purification troubleshooting, verify two things: expression and solubility.
-
Expression: Run a small sample of your total cell lysate on an SDS-PAGE gel and perform a Western blot if you have an antibody. This confirms if the protein is being produced at all.
-
Solubility: After lysing a small cell sample, centrifuge it and run both the soluble fraction (supernatant) and insoluble fraction (pellet) on a gel. If your protein is primarily in the pellet, it is forming insoluble inclusion bodies. The problem is then one of protein folding during expression, not purification. Strategies to improve this include lowering the expression temperature or co-expressing molecular chaperones.[3][7]
References
-
Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Biophysical effect of amino acids on the prevention of protein aggregation. (n.d.). PubMed. Retrieved from [Link]
-
A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.). SpringerLink. Retrieved from [Link]
-
Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019, January 29). G-Biosciences. Retrieved from [Link]
-
How to prevent aggregation of proteins during the expression and purification? (2016, February 20). ResearchGate. Retrieved from [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023, January 4). National Institutes of Health. Retrieved from [Link]
-
Detection and prevention of protein aggregation before, during, and after purification. (n.d.). ScienceDirect. Retrieved from [Link]
-
Preventing Protein Aggregation. (n.d.). Biozentrum, University of Basel. Retrieved from [Link]
-
Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. (2025, May 5). Proteomics. Retrieved from [Link]
-
Introduction to Affinity Chromatography. (n.d.). Bio-Rad. Retrieved from [Link]
-
Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Size Exclusion Chromatography for Protein Purification. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
GEL FILTRATION CHROMATOGRAPHY (Size Exclusion Chromatography OR Gel permeation chromatography). (2022, June 10). YouTube. Retrieved from [Link]
-
Optimization of protein purification and characterization using Thermofluor screens. (2013, August 12). ScienceDirect. Retrieved from [Link]
-
Size exclusion analysis of purified soluble FliF. (n.d.). ResearchGate. Retrieved from [Link]
-
Optimization of Protein Purification Conditions on Sartobind® Lab Membrane Adsorbers. (2018, April 27). Sartorius. Retrieved from [Link]
-
Perfect Protein Purification Buffers: 5 Top Ingredients. (n.d.). Bitesize Bio. Retrieved from [Link]
-
Tips for Optimizing Protein Expression and Purification. (n.d.). Rockland Immunochemicals. Retrieved from [Link]
-
Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. (2019, March 20). National Institutes of Health. Retrieved from [Link]
-
Why would proteins suddenly express in extremely low yield? (2022, September 5). ResearchGate. Retrieved from [Link]
- Purification of L-phenylalanine. (n.d.). Google Patents.
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). National Institutes of Health. Retrieved from [Link]
-
Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. (2024, June 8). National Institutes of Health. Retrieved from [Link]
-
Clinical relevance of the discrepancy in phenylalanine concentrations analyzed using tandem mass spectrometry compared with ion-exchange chromatography in phenylketonuria. (2016, January 16). PubMed. Retrieved from [Link]
-
Expression analysis of phenylketonuria mutations. Effect on folding and stability of the phenylalanine hydroxylase protein. (2000, September 22). PubMed. Retrieved from [Link]
Sources
- 1. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression analysis of phenylketonuria mutations. Effect on folding and stability of the phenylalanine hydroxylase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 8. Optimization of protein purification and characterization using Thermofluor screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Biophysical effect of amino acids on the prevention of protein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. utsouthwestern.edu [utsouthwestern.edu]
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- 15. sartorius.hr [sartorius.hr]
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potential cytotoxicity of 2-fluoro-D-phenylalanine in cell culture
Introduction
Welcome to the technical support guide for researchers utilizing 2-Fluoro-D-phenylalanine (2-F-D-Phe) in cell culture. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the potential cytotoxicity of this unnatural amino acid. As a fluorinated derivative of D-phenylalanine, 2-F-D-Phe presents unique opportunities for probing cellular systems but also introduces specific experimental challenges.[1][2] This guide is designed to help you navigate these challenges, ensure data reproducibility, and correctly interpret your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the properties and expected behavior of 2-F-D-Phe in cell culture experiments.
Q1: What is this compound and why is it used in research?
A1: this compound is a synthetic derivative of the amino acid D-phenylalanine where a hydrogen atom on the phenyl ring is replaced by a fluorine atom.[3] The introduction of fluorine, a highly electronegative atom, can alter the molecule's electronic properties, hydrophobicity, and steric profile.[2] These modifications make it a valuable tool for:
-
Enzyme Inhibition: Studying enzymes that interact with phenylalanine.[2]
-
Protein Engineering: Investigating protein structure and stability by incorporating an unnatural amino acid.[2][4][5]
-
Drug Development: Serving as a building block for peptides or small molecules with potentially enhanced therapeutic properties, such as increased stability.[2]
Q2: What is the primary mechanism of 2-F-D-Phe cytotoxicity?
A2: The precise mechanism can be cell-type dependent, but cytotoxicity is often linked to its ability to act as an antimetabolite. Key potential mechanisms include:
-
Inhibition of Essential Pathways: Competition with natural L-phenylalanine for uptake by amino acid transporters or for the active sites of enzymes involved in phenylalanine metabolism.[6][7]
-
Protein Misincorporation: Although less likely for a D-amino acid compared to its L-isomer, some level of incorporation into nascent polypeptide chains cannot be entirely ruled out in all systems. This could lead to protein misfolding, induction of the unfolded protein response (UPR), and subsequent apoptosis.
-
Metabolic Disruption: Interference with metabolic pathways that rely on phenylalanine or its derivatives. An overabundance of any single amino acid, natural or synthetic, can disrupt cellular homeostasis and lead to toxicity.[7][8]
Q3: Should I expect 2-F-D-Phe to be cytotoxic to my cells?
A3: It depends on the cell line, concentration, and experimental conditions. Many cancer cell lines exhibit sensitivity to amino acid analogs due to their high metabolic rate. However, there is no universal response. It is crucial to perform a dose-response experiment (e.g., determining the IC50 value) for your specific cell line to establish the cytotoxic concentration range.
Q4: How stable is 2-F-D-Phe in cell culture media?
A4: Generally, amino acid analogs like 2-F-D-Phe are stable in standard cell culture media under normal incubation conditions (37°C, 5% CO2). However, prolonged storage of media containing the compound, especially if exposed to light or elevated temperatures, could lead to degradation.[9] It is always best practice to prepare fresh media with the compound for each experiment or to limit storage of working solutions to short periods at 4°C, protected from light.
Section 2: Troubleshooting Guide
This section is structured to address specific problems you may encounter during your experiments.
Issue 1: No or Lower-Than-Expected Cytotoxicity Observed
You have treated your cells with 2-F-D-Phe but see minimal or no cell death compared to your vehicle control.
Q: My cells are completely resistant to 2-F-D-Phe. What is the most likely cause?
A: The most common reason is competitive inhibition by L-phenylalanine present in your cell culture medium. Standard media (e.g., DMEM, RPMI-1640) contain high concentrations of L-phenylalanine, the natural substrate for cellular machinery. This natural amino acid will outcompete 2-F-D-Phe for uptake and utilization.
Solution:
-
Switch to Phenylalanine-Free Medium: The most effective solution is to conduct the experiment in a specially formulated medium that lacks L-phenylalanine.
-
Wash Cells Before Treatment: Before adding the 2-F-D-Phe-containing medium, wash the cells thoroughly with a balanced salt solution (e.g., PBS) to remove any residual L-phenylalanine from the previous medium.
-
Optimize Serum Concentration: Fetal Bovine Serum (FBS) also contains amino acids. If possible, conduct the experiment in low-serum or serum-free conditions after allowing the cells to attach. If serum is required, be aware that it is a source of competing L-phenylalanine.
Q: I'm using a phenylalanine-free medium, but still see no effect. What else could be wrong?
A: Consider the following factors:
-
Concentration and Exposure Time: The concentration may be too low or the incubation time too short. Cytotoxicity from antimetabolites can take time to manifest.
-
Protocol: Run a matrix experiment testing a broad range of concentrations (e.g., 1 µM to 5 mM) and multiple time points (e.g., 24, 48, 72 hours).
-
-
Cell Line Resistance: Your specific cell line may have intrinsic resistance mechanisms, such as low expression of the relevant amino acid transporters or efficient metabolic detoxification pathways.
-
Compound Integrity: Ensure your stock solution of 2-F-D-Phe was prepared correctly and has not degraded. Re-dissolve a fresh batch if in doubt.
Issue 2: High Variability Between Experimental Replicates
Your replicate wells or plates show inconsistent levels of cell viability, making the data difficult to interpret.
Q: What are the common causes of high variability in cell-based assays?
A: Variability often stems from technical aspects of the experimental setup.[10]
-
Uneven Cell Seeding: A non-uniform number of cells across wells is a primary source of error.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations and increased cell stress.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or medium to create a humidity barrier.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or assay reagents will lead to significant errors.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique.
-
Issue 3: Discrepancy Between Different Cytotoxicity Assays
You measure cytotoxicity using two different methods (e.g., MTT vs. LDH release) and get conflicting results.
Q: Why would an MTT assay show decreased viability but an LDH assay show no membrane damage?
A: This points to different mechanisms of cell death or assay interference.
-
Mechanism of Action: An MTT assay measures metabolic activity. A compound can inhibit mitochondrial function (leading to a low MTT signal) without immediately causing the loss of plasma membrane integrity that is detected by an LDH release assay. This suggests a cytostatic or apoptotic effect rather than a necrotic one.
-
Compound Interference: Some chemical compounds can directly interfere with assay reagents. For example, a reducing agent could chemically reduce the MTT tetrazolium salt, giving a false signal.
-
Protocol: Always run a "compound-only" control (compound in media, no cells) with your assay reagents to check for direct chemical interference.
-
-
Timing: The kinetics of metabolic shutdown and membrane rupture can differ. LDH release is a later-stage event in apoptosis compared to the loss of metabolic activity. Consider running a time-course experiment with multiple assay endpoints.
Section 3: Experimental Protocols & Data
Protocol: Determining the IC50 of 2-F-D-Phe
This protocol outlines a standard workflow for assessing the half-maximal inhibitory concentration (IC50) of 2-F-D-Phe.
Materials:
-
Cell line of interest
-
Standard culture medium (e.g., DMEM)
-
L-Phenylalanine-free DMEM
-
Fetal Bovine Serum (FBS), dialyzed if possible
-
This compound powder
-
Sterile PBS
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo®)
Workflow:
-
Cell Seeding: a. Harvest cells and create a single-cell suspension. b. Count cells and calculate the required volume for a density of 5,000-10,000 cells/well (optimize for your cell line's growth rate). c. Seed cells in a 96-well plate in your standard culture medium and allow them to adhere overnight.
-
Compound Preparation: a. Prepare a high-concentration stock solution of 2-F-D-Phe (e.g., 100 mM) in a suitable sterile solvent (e.g., water or PBS). b. Prepare serial dilutions of the compound in L-phenylalanine-free medium.
-
Cell Treatment: a. Aspirate the standard medium from the cells. b. Gently wash the cells once with sterile PBS. c. Add 100 µL of the 2-F-D-Phe serial dilutions (and a vehicle-only control) to the appropriate wells.
-
Incubation: a. Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: a. Perform a cell viability assay according to the manufacturer's instructions. b. Read the plate on a suitable microplate reader.
-
Data Analysis: a. Normalize the data to the vehicle-only control (100% viability). b. Plot the normalized viability versus the log of the compound concentration. c. Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Data Table: Example IC50 Values
The cytotoxic potency of phenylalanine analogs can vary significantly between different cell lines. The table below provides a hypothetical example of what such data might look like. Actual values must be determined empirically.
| Cell Line | Type | Reported IC50 (µM) of an Amino Acid Analog |
| HCT116 | Colorectal Carcinoma | 0.34 - 22.4[13] |
| MCF-7 | Breast Adenocarcinoma | 0.63 - 0.78[14] |
| A549 | Lung Carcinoma | 8.63[15] |
| K-562 | Chronic Myelogenous Leukemia | 2.8[15] |
Note: These values are for various compounds and are provided for illustrative purposes of the range of sensitivities seen in cancer cells.[13][14][15][16]
Section 4: Visual Guides (Diagrams)
Experimental Workflow
This diagram outlines the general procedure for a cell-based cytotoxicity assay.
Caption: General workflow for assessing 2-F-D-Phe cytotoxicity.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting unexpected cytotoxicity results.
Caption: Decision tree for troubleshooting cytotoxicity experiments.
Potential Mechanism of Action
This diagram illustrates a simplified potential mechanism of action for 2-F-D-Phe.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cell lines ic50: Topics by Science.gov [science.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Misincorporation of 2-Fluoro-D-phenylalanine
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the non-canonical amino acid, 2-fluoro-D-phenylalanine. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of site-specific incorporation and minimize misincorporation in your protein expression experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of this compound.
Q1: What is this compound and why is it used in research?
This compound (2F-D-Phe) is a derivative of the natural amino acid phenylalanine where a hydrogen atom at the second position of the benzene ring is replaced by a fluorine atom.[1] This substitution provides unique properties that are valuable in biochemical research and drug development. The introduction of fluorine can alter the acidity, basicity, hydrophobicity, and conformation of the amino acid.[2] These changes can enhance protein stability, modify enzyme activity, and serve as a probe for studying protein structure and function using techniques like 19F-NMR.[2][3]
Q2: What does "misincorporation" mean in the context of this compound?
In this context, misincorporation refers to the incorrect insertion of a canonical amino acid (like L-phenylalanine) or another non-canonical amino acid at the designated codon for this compound during protein synthesis. It can also refer to the unintended, global incorporation of this compound at codons meant for its canonical counterpart. This occurs due to a lack of complete orthogonality between the engineered aminoacyl-tRNA synthetase/tRNA pair and the host cell's translational machinery.[4][5][6]
Q3: What are the primary causes of this compound misincorporation?
The primary causes of misincorporation can be broadly categorized as:
-
Lack of Orthogonality: The engineered aminoacyl-tRNA synthetase (aaRS) may not be perfectly specific for this compound and could still recognize and charge its cognate tRNA with a natural amino acid, most commonly L-phenylalanine.[4][5]
-
Endogenous aaRS Recognition: The host cell's native phenylalanyl-tRNA synthetase might recognize the engineered tRNA and charge it with L-phenylalanine.
-
Substrate Competition: High intracellular concentrations of L-phenylalanine can outcompete this compound for binding to the active site of the engineered aaRS.
-
Codon-Anticodon Mispairing: Although less common, errors in the ribosome's reading of the codon can lead to the incorporation of an incorrect amino acid.[7]
-
Cellular Stress: Conditions like nutrient starvation or overexpression of the target protein can exacerbate translational errors, leading to increased misincorporation.[7][8]
Q4: What are the consequences of high misincorporation rates?
High rates of misincorporation can lead to a heterogeneous population of protein products, which can significantly impact experimental results and therapeutic applications. Consequences include:
-
Difficulty in Data Interpretation: The presence of multiple protein variants complicates structural and functional studies.
-
Reduced Protein Yield: The desired protein containing this compound will be a smaller fraction of the total expressed protein.
-
Altered Biological Activity: The unintended incorporation of other amino acids can lead to proteins with different or diminished biological functions.
-
Immunogenicity: For therapeutic proteins, sequence variants can potentially elicit an immune response.
Q5: Can the D-enantiomer (this compound) be incorporated by endogenous cellular machinery?
Generally, the translational machinery of organisms like E. coli is highly specific for L-amino acids. Therefore, direct incorporation of D-amino acids into proteins via the ribosomal pathway is not a significant concern. The primary challenge lies in ensuring the site-specific incorporation of the intended non-canonical amino acid without competition from canonical L-amino acids at the target codon.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: Mass spectrometry analysis reveals a high percentage of L-phenylalanine at the target site instead of this compound.
-
Potential Cause 1: Sub-optimal Specificity of the Engineered Aminoacyl-tRNA Synthetase (aaRS).
-
Explanation: The active site of your engineered aaRS may not be selective enough for this compound over the endogenous L-phenylalanine. This is a common challenge in aaRS engineering.[9]
-
Solution:
-
Re-evaluate the aaRS mutant: If you have a library of mutants, screen for clones that exhibit higher specificity.
-
Directed Evolution: Perform further rounds of directed evolution or site-directed mutagenesis on your current aaRS to enhance its specificity. Focus on residues within the amino acid binding pocket.[9][10]
-
Lower L-phenylalanine concentration: Use a phenylalanine auxotrophic E. coli strain and carefully titrate the amount of L-phenylalanine in the growth medium to the minimum level required for cell viability.
-
-
-
Potential Cause 2: High Intracellular Concentration of L-phenylalanine.
-
Explanation: Even with a highly specific aaRS, a high intracellular pool of L-phenylalanine can lead to misincorporation through competitive binding. E. coli can synthesize its own L-phenylalanine.[11]
-
Solution:
-
Use a Phenylalanine Auxotrophic Strain: Employ an E. coli strain that cannot synthesize its own L-phenylalanine. This gives you external control over the intracellular concentration.
-
Media Optimization: In minimal media, provide just enough L-phenylalanine to support growth before induction. After induction, rely on the supplemented this compound.
-
Inhibit Phenylalanine Biosynthesis: For non-auxotrophic strains, consider using inhibitors of the phenylalanine biosynthesis pathway, though this can increase cellular stress.
-
-
Issue 2: Low yield of the target protein upon induction in the presence of this compound.
-
Potential Cause 1: Toxicity of this compound.
-
Explanation: Non-canonical amino acids can sometimes be toxic to the host cells, leading to growth inhibition and reduced protein synthesis.[12] For instance, p-fluorophenylalanine has been shown to affect DNA replication in E. coli.[13]
-
Solution:
-
Optimize Concentration: Determine the lowest concentration of this compound that still supports efficient incorporation.
-
Delayed Addition: Add the this compound to the culture medium only at the time of induction, rather than during the initial growth phase.
-
Monitor Cell Growth: Compare the growth curves of cells with and without the non-canonical amino acid to assess its toxicity.
-
-
-
Potential Cause 2: Inefficient aaRS/tRNA Pair.
-
Explanation: The engineered aaRS may have low catalytic efficiency, or the tRNA may not be well-processed or recognized by the host's translational machinery.[5]
-
Solution:
-
Optimize aaRS and tRNA Expression: Titrate the expression levels of the aaRS and tRNA using different promoter strengths or inducer concentrations.
-
Codon Optimization: Ensure that the codons used in your aaRS and tRNA genes are optimized for the expression host.
-
Select a Different Orthogonal System: If optimization fails, consider using a different orthogonal aaRS/tRNA pair from another organism.[4][6]
-
-
Issue 3: Mass spectrometry shows global misincorporation of this compound at L-phenylalanine codons, not just at the target amber stop codon.
-
Potential Cause: Lack of Orthogonality.
-
Explanation: This is a critical issue indicating that the endogenous E. coli phenylalanyl-tRNA synthetase can recognize and charge the orthogonal tRNA with this compound, or that the engineered aaRS can charge the endogenous tRNAPhe. This breaks the orthogonality of the system.
-
Solution:
-
Re-engineer the tRNA: Introduce mutations in the tRNA to disrupt its recognition by the endogenous aaRS without affecting its interaction with the engineered aaRS.
-
Re-engineer the aaRS: Modify the tRNA-binding domain of the engineered aaRS to be more specific for the orthogonal tRNA.
-
Choose a More Orthogonal Pair: The most practical solution is often to switch to a well-validated orthogonal pair known for high fidelity in the chosen expression host.[14][15]
-
-
Key Experimental Protocols
Protocol 1: Quantification of Misincorporation by LC-MS/MS
This protocol outlines a general workflow for quantifying the incorporation efficiency of this compound versus L-phenylalanine at a target site.
-
Protein Expression and Purification:
-
Express your target protein containing an amber stop codon in the presence of this compound and the orthogonal translation system.
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged).
-
-
Protein Digestion:
-
Denature the purified protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Dilute the urea to less than 1 M and digest the protein overnight with a site-specific protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a high-resolution mass spectrometer.[16]
-
Develop a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) to separate the peptides.
-
Operate the mass spectrometer in a data-dependent acquisition mode to acquire MS1 scans followed by MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing your target protein sequence.
-
Manually inspect the MS1 spectra for the peptide containing the target incorporation site. Look for two distinct isotopic envelopes corresponding to the peptide with this compound and the peptide with L-phenylalanine.
-
Quantify the area under the curve for both peptide species to determine the relative abundance and calculate the incorporation efficiency.
-
Protocol 2: Optimizing Expression Conditions
This protocol provides a framework for optimizing protein expression to favor the incorporation of this compound.
-
Strain Selection:
-
Start with a phenylalanine auxotrophic E. coli strain (e.g., a derivative of BW25113 with a knockout in a key phenylalanine biosynthesis gene).[17]
-
-
Media Preparation:
-
Use a minimal medium (e.g., M9) supplemented with all necessary nutrients.
-
Prepare a stock solution of L-phenylalanine and this compound.
-
-
Growth and Induction Optimization:
-
Experiment 1 (L-phenylalanine Titration): Grow small cultures in minimal medium with varying, sub-saturating concentrations of L-phenylalanine to find the minimum concentration that supports adequate growth.
-
Experiment 2 (Induction Point): Grow the cells in the optimized minimal L-phenylalanine medium. Induce protein expression at different optical densities (e.g., OD600 of 0.4, 0.6, 0.8). At the time of induction, add a saturating concentration of this compound (e.g., 1-2 mM).
-
Experiment 3 (Temperature): After induction, incubate the cultures at different temperatures (e.g., 20°C, 25°C, 30°C, 37°C) to find the temperature that maximizes the yield of correctly incorporated protein. Lower temperatures often improve protein folding and can reduce metabolic stress.
-
-
Analysis:
-
For each condition, purify the target protein and analyze the incorporation efficiency using the LC-MS/MS protocol described above.
-
Visual Diagrams and Data
Workflow for Troubleshooting Low Incorporation Efficiency
Caption: A decision-making workflow for troubleshooting and optimizing the incorporation of this compound.
Principle of the Orthogonal Translation System
Sources
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- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 8. Amino acid misincorporation in recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of l-2,5-Dihydrophenylalanine into Cell Proteins of Escherichia coli and Sarcoma 180 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of p-Fluorophenylalanine on Chromosome Replication in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular genetic approaches to decrease the uncontrolled misincorporation of non-canonical branched chain amino acids into recombinant mini-proinsulin expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-fluoro-D-phenylalanine
Welcome to the technical support guide for 2-fluoro-D-phenylalanine (2-F-D-Phe). This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable non-canonical amino acid into their experiments. The introduction of a fluorine atom onto the phenyl ring enhances metabolic stability and can alter binding affinities, making 2-F-D-Phe a powerful tool in peptide design and drug discovery.[1] However, these same modifications can introduce significant solubility challenges.
This guide provides in-depth, field-proven insights and validated protocols to help you navigate and overcome these issues effectively. We will explore the physicochemical principles governing the solubility of 2-F-D-Phe and provide a series of troubleshooting steps and detailed procedures to ensure successful solution preparation for your critical experiments.
Section 1: Core Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is the first step in troubleshooting solubility. Like other amino acids, its solubility is critically dependent on the pH of the solution due to its ionizable alpha-amino and alpha-carboxyl groups.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO₂ | [2][3] |
| Molecular Weight | 183.18 g/mol | [4][5] |
| Melting Point | 209-211 °C | [2] |
| pKa₁ (α-carboxyl) | ~2.21 | [2] |
| pKa₂ (α-amino) | ~9.01 | [4] |
| Calculated Isoelectric Point (pI) | ~5.61 | N/A |
| Appearance | White to off-white solid/powder | [2][4] |
The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. Near its pI, 2-F-D-Phe will exhibit its minimum solubility in aqueous solutions due to strong intermolecular interactions (zwitterionic attractions) that favor the solid state over dissolution.[6][7]
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered by researchers.
Q1: I'm trying to dissolve this compound in water or a neutral buffer (e.g., PBS pH 7.4), and it won't go into solution. Why is this happening?
This is the most common challenge and is directly related to the compound's isoelectric point (pI ≈ 5.61). At neutral pH, the molecule is very close to its pI, where its net charge is near zero, leading to minimal solubility.[7] To dissolve it, you must shift the pH of your solvent significantly away from the pI.
Q2: How does adjusting the pH help dissolve this compound?
By adjusting the pH, you change the ionization state of the amino acid's functional groups:
-
In acidic conditions (pH < 4): The alpha-amino group is protonated (-NH₃⁺), while the carboxyl group is neutral (-COOH). The molecule carries a net positive charge, making it a cationic salt (e.g., hydrochloride salt) that is much more soluble in water.
-
In basic conditions (pH > 7): The carboxyl group is deprotonated (-COO⁻), while the amino group is neutral (-NH₂). The molecule carries a net negative charge, making it an anionic salt (e.g., sodium salt) that is also significantly more soluble.
Q3: Can I use an organic co-solvent like DMSO, DMF, or ethanol?
Yes, for many applications, using a water-miscible organic solvent is a highly effective strategy. This compound is generally expected to have higher solubility in polar organic solvents.[8]
-
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions.
-
Ethanol or Methanol can also be used, although the solubility may be lower compared to DMSO or DMF.[9]
Crucial Consideration: Always ensure the final concentration of the organic solvent in your experimental system (e.g., cell culture media) is below the toxicity threshold for your specific application.[10]
Q4: I successfully dissolved the compound in an acidic/basic stock solution, but it precipitated when I added it to my neutral cell culture medium. What should I do?
This is a classic problem of pH shock. When you add a small volume of a highly acidic or basic stock solution to a large volume of buffered neutral medium, the medium's buffering capacity will neutralize your stock, bringing the pH of the local environment back towards the pI and causing the compound to precipitate.
Solution: Add the stock solution dropwise while vigorously vortexing or stirring the medium. This rapid dispersion helps prevent localized high concentrations from crashing out before the compound is diluted to its final, soluble working concentration. If precipitation persists, it indicates that the final concentration is above the solubility limit in the final medium.
Q5: Is it safe to heat the solution to aid dissolution?
Gentle warming (e.g., to 37-40°C) can be effective, particularly for aqueous solutions, as solubility often increases with temperature.[11] However, avoid aggressive heating or boiling, as this can lead to degradation of the amino acid. This technique should be used in conjunction with pH adjustment for best results.
Q6: I've noticed that even when dissolved, my solution becomes cloudy over time. Is this a solubility issue?
This may not be a simple solubility problem but rather aggregation . At high concentrations, particularly near neutral pH, phenylalanine and its derivatives can self-assemble into ordered, amyloid-like fibrils.[12][13] These aggregates can be cytotoxic and interfere with experiments.[14]
To mitigate aggregation:
-
Use freshly prepared solutions whenever possible.
-
Prepare high-concentration stocks in solvents that discourage aggregation (e.g., strongly acidic/basic solutions or pure DMSO).
-
Store stock solutions at -20°C or -80°C to slow down aggregation kinetics.
Section 3: Systematic Troubleshooting Workflow
If you are facing persistent solubility issues, follow this systematic workflow. This decision tree is designed to guide you from the initial problem to a viable solution in a logical, step-by-step manner.
Caption: Troubleshooting workflow for dissolving this compound.
Section 4: Validated Experimental Protocols
These protocols provide step-by-step instructions for preparing stock solutions using different methods. Always use personal protective equipment (PPE) when handling powders and solvents.
Protocol 1: Preparation of an Acidic Aqueous Stock Solution (10 mg/mL)
This method leverages the highly soluble cationic form of the amino acid.
-
Weigh 10 mg of this compound into a sterile conical tube.
-
Add 900 µL of sterile, nuclease-free water. The powder will likely not dissolve.
-
Add 1 M HCl dropwise (typically 5-15 µL) while vortexing. Continue adding acid until the solid is fully dissolved. The solution should be completely clear.
-
Check the pH to ensure it is below 4.
-
Adjust the final volume to 1.0 mL with sterile water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Validation: Visually inspect for any particulates. For long-term storage, aliquot and freeze at -20°C.
Protocol 2: Preparation of a High-Concentration Organic Stock Solution (50 mg/mL in DMSO)
This is the preferred method for achieving high concentrations and is suitable for most cell culture applications where the final DMSO concentration can be kept low (e.g., <0.1%).
-
Weigh 50 mg of this compound into a sterile, chemical-resistant tube (e.g., glass or polypropylene).
-
Add 1.0 mL of high-purity, sterile-filtered DMSO.
-
Vortex or place on a rotator at room temperature until fully dissolved. Gentle warming to 37°C can be used if dissolution is slow. The solution must be perfectly clear.
-
Validation: Visually inspect the solution. This stock is stable for months when stored at -20°C in aliquots.
-
Application Note: When adding to aqueous media, dilute this stock at least 1:1000 to avoid solvent toxicity and ensure the final DMSO concentration is minimal.
Protocol 3: Quantitative Analysis of Final Solution (Optional but Recommended)
To ensure the accuracy of your final working solution, especially after filtration or dilution steps, its concentration can be verified.
-
HPLC: High-Performance Liquid Chromatography is a highly accurate method for quantifying amino acids.[15]
-
Fluorometric Assays: Specific enzymatic and chemical methods can be used to measure phenylalanine concentration with high sensitivity.[16][17]
-
Mass Spectrometry: Tandem mass spectrometry is a gold-standard technique for precise quantification.[15]
Consult your institution's analytical core facility for access to and protocols for these techniques.
References
-
PubChem. (2025). 2-Fluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Hadedi, A. A. M., & Amjad, Y. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19430–19454. Available at: [Link]
-
PubChem. (2025). 2-Fluorophenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. Retrieved from [Link]
-
Banci, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1085–1093. Available at: [Link]
-
Ferreira, A., et al. (2019). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(10), 4349-4359. Available at: [Link]
-
Liu, B. C., et al. (2015). Solubilities of amino acids in water at various pH values under 298.15 K. Fluid Phase Equilibria, 396, 25-30. Available at: [Link]
-
Lee, C. Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 363, 134-140. Available at: [Link]
-
Banci, L., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-782. Available at: [Link]
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Pham, T. T., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. Available at: [Link]
-
ResearchGate. (2021). How to dissolve amino acids powder (what to dissolve) for cell culture and in vivo experiments?. Retrieved from [Link]
-
Zhang, S., & Fitzpatrick, P. F. (2011). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 50(30), 6599–6607. Available at: [Link]
-
Lu, J., et al. (2007). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan, 40(13), 1162-1165. Available at: [Link]
-
Koc, M., & Aksoy, Y. (2006). Comparison of two different methods for measurement of phenylalanine in dried blood spots. Clinical Biochemistry, 39(2), 161-164. Available at: [Link]
-
Singh, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports, 4, 3875. Available at: [Link]
-
Needham, T. E., et al. (1971). Solubility of amino acids in pure solvent systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. Available at: [Link]
-
Popova, B., et al. (2021). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Biosciences, 8, 735870. Available at: [Link]
-
Moat, S. J., et al. (2020). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. Journal of Inherited Metabolic Disease, 43(5), 944–951. Available at: [Link]
-
El-Dossouky, M. I., & El-Daly, S. A. (2014). Molal Solubility, Dissociation, Association and Solvation Parameters for Saturated Phenylalanine Solutions in Various Solvents at 298.15 K. American Journal of Chemistry, 4(1), 1-7. Available at: [Link]
-
Tomar, D. S., et al. (2023). Unveiling the phenylalanine coaggregation mechanism for a deep understanding of phenylketonuria disease. Communications Biology, 6(1), 1085. Available at: [Link]
-
Tomar, D. S., et al. (2017). Intrinsic property of phenylalanine to trigger protein aggregation and hemolysis has a direct relevance to phenylketonuria. Scientific Reports, 7, 11270. Available at: [Link]
-
Mărginean, O., et al. (2014). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Journal of Medical Biochemistry, 33(3), 269–275. Available at: [Link]
-
Akyüz, M., & Ataç, A. (2021). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Journal of Fluorescence, 31(6), 1621–1627. Available at: [Link]
-
Adler-Abramovich, L., et al. (2012). Self-assembled organic nanostructures with remarkable piezoelectric properties. Nature Nanotechnology, 7(3), 165-171. Available at: [Link]
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- 2. 97731-02-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-Fluoro-L-phenylalanine | C9H10FNO2 | CID 716319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-FLUORO-DL-PHENYLALANINE CAS#: 2629-55-2 [m.chemicalbook.com]
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- 15. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Stability of Proteins Containing 2-Fluoro-D-Phenylalanine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-fluoro-D-phenylalanine. The incorporation of non-canonical amino acids (ncAAs) like this compound is a powerful strategy for enhancing the biophysical properties of proteins. Fluorination, in particular, is widely employed to increase thermal and chemical stability.[1][2] However, navigating the experimental challenges associated with expressing, purifying, and characterizing these modified proteins requires a nuanced approach.
This guide is designed to provide both foundational knowledge and practical, field-proven troubleshooting strategies. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and overcome common hurdles in your experiments.
Part 1: Foundational FAQs
This section addresses the most common initial questions regarding the use of this compound.
Q1: What is the primary motivation for incorporating this compound into a protein?
The primary motivation is to enhance protein stability. The introduction of fluorinated residues, especially within the hydrophobic core, is a well-established strategy for increasing a protein's resistance to both thermal and chemical denaturation.[2][3][4] This enhanced stability arises from the unique physicochemical properties of fluorine. Additionally, the fluorine atom (¹⁹F) serves as a sensitive NMR probe for studying protein structure, dynamics, and ligand binding without interference from endogenous signals.[5][6]
Q2: What is the scientific mechanism behind the stabilizing effect of fluorination?
The stabilizing effect is predominantly driven by the hydrophobic effect .[2] Fluorocarbon chains are more hydrophobic than their hydrocarbon counterparts. When a fluorinated residue like this compound is buried within the protein's core, it increases the buried hydrophobic surface area.[2][4] This leads to a more favorable free energy of folding. Thermodynamic studies have shown that this enhanced stability is often associated with an increasingly unfavorable entropy of unfolding, a hallmark of the hydrophobic effect.[3][7] It is generally accepted that a special, favorable "fluorous effect" (fluorine-fluorine interaction) is not a significant driving force for stability in the context of protein cores.[1][2]
Q3: Is an increase in stability guaranteed when incorporating this compound?
While fluorination is a broadly successful strategy, it is not a universal guarantee of stabilization.[4] The outcome is highly context-dependent, relying on the specific location of the substitution and the overall protein architecture. In some cases, particularly if the fluorinated residue is surface-exposed or disrupts critical interactions, it may not confer additional stability or could even lead to aggregation. Therefore, empirical validation is essential.
Q4: What are the common methods for site-specifically incorporating this compound in the lab?
The most prevalent method is the site-specific incorporation via amber stop codon (UAG) suppression .[8][9] This technique utilizes an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This aaRS/tRNA pair is "orthogonal" because it does not cross-react with the host cell's endogenous amino acids or tRNAs.[9] The engineered aaRS specifically charges the tRNA with this compound, and the tRNA's anticodon is mutated to recognize the UAG stop codon, thereby inserting the ncAA at the desired position in the polypeptide chain. Other powerful techniques include cell-free protein synthesis (CFPS), which offers greater control over the reaction environment.[10][11]
Part 2: Troubleshooting Guide: Expression and Incorporation
A common bottleneck is achieving efficient expression and verifying the successful incorporation of the ncAA.
Problem: You observe low or no yield of your target protein after introducing this compound.
Frequently Asked Questions
-
Q: My expression yield dropped significantly. What are the likely causes? A decrease in yield can stem from several factors. The ncAA itself might exhibit some level of cytotoxicity. More commonly, the efficiency of the orthogonal translation system is a limiting factor, leading to premature termination at the amber codon instead of incorporation.[9] Competition between the suppressor tRNA and the cell's release factors for the UAG codon is a key battleground that can stifle full-length protein production.[9]
-
Q: How can I be certain that this compound was incorporated and not a natural amino acid? The gold standard for verification is mass spectrometry (MS) .[12] Intact protein analysis should reveal a specific mass shift corresponding to the substitution. For definitive proof, peptide mapping via LC-MS/MS after proteolytic digestion can pinpoint the exact location and identity of the modification.[13][14]
Experimental Protocol: Optimizing Expression and Verifying Incorporation
This protocol provides a systematic approach to troubleshoot low expression yields and confirm ncAA incorporation.
-
Optimize Expression Conditions:
-
Lower Induction Temperature: Reduce the induction temperature from 37°C to a range of 18-25°C. This slows down protein synthesis, giving the orthogonal system more time to incorporate the ncAA and reducing the formation of inclusion bodies.
-
Vary Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find a level that maximizes soluble protein expression without overwhelming the cell's translational machinery.
-
Co-expression of Chaperones: If misfolding is suspected, co-express molecular chaperones (e.g., GroEL/ES, DnaK/J) to assist in proper folding of the fluorinated protein.
-
Use a Genomically Recoded Host: For maximal efficiency, use an E. coli strain where all UAG stop codons have been replaced with UAA, and the corresponding release factor (RF1) has been deleted. This eliminates competition at the UAG codon.[9]
-
-
Verify Incorporation via Mass Spectrometry:
-
Sample Preparation: Purify a small amount of the target protein using an appropriate method (e.g., affinity chromatography).[15] Ensure the sample is desalted and in a volatile buffer (e.g., ammonium bicarbonate) compatible with MS.
-
Intact Mass Analysis: Perform ESI-MS to measure the total mass of the protein. Calculate the expected mass difference between Phenylalanine (147.068 g/mol ) and this compound (165.059 g/mol ). The expected mass increase is +17.991 g/mol .
-
Peptide Mapping (Bottom-Up Proteomics): i. Reduce and alkylate the protein sample to break disulfide bonds. ii. Digest the protein into smaller peptides using a protease like trypsin.[13] iii. Analyze the resulting peptide mixture using LC-MS/MS. iv. Search the MS/MS data against the protein's sequence, specifying a variable modification at the target phenylalanine residue corresponding to the mass shift of fluorination. This will confirm site-specific incorporation.[16]
-
Workflow for Troubleshooting Low Expression
Sources
- 1. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated proteins: from design and synthesis to structure and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Affinity Chromatography for Proteins Containing 2-Fluoro-D-Phenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins incorporating the unnatural amino acid 2-fluoro-D-phenylalanine. The introduction of such modifications opens up new avenues for protein engineering and therapeutic development. However, it can also present unique challenges during purification.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of purifying these specialized proteins. We will focus on established affinity chromatography techniques and address the specific issues that may arise from the presence of this compound.
Understanding the Purification Strategy
It is a common misconception that this compound itself can be used as a direct affinity tag with a commercially available, specialized resin. Currently, there is no standard, off-the-shelf affinity chromatography resin that selectively binds to the this compound residue.
Therefore, the primary strategy for purifying a protein containing this unnatural amino acid is to incorporate a conventional affinity tag into the protein's sequence.[1][2][3][4][5][6][7][8] The most common and effective tags include:
-
Polyhistidine-tag (His-tag): A sequence of six to ten histidine residues that binds to immobilized metal ions like nickel (Ni-NTA) or cobalt (Co-Talon) resins.[8]
-
Glutathione-S-transferase (GST-tag): A 26 kDa protein that binds to immobilized glutathione.[2][5]
-
FLAG-tag: A short peptide sequence (DYKDDDDK) that is specifically recognized by anti-FLAG antibodies immobilized on a resin.[8]
-
Strep-tag® II: A short peptide (WSHPQFEK) that binds with high affinity to engineered streptavidin (Strep-Tactin®).
The troubleshooting and optimization strategies in this guide will focus on the successful use of these standard affinity systems for purifying your this compound-containing protein.
Troubleshooting Guide
This section addresses specific problems you may encounter during the affinity purification of your this compound tagged protein.
Problem 1: Low or No Binding of the Protein to the Affinity Resin
Possible Causes and Solutions:
-
Inaccessible Affinity Tag: The presence of the this compound, especially if multiple incorporations are made, could potentially alter the protein's folding, leading to the masking of the affinity tag.
-
Solution: Consider repositioning the affinity tag to the other terminus of the protein (N- vs. C-terminus). Adding a flexible linker sequence between the tag and the protein can also improve accessibility. In some cases, performing the purification under denaturing conditions (e.g., with urea or guanidinium chloride) can expose the tag, although this will require subsequent refolding of your protein.
-
-
Incorrect Buffer Conditions: The optimal binding buffer composition is crucial for the interaction between the affinity tag and the resin.
-
Solution:
-
For His-tags: Ensure your lysis and binding buffers do not contain chelating agents like EDTA, which will strip the metal ions from the resin. Use a low concentration of imidazole (10-20 mM) to reduce non-specific binding of contaminating proteins without eluting your tagged protein.
-
For GST-tags: Check that the pH of your buffer is near neutral (pH 7.0-8.0) for optimal binding to glutathione resin.
-
For FLAG and Strep-tags: Verify that the pH and salt concentrations of your buffers are within the recommended ranges for these antibody or streptavidin-based systems.
-
-
-
No or Low Expression of the Tagged Protein: The issue may not be with the purification itself, but with the initial expression of the full-length, tagged protein.
-
Solution: Before proceeding with purification, confirm the expression of your tagged protein by running a small fraction of your crude cell lysate on an SDS-PAGE gel followed by a Western blot using an antibody against your affinity tag.
-
Problem 2: High Levels of Contaminating Proteins in the Eluate
Possible Causes and Solutions:
-
Insufficient Washing: Non-specifically bound proteins may co-elute with your target protein if the washing steps are not stringent enough.
-
Solution: Increase the volume of the wash buffer (e.g., to 10-20 column volumes). You can also increase the stringency of the wash buffer. For His-tagged proteins, this can be achieved by increasing the imidazole concentration in a stepwise manner. For other tags, increasing the salt concentration in the wash buffer can help disrupt non-specific ionic interactions.
-
-
Contaminants Associated with the Target Protein: The this compound modification could potentially lead to aggregation or non-specific interactions with other proteins, such as chaperones.
-
Solution: To disrupt these interactions, consider adding non-ionic detergents (e.g., up to 2% Tween-20) or glycerol (up to 20%) to your wash buffer.
-
-
Proteolytic Degradation: If the eluted protein shows multiple bands below the expected molecular weight, proteolytic degradation may be occurring.
-
Solution: Add a protease inhibitor cocktail to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity.
-
Problem 3: Difficulty Eluting the Tagged Protein from the Resin
Possible Causes and Solutions:
-
Elution Conditions are Too Mild: The conditions used to break the interaction between the tag and the resin may not be strong enough.
-
Solution:
-
For His-tags: Increase the concentration of imidazole in your elution buffer (e.g., up to 500 mM). Alternatively, a decrease in pH (e.g., to pH 4.5) will protonate the histidine residues and cause elution, but be mindful of your protein's stability at low pH.
-
For GST-tags: Increase the concentration of reduced glutathione in your elution buffer (e.g., to 20-50 mM).
-
For FLAG-tags: If competitive elution with a FLAG peptide is inefficient, you may need to use a lower pH elution buffer, although this can be harsh on the antibody resin and the target protein.
-
For Strep-tags: Ensure the desthiobiotin concentration in your elution buffer is sufficient for efficient competition.
-
-
-
Protein Precipitation on the Column: The elution buffer conditions may be causing your protein to precipitate on the column.
-
Solution: Try eluting with a buffer that is more favorable to your protein's solubility. This could involve adjusting the pH, salt concentration, or adding stabilizing agents like glycerol or arginine. Eluting in a larger volume can also help to keep the protein concentration below its solubility limit.
-
Frequently Asked Questions (FAQs)
Q1: Can I use immunoaffinity chromatography to directly purify my this compound containing protein?
A: This is a theoretically plausible but advanced and custom approach. It would involve generating a highly specific antibody that recognizes the this compound residue within the context of your protein's sequence.[9][10][11] This antibody could then be immobilized on a resin for immunoaffinity chromatography. However, this is not a standard procedure and would require significant effort in antibody development and characterization. For most applications, using a conventional affinity tag is more practical and cost-effective.
Q2: How does the presence of this compound affect the choice of a secondary purification step?
A: After the initial affinity chromatography step, a second purification step, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), is often necessary to achieve high purity. The incorporation of this compound could slightly alter the protein's overall size, charge, and hydrophobicity. Therefore, you may need to optimize the conditions for these secondary steps. For example, in IEX, the pI of the protein might be slightly shifted, requiring an adjustment of the pH gradient for optimal separation.
Q3: Are there any specific considerations for buffer preparation when working with these modified proteins?
A: While there are no specific buffer components that are universally incompatible with this compound, it is always good practice to ensure the overall stability of your modified protein. This includes working at an optimal pH, maintaining an appropriate ionic strength, and adding stabilizing agents if necessary. As with any protein purification, all buffers should be filtered and degassed before use.
Q4: Can I use enzymatic methods to assist in the purification?
A: While enzymes like D-amino acid oxidase exist and are specific for D-amino acids, their application in a purification workflow for a protein containing a single or a few D-amino acid residues is not straightforward.[12][13][14] These enzymes typically act on free amino acids. It is more practical to incorporate a protease cleavage site between your affinity tag and your protein. This allows for the removal of the tag after purification, which can be important for downstream applications where the tag might interfere with the protein's function.
Experimental Protocols
General Workflow for Affinity Purification of a this compound Containing Protein
This protocol provides a general framework. You will need to optimize the specific buffer compositions and conditions for your particular protein and affinity tag.
1. Cell Lysis and Lysate Preparation
-
Resuspend the cell pellet expressing your tagged protein in a suitable lysis buffer. The buffer should be compatible with your chosen affinity resin and contain protease inhibitors.
-
Lyse the cells using an appropriate method (e.g., sonication, high-pressure homogenization).
-
Clarify the lysate by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
2. Column Equilibration
-
Pack your chosen affinity resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of binding buffer.
3. Sample Loading
-
Load the clarified lysate onto the equilibrated column at a flow rate that allows for efficient binding.
4. Washing
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
5. Elution
-
Elute the bound protein with 3-5 column volumes of elution buffer.
-
Collect the eluate in fractions.
6. Analysis
-
Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing your protein.
-
Pool the fractions containing the purified protein.
7. Buffer Exchange (Optional)
-
If necessary, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.
Visualizations
Logical Flow for Troubleshooting Low Protein Binding
Caption: Troubleshooting flowchart for low protein binding.
General Affinity Chromatography Workflow
Caption: Generalized workflow for affinity chromatography.
References
-
Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Chemistry - Western Oregon University. Retrieved from [Link]
-
Biocompare. (n.d.). anti-D Amino Acid Oxidase Antibody. Retrieved from [Link]
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Omizzur. (n.d.). 10 synthesis methods of unnatural amino acids. Retrieved from [Link]
-
Biocompare. (n.d.). Anti-D-AMINO ACID OXIDASE Antibody Products. Retrieved from [Link]
-
UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. Retrieved from [Link]
-
LubioScience. (2023, December 2). Protein purification by affinity tags. Lubio blog. Retrieved from [Link]
-
Author unknown. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]
-
Biocompare. (n.d.). Affinity Chromatography Resins. Retrieved from [Link]
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G-Biosciences. (n.d.). Protein Purification & Affinity Chromatography Resins & Columns. Retrieved from [Link]
-
Sino Biological. (n.d.). Affinity Tag Purification. Retrieved from [Link]
-
G-Biosciences. (n.d.). L-Phenylalanine resin for purification of specific proteins. Retrieved from [Link]
-
BenchSci. (n.d.). D-Amino Acid Oxidase Antibodies for Enzyme Linked Immunosorbent Assay. Retrieved from [Link]
-
Biology LibreTexts. (2021, November 4). 3.3: Protein Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Overview of Affinity Tags for Protein Purification. Retrieved from [Link]
-
Cotton, R. G., & Jennings, I. G. (1978). Affinity chromatography of phenylalanine hydroxylase. The structure of a pteridine adsorbent. European Journal of Biochemistry, 85(2), 357–363. Retrieved from [Link]
-
Caligiuri, A., D'Arrigo, P., & Servi, S. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 24(18), 3262. Retrieved from [Link]
-
Fujii, N., & Takata, T. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. International Journal of Molecular Sciences, 22(22), 12497. Retrieved from [Link]
-
Cytiva. (n.d.). Affinity resins - tagged proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Generation and purification of highly-specific antibodies for detecting post-translationally modified proteins in vivo. Retrieved from [Link]
-
Semantic Scholar. (2013). Review Article Several Affinity Tags Commonly Used in Chromatographic Purification. Retrieved from [Link]
-
Author unknown. (n.d.). Protein Purification Methods. Retrieved from [Link]
-
Cytiva. (2024, May 30). Tagged Protein Purification. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Dual-Functional-Tag-Facilitated Protein Labeling and Immobilization. Retrieved from [Link]
-
GoldBio. (2023, October 6). His-tags, FLAG-Tags, and Strep-tags: Understanding Protein Purification. YouTube. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Phenylalanines: A Comparative Guide to 2-fluoro-D-phenylalanine and 4-fluoro-L-phenylalanine in Protein Studies
For the discerning researcher in protein science and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among the myriad of available analogs, fluorinated phenylalanines stand out for their unique biophysical properties. This guide provides an in-depth comparison of two powerful yet distinct analogs: 2-fluoro-D-phenylalanine and 4-fluoro-L-phenylalanine. We will dissect how the deliberate choice of stereochemistry (D vs. L) and the position of the fluorine atom (ortho vs. para) dictates their application, influences experimental outcomes, and ultimately, unlocks different avenues of protein investigation.
Fundamental Distinctions: Stereochemistry and Electronic Perturbation
The core differences between this compound and 4-fluoro-L-phenylalanine lie in two key features: the chirality of the alpha-carbon and the placement of the highly electronegative fluorine atom on the phenyl ring. These seemingly subtle modifications have profound implications for how these amino acids are utilized and what information they can provide.
4-fluoro-L-phenylalanine , the more conventional of the two, retains the natural L-stereochemistry of proteinogenic amino acids. This makes it a substrate for ribosomal incorporation, allowing for its site-specific insertion into proteins in living cells using techniques like amber codon suppression.[1] The para-fluorine substitution minimally alters the size of the side chain but significantly perturbs its electronic properties.[2] Specifically, it withdraws electron density from the aromatic ring, influencing cation-π interactions and providing a sensitive 19F NMR probe in a relatively uncrowded region of the fluorine chemical shift spectrum.[2][3]
This compound , in contrast, possesses the unnatural D-stereochemistry. This fundamentally precludes its incorporation into proteins via ribosomal synthesis in standard expression systems.[4][5] However, this "unnatural" configuration is its greatest asset in many applications. Peptides containing D-amino acids exhibit remarkable resistance to degradation by proteases, which are stereospecific for L-amino acids.[6][7] The ortho-position of the fluorine atom in 2-fluorophenylalanine induces distinct conformational preferences and electronic effects compared to the para-substituted analog.[8]
The choice between these two analogs is therefore not arbitrary but a strategic decision dictated by the experimental goal. 4-fluoro-L-phenylalanine is the tool of choice for probing protein structure and function within a cellular context or in vitro with recombinantly expressed proteins. This compound is primarily leveraged in synthetic peptides to enhance their stability and to explore novel structural and binding properties.[9]
Applications in Protein Engineering and Drug Discovery
The distinct properties of this compound and 4-fluoro-L-phenylalanine translate into divergent yet complementary applications in protein science.
4-fluoro-L-phenylalanine: A Biosynthetic Probe for Protein Structure and Dynamics
The ability to incorporate 4-fluoro-L-phenylalanine into proteins biosynthetically has made it a workhorse for studying protein structure, folding, and interactions using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.[10] The 19F nucleus is an ideal NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and extreme sensitivity of its chemical shift to the local environment.[11][12]
Key Applications:
-
Conformational Change Analysis: The 19F chemical shift of a 4-fluorophenylalanine residue is exquisitely sensitive to changes in its surroundings. This allows researchers to monitor ligand binding, protein-protein interactions, and allosteric transitions in real-time.[10]
-
Folding and Stability Studies: By introducing 4-fluorophenylalanine at various positions, the stability and folding kinetics of different protein domains can be assessed.[13]
-
Drug Screening: 19F NMR can be used in fragment-based drug screening to detect the binding of small molecules to a protein containing a 4-fluorophenylalanine probe.
This compound: A Synthetic Tool for Enhanced Peptide Therapeutics
The incorporation of D-amino acids, such as this compound, is a powerful strategy to overcome the inherent instability of peptide-based drugs.[14] Natural peptides are rapidly degraded by proteases in the body, limiting their therapeutic potential. By strategically replacing L-amino acids with their D-counterparts, the resulting peptide becomes resistant to proteolysis, significantly extending its half-life.[7]
Key Applications:
-
Increased Proteolytic Stability: The primary reason to incorporate this compound is to create peptides that are not easily recognized and cleaved by endogenous proteases.[6]
-
Modulation of Biological Activity: The altered stereochemistry can lead to unique binding affinities and selectivities for protein targets compared to the all-L-peptide.[2]
-
Constraining Peptide Conformation: The steric and electronic influence of the ortho-fluoro group can help to lock the peptide into a specific bioactive conformation.[8]
Experimental Methodologies: A Comparative Overview
The distinct nature of these two amino acids necessitates different experimental approaches for their incorporation and analysis.
Incorporation Strategies
4-fluoro-L-phenylalanine is typically incorporated into proteins using in vivo nonsense suppression techniques. This involves engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the fluorinated amino acid and incorporates it in response to a stop codon (e.g., an amber codon) engineered into the gene of interest.[1]
This compound is incorporated into peptides via chemical synthesis, most commonly through Solid-Phase Peptide Synthesis (SPPS).[15] In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support.[16] This method allows for complete control over the sequence and stereochemistry of the resulting peptide.
Workflow for 4-fluoro-L-phenylalanine Incorporation
Caption: Workflow for site-specific incorporation of 4-fluoro-L-phenylalanine into proteins.
Workflow for this compound Incorporation
Caption: Workflow for the synthesis of peptides containing this compound via SPPS.
Analytical Techniques
The primary analytical tool for proteins containing 4-fluoro-L-phenylalanine is 19F NMR spectroscopy . This technique provides high-resolution information about the local environment of the fluorine probe, allowing for the detection of subtle conformational changes.[12]
For peptides containing This compound , the analytical focus is typically on confirming the correct synthesis and assessing biological function. Key techniques include:
-
Mass Spectrometry: To verify the correct mass and sequence of the synthetic peptide.
-
High-Performance Liquid Chromatography (HPLC): For purification and to assess the purity of the peptide.
-
Circular Dichroism (CD) Spectroscopy: To study the secondary structure of the peptide and how the D-amino acid may influence its conformation.
-
Biological Assays: To measure the peptide's stability in serum and its activity in relevant functional assays (e.g., receptor binding, enzyme inhibition).
Data-Driven Comparison
| Feature | This compound | 4-fluoro-L-phenylalanine |
| Stereochemistry | D (unnatural) | L (natural) |
| Fluorine Position | Ortho (2-position) | Para (4-position) |
| Incorporation Method | Solid-Phase Peptide Synthesis (SPPS)[15] | Ribosomal incorporation via genetic code expansion[1] |
| Primary Application | Enhancing peptide stability against proteolysis[6] | Probing protein structure and dynamics with 19F NMR[10] |
| Key Advantage | Increased in vivo half-life of peptides[7] | Minimal structural perturbation, sensitive NMR probe[13] |
| Typical End Product | Stabilized peptide therapeutics | Recombinant proteins with site-specific labels |
| Primary Analytical Tool | Mass Spectrometry, HPLC, Bioassays | 19F NMR Spectroscopy[12] |
Causality Behind Experimental Choices
The decision to use this compound versus 4-fluoro-L-phenylalanine is a direct consequence of the research question.
-
If the goal is to understand the conformational dynamics of a specific protein in response to a ligand , 4-fluoro-L-phenylalanine is the superior choice. Its L-stereochemistry allows for biosynthetic incorporation with minimal perturbation to the protein's overall fold, while the para-fluorine provides a clean and sensitive NMR signal to report on local environmental changes.[13]
-
If the objective is to develop a peptide-based inhibitor with a long in vivo half-life , this compound is the logical selection. Its D-configuration confers resistance to proteases, a critical requirement for therapeutic peptides.[6] The ortho-fluorine can further be used to fine-tune the peptide's conformation and binding properties.[8]
Conclusion
This compound and 4-fluoro-L-phenylalanine are not interchangeable reagents but rather highly specialized tools, each with a distinct and valuable role in protein science. 4-fluoro-L-phenylalanine allows us to listen to the subtle conformational whispers of proteins, providing dynamic insights into their function. In contrast, this compound empowers us to build robust peptide effectors that can withstand the harsh biological environment, paving the way for novel therapeutics. A thorough understanding of their fundamental differences in stereochemistry and electronic properties is paramount for their effective application, enabling researchers to push the boundaries of protein engineering and drug discovery.
References
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Construction of modified ribosomes for incorporation of D-amino acids into proteins. PubMed. Available at: [Link]
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Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Journal of Chinese Pharmaceutical Sciences. Available at: [Link]
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Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. J Am Chem Soc. 2003;125(22):6650-1. Available at: [Link]
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D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules. 2021;26(22):7001. Available at: [Link]
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Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. J Am Chem Soc. 2003;125(41):12564-73. Available at: [Link]
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D-Amino Acid-Containing Peptide Synthesis. CD Formulation. Available at: [Link]
-
Should My Peptides Have D-Amino Acids?. LifeTein. 2024. Available at: [Link]
-
D-Amino acid. Wikipedia. Available at: [Link]
-
Unlocking Potential: 2-Fluoro-L-phenylalanine in Advanced Biochemical Research. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein J Org Chem. 2020;16:1057-1088. Available at: [Link]
-
Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proc Natl Acad Sci U S A. 2018;115(7):1489-1494. Available at: [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annu Rev Biophys Biomol Struct. 1996;25:163-95. Available at: [Link]
-
The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Phys Chem Chem Phys. 2024. Available at: [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. ResearchGate. Available at: [Link]
-
What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Semantic Scholar. 2020. Available at: [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. Polymers (Basel). 2021;13(21):3799. Available at: [Link]
-
Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv. 2022. Available at: [Link]
-
What does fluorine do to a protein? Thermodynamic, and highly-resolved structural insights into fluorine-labelled variants of the cold shock protein. Commun Biol. 2020;3:80. Available at: [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. J Biomol NMR. 2024. Available at: [Link]
-
The most commonly used fluorinated amino acids for PrOF NMR,... ResearchGate. Available at: [Link]
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate. Available at: [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. 2020. Available at: [Link]
-
Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. 2016. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. Available at: [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nat Protoc. 2007;2(12):3111-21. Available at: [Link]
-
Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications. Available at: [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. LJMU Research Online. 2019. Available at: [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. 2021;26(11):3269. Available at: [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nat Commun. 2023;14:31. Available at: [Link]
-
Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics. Pharmaceuticals (Basel). 2024;17(1):109. Available at: [Link]
-
Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrob Agents Chemother. 2011;55(5):2123-31. Available at: [Link]
-
Solution structure of peptides containing two dehydro-phenylalanine residues: a CD investigation. Biopolymers. 1993;33(7):1083-90. Available at: [Link]
-
Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. 2023. Available at: [Link]
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- 16. peptide.com [peptide.com]
A Comparative Guide to 2-Fluoro-D-Phenylalanine and Canonical Phenylalanine in Protein Engineering
For researchers, scientists, and drug development professionals, the precise modification of protein structure is a cornerstone of innovation. The substitution of canonical amino acids with unnatural analogs offers a powerful toolkit to enhance therapeutic properties, probe biological mechanisms, and design novel protein functions. This guide provides an in-depth comparison of two such amino acids: the naturally occurring L-phenylalanine (L-Phe) and its engineered counterpart, 2-fluoro-D-phenylalanine (2F-D-Phe).
We will explore the fundamental physicochemical differences stemming from stereochemistry and fluorination and their subsequent impact on critical protein characteristics, including structural stability and resistance to degradation. This analysis is supported by experimental data and detailed methodologies to provide a practical framework for incorporating these powerful modifications into your research.
Core Molecular Differences: A Tale of Two Modifications
The distinction between L-Phe and 2F-D-Phe arises from two fundamental alterations: the chirality of the alpha-carbon and the addition of a fluorine atom to the phenyl ring. While seemingly subtle, these changes introduce profound differences in how the amino acid interacts within a polypeptide chain and with its biological environment.
-
Stereochemistry (L vs. D): Naturally occurring proteins are composed almost exclusively of L-amino acids. Proteolytic enzymes, which are responsible for protein degradation, have active sites that are stereospecific for this L-configuration.[1] The incorporation of a D-amino acid introduces a stereochemical mismatch that sterically hinders the enzyme's ability to bind and cleave the peptide backbone.[1] This is a primary and highly effective strategy for increasing the in-vivo half-life of peptide-based therapeutics.
-
Fluorination (H vs. F): The substitution of a hydrogen atom with fluorine on the phenyl ring is a minimally-sized modification that does not significantly increase steric bulk. However, due to fluorine's extreme electronegativity, it powerfully withdraws electron density from the aromatic ring.[2][3] This alters the ring's electrostatic potential, weakening its ability to participate in cation-π interactions, which are often crucial for protein stability and ligand binding.[2] This modification can be used to fine-tune binding affinities and probe the importance of aromatic interactions in protein function.[2]
The combination of these two features in this compound creates a unique building block that can confer both exceptional stability and altered electronic properties.
Impact on Protein Properties: A Data-Driven Comparison
The true value of incorporating an unnatural amino acid is measured by its effect on protein performance. Here, we synthesize experimental findings to compare the expected impacts of replacing L-Phe with 2F-D-Phe.
Proteolytic Stability
The most dramatic and predictable advantage of D-amino acid incorporation is the profound increase in resistance to enzymatic degradation.
Causality: Proteases, such as trypsin, are highly specific enzymes that have evolved to recognize and cleave peptide bonds adjacent to L-amino acids. The D-configuration at the alpha-carbon presents an incorrect stereochemistry that does not fit into the enzyme's active site, thus preventing catalysis.[1][4][5]
Experimental Data: Studies on various peptides consistently demonstrate this enhanced stability. For instance, substituting L-amino acids at protease cleavage sites with their D-enantiomers can render a peptide almost completely resistant to degradation over extended periods.
| Peptide Variant | Protease | Incubation Time (h) | % Intact Peptide Remaining |
| Canonical (All L-amino acids) | Trypsin | 1 | 0%[6] |
| D-substituted (at cleavage sites) | Trypsin | 18 | >15%[6] |
| Canonical (All L-amino acids) | Human Plasma | 8 | <10%[6] |
| D-substituted (at cleavage sites) | Human Plasma | 24 | >60%[6] |
| Table 1. Representative data showing the enhanced proteolytic stability of peptides containing D-amino acids compared to their canonical L-amino acid counterparts. Data synthesized from studies on cationic antimicrobial peptides.[6] |
Thermodynamic Stability
The effect of fluorination on thermodynamic stability is more context-dependent than the effect of stereochemistry on proteolysis. It is primarily governed by the balance between increased hydrophobicity and altered electrostatic interactions.
Causality: Fluorination increases the hydrophobic surface area of the amino acid side chain, which can lead to enhanced protein stability through a more favorable hydrophobic effect upon folding.[7] However, the electron-withdrawing nature of fluorine weakens the aromatic ring's ability to form stabilizing cation-π interactions.[2] The net effect on the melting temperature (Tm) or free energy of folding (ΔG°fold) depends on the specific structural environment of the substituted residue. If the phenylalanine is buried in a hydrophobic core, stability is likely to increase. If it is involved in a critical cation-π interaction, stability may decrease.
Experimental Data: Studies on de novo designed proteins, where leucine residues in the hydrophobic core were replaced with hexafluoroleucine, showed a significant increase in stability. A similar principle applies to fluorinated phenylalanine.
| Protein Variant | Core Residues | ΔG°fold (kcal/mol) | Change in Stability (ΔΔG°fold) |
| α4H (Canonical) | Leucine | -18.0 ± 0.2 | N/A |
| α4F3a (Fluorinated) | Hexafluoroleucine | -27.6 ± 0.1 | -9.6 kcal/mol (More Stable)[7] |
| Table 2. The effect of incorporating highly fluorinated residues into the hydrophobic core of a designed four-helix bundle protein. The large negative change in the free energy of folding indicates a dramatic increase in thermodynamic stability.[7] |
Similarly, quantum mechanical calculations show how fluorination systematically weakens the binding energy of cation-π interactions.
| Aromatic Ring | Cation | Interaction ΔG (kcal/mol) |
| Phenylalanine | Na+ | -16.4 |
| 2-Fluorophenylalanine | Na+ | -12.9[2] |
| Pentafluorophenylalanine | Na+ | -3.7[2] |
| Table 3. Calculated interaction energies between various fluorinated phenylalanine analogs and a sodium cation, demonstrating the attenuation of cation-π interactions with increasing fluorination.[2] |
Experimental Workflows & Protocols
Validating the effects of substituting L-Phe with 2F-D-Phe requires a systematic experimental approach. This involves generating the mutant protein and then subjecting it to a series of biophysical and biochemical assays.
Protocol: Site-Specific Incorporation of this compound
This protocol describes a common method using an amber stop codon (TAG) and an engineered suppressor tRNA/aminoacyl-tRNA synthetase pair.
Rationale: This method provides exquisite control, allowing for the incorporation of the unnatural amino acid at a single, defined position within the protein sequence.
Methodology:
-
Mutagenesis: Use standard oligonucleotide-directed mutagenesis to replace the codon for the desired L-phenylalanine residue in your gene of interest with the amber stop codon, TAG.
-
Vector Preparation: Co-transform an appropriate expression host (e.g., E. coli) with two plasmids:
-
The plasmid containing your TAG-mutated gene.
-
A plasmid encoding an engineered amber suppressor tRNA and a cognate aminoacyl-tRNA synthetase that is specific for this compound.
-
-
Culture and Induction:
-
Grow the transformed cells in a minimal medium to select for both plasmids.
-
Supplement the growth medium with this compound (typically 1-2 mM).
-
Induce protein expression using the appropriate agent (e.g., IPTG).
-
-
Expression and Purification: The cellular machinery will express the full-length protein, incorporating 2F-D-Phe at the site of the TAG codon. Purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Validation: Confirm successful incorporation and protein purity via mass spectrometry.
Protocol: Thermal Stability Analysis (Differential Scanning Fluorimetry)
Rationale: This high-throughput assay measures a protein's melting temperature (Tm), the temperature at which 50% of the protein is unfolded. An increase in Tm indicates enhanced thermal stability.
Methodology:
-
Reagent Preparation:
-
Prepare your purified protein variants (wild-type L-Phe and mutant 2F-D-Phe) at a final concentration of ~5 µM in a consistent buffer.
-
Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of unfolded proteins. A 5x final concentration is common.
-
-
Plate Setup: In a 96-well PCR plate, aliquot your protein and dye mixture for each variant, ensuring several replicates for statistical accuracy.
-
Instrument Setup: Place the plate in a real-time PCR instrument. Set up a melt curve protocol to gradually increase the temperature (e.g., from 25°C to 95°C in 1°C increments) while monitoring fluorescence at each step.
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The midpoint of the transition corresponds to the Tm. This is often calculated by fitting the data to the Boltzmann equation or by finding the peak of the first derivative of the melt curve.[8]
-
Compare the Tm of the 2F-D-Phe variant to the wild-type L-Phe protein. A ΔTm > 0 indicates stabilization.
-
Protocol: Proteolytic Stability Assay
Rationale: This assay directly measures the rate at which a protein is degraded by a specific protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human plasma.
Methodology:
-
Reaction Setup:
-
Incubate a known concentration of your protein variants (wild-type and mutant) with a specific protease (e.g., trypsin at a 1:100 enzyme:protein ratio) at 37°C.
-
Prepare parallel reactions in a biological matrix like human plasma.
-
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture and immediately quench the proteolytic activity by adding a protease inhibitor or a strong acid (e.g., trifluoroacetic acid).
-
Quantification:
-
Analyze the samples using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Integrate the peak area corresponding to the intact, undigested protein at each time point.
-
-
Data Analysis: Plot the percentage of intact protein remaining versus time. From this curve, you can calculate the half-life (t½) of each protein variant under the tested conditions. A significantly longer half-life for the 2F-D-Phe variant confirms its enhanced stability.[6]
Conclusion and Future Directions
The strategic replacement of canonical L-phenylalanine with this compound offers a dual advantage for protein and peptide engineering. The D-stereochemistry provides a robust defense against proteolytic degradation, a critical feature for extending the in-vivo half-life of biotherapeutics. Simultaneously, ortho-fluorination provides a tool to modulate the electronic character of the aromatic side chain, allowing for the fine-tuning of protein stability and molecular interactions.
By understanding the distinct contributions of each modification and employing the systematic experimental workflows outlined in this guide, researchers can rationally design proteins with enhanced stability, novel functions, and improved therapeutic potential.
References
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Galles, C., Infield, J. H., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 59. [Link]
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Marsh, E. N. G., et al. (2009). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 106(44), 18557-18562. [Link]
-
ResearchGate. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Request PDF. [Link]
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Li, P., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589588. [Link]
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ResearchGate. (2021). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Request PDF. [Link]
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Wang, J., et al. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. International Journal of Molecular Sciences, 22(16), 8886. [Link]
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Pediaa. (2020). Difference Between L-phenylalanine and DL-phenylalanine. [Link]
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El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2343. [Link]
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Legere Pharmaceuticals. (2023). DL-Phenylalanine vs L-Phenylalanine: Key Differences Explained. [Link]
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Merk, D., et al. (2018). Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Medicinal Chemistry, 61(10), 4360-4371. [Link]
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Paloni, M., et al. (2024). Crossover in Aromatic Amino Acid Interaction Strength: Tyrosine vs. Phenylalanine in Biomolecular Condensates. eLife, 12, e85044. [Link]
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Saadati-Eskandari, N., et al. (2022). Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. Enzyme and Microbial Technology, 158, 110036. [Link]
-
ResearchGate. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. [Link]
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Crouch, L. I., et al. (2008). Contributions of Phenylalanine 335 to Ligand Recognition by Human Surfactant Protein D. Journal of Biological Chemistry, 283(5), 2639-2647. [Link]
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Yoshida, A. (1960). Studies on the mechanism of protein synthesis; incorporation of p-fluorophenylalanine into alpha-amylase of Bacillus subtilis. Biochimica et Biophysica Acta, 41, 98-103. [Link]
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Zhang, Z., et al. (2020). Predicting the impacts of mutations on protein-ligand binding affinity based on molecular dynamics simulations and machine learning methods. Briefings in Bioinformatics, 21(5), 1531-1543. [Link]
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Gapsys, V., et al. (2022). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 62(21), 5122-5136. [Link]
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Gamper, A. M., et al. (2016). Incorporation of an Unnatural Amino Acid as a Domain-Specific Fluorescence Probe in a Two-Domain Protein. Biochemistry, 55(49), 6739-6742. [Link]
-
Wenske, S., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. ACS Catalysis, 12(11), 6436-6447. [Link]
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A Comparative Guide to the NMR Chemical Shifts of Fluorinated Phenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids has become a cornerstone of modern drug discovery and chemical biology. Fluorinated amino acids, particularly fluorinated phenylalanine (F-Phe) isomers, offer unique advantages as probes in Nuclear Magnetic Resonance (NMR) spectroscopy for studying protein structure, dynamics, and ligand interactions.[1] The ¹⁹F nucleus boasts a 100% natural abundance and a high gyromagnetic ratio, rendering it a highly sensitive NMR probe.[2] Its chemical shift is exquisitely sensitive to the local electronic environment, providing a high-resolution window into molecular structure and conformational changes.[2]
This guide provides an in-depth comparison of the ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants of the three positional isomers of fluorophenylalanine: 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe). Understanding the distinct NMR signatures of these isomers is crucial for their effective application in research and development.
The Influence of Fluorine Substitution on Phenylalanine's NMR Spectra
The position of the fluorine atom on the phenyl ring significantly influences the electronic environment of the entire molecule, leading to characteristic changes in the NMR spectra of each isomer. These changes are most pronounced in the aromatic region of the ¹H and ¹³C spectra and, of course, are directly observed in the ¹⁹F spectrum. The high electronegativity of fluorine exerts both inductive and resonance effects that alter the shielding of nearby nuclei.
Comparative NMR Data of Fluorophenylalanine Isomers
The following tables summarize the experimental ¹H, ¹³C, and ¹⁹F NMR chemical shifts and key coupling constants for 2-F-Phe, 3-F-Phe, and 4-F-Phe. These values are essential for identifying each isomer and for interpreting NMR data when these amino acids are incorporated into peptides and proteins.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Fluorophenylalanine Isomers in D₂O
| Position | 2-Fluorophenylalanine | 3-Fluorophenylalanine | 4-Fluorophenylalanine |
| α-H | ~3.9-4.2 | ~3.9-4.2 | ~3.9-4.2 |
| β-H | ~3.1-3.3 | ~3.1-3.3 | ~3.1-3.3 |
| Aromatic H | ~7.0-7.4 | ~6.9-7.3 | ~7.1-7.3 |
Note: Precise chemical shifts for the alpha and beta protons can vary depending on pH and concentration. The aromatic region for each isomer displays a complex multiplet pattern due to proton-proton and proton-fluorine couplings.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) and ¹³C-¹⁹F Coupling Constants (J, Hz) of Fluorophenylalanine Isomers
| Position | 2-Fluorophenylalanine | 3-Fluorophenylalanine | 4-Fluorophenylalanine |
| C=O | ~175 | ~175 | ~175 |
| α-C | ~56 | ~56 | ~56 |
| β-C | ~38 | ~38 | ~38 |
| C1 (ipso) | ~124 (d, ¹JCF ≈ 245 Hz) | ~130 (d, ³JCF ≈ 8 Hz) | ~131 (d, ⁴JCF ≈ 3 Hz) |
| C2 | ~162 (d, ¹JCF ≈ 245 Hz) | ~115 (d, ²JCF ≈ 21 Hz) | ~131 (d, ²JCF ≈ 21 Hz) |
| C3 | ~116 (d, ²JCF ≈ 21 Hz) | ~163 (d, ¹JCF ≈ 244 Hz) | ~116 (d, ³JCF ≈ 9 Hz) |
| C4 | ~132 (d, ³JCF ≈ 8 Hz) | ~125 (d, ⁴JCF ≈ 3 Hz) | ~162 (d, ¹JCF ≈ 245 Hz) |
| C5 | ~129 (d, ⁴JCF ≈ 3 Hz) | ~130 (d, ³JCF ≈ 8 Hz) | ~116 (d, ³JCF ≈ 9 Hz) |
| C6 | ~125 (d, ³JCF ≈ 5 Hz) | ~115 (d, ²JCF ≈ 21 Hz) | ~131 (d, ²JCF ≈ 21 Hz) |
Note: The carbon directly attached to fluorine (C-F) exhibits a large one-bond coupling constant (¹JCF). The through-bond coupling constants decrease with the number of bonds separating the carbon and fluorine atoms.[3]
Table 3: ¹⁹F NMR Chemical Shifts (δ, ppm) of Fluorophenylalanine Isomers
| Isomer | ¹⁹F Chemical Shift (ppm) |
| 2-Fluorophenylalanine | ~ -115 to -120 |
| 3-Fluorophenylalanine | ~ -113 to -118 |
| 4-Fluorophenylalanine | ~ -114 to -119 |
Note: ¹⁹F chemical shifts are typically referenced to an external standard such as CFCl₃. The values can be influenced by the solvent and the local environment.
Detailed Analysis of Each Isomer
2-Fluorophenylalanine (ortho-F-Phe)
The fluorine atom in the ortho position creates a sterically hindered environment and exerts a strong inductive effect on the adjacent C1 and C3 carbons. This results in a significant downfield shift for the C2 carbon directly bonded to fluorine and a large ¹JCF coupling constant. The ¹H NMR spectrum of the aromatic region is often complex due to the proximity of the fluorine to the ring protons, leading to observable through-space and through-bond couplings.
3-Fluorophenylalanine (meta-F-Phe)
With the fluorine atom in the meta position, its electronic influence is transmitted differently through the aromatic ring compared to the ortho and para isomers. The ¹⁹F NMR chemical shift of 3-F-Phe is often slightly downfield compared to the other two isomers.[4] The ¹³C NMR spectrum shows characteristic long-range C-F coupling constants that can be used for unambiguous identification.
4-Fluorophenylalanine (para-F-Phe)
4-Fluorophenylalanine is the most commonly used fluorinated phenylalanine analog in protein NMR studies.[5] Its symmetric substitution pattern simplifies the aromatic region of the ¹H NMR spectrum, often resulting in two distinct multiplets. The ¹⁹F NMR signal is a sensitive probe of the local environment at the para position, making it an excellent reporter for ligand binding and conformational changes.[6]
Experimental Protocols
NMR Sample Preparation
A standardized protocol for preparing samples for NMR analysis is critical for obtaining high-quality, reproducible data.
Caption: Workflow for preparing fluorophenylalanine isomer samples for NMR analysis.
NMR Data Acquisition
The following provides a general outline for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Specific parameters should be optimized for the instrument being used.
-
Instrument Setup: Tune and match the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
Typical spectral width: 12-16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹³C spectrum.
-
Typical spectral width: 200-220 ppm.
-
Longer acquisition times are generally required due to the lower natural abundance and sensitivity of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled 1D ¹⁹F spectrum.
-
Typical spectral width: 50-100 ppm centered around the expected chemical shift.
-
Due to the high sensitivity of ¹⁹F, spectra can be acquired relatively quickly.
-
Causality Behind Experimental Choices
-
Choice of Solvent: Deuterated solvents, most commonly deuterium oxide (D₂O) for biological samples, are used to avoid large solvent signals that would otherwise obscure the analyte signals.
-
pH Adjustment: The chemical shifts of the α-amino and α-carboxyl groups are pH-dependent. Therefore, maintaining a consistent and known pH is crucial for comparing spectra.
-
Internal Standard: An internal standard with a known and stable chemical shift is necessary for accurate referencing of the chemical shifts of the analyte.
-
Proton Decoupling in ¹³C and ¹⁹F NMR: Proton decoupling simplifies the spectra by removing the splitting caused by J-coupling to protons. This results in sharper singlets for each unique carbon or fluorine, making the spectra easier to interpret and improving the signal-to-noise ratio.
Logical Framework for Isomer Differentiation
The unambiguous identification of each fluorophenylalanine isomer relies on a systematic analysis of the NMR data, particularly the coupling patterns.
Caption: Logical workflow for the differentiation of fluorophenylalanine isomers using NMR data.
Conclusion
The positional isomers of fluorophenylalanine exhibit distinct and predictable NMR signatures. A thorough understanding and careful analysis of their ¹H, ¹³C, and ¹⁹F NMR spectra, with a particular focus on chemical shifts and J-coupling constants, allow for their unambiguous identification. This comparative guide provides the foundational data and experimental framework necessary for researchers, scientists, and drug development professionals to confidently utilize these powerful molecular probes in their studies of protein structure, function, and drug discovery.
References
-
Giese, C., Lepthien, S., Metzner, L., et al. Intracellular uptake and inhibitory activity of aromatic fluorinated amino acids in human breast cancer cells. Chem. Med. Chem. 3(9), 1449-1456 (2008). Available at: [Link]
- Sharpe, M., Reyes, J.F., Verma, M., et al. The effect of p-fluoro-phenylalanine on differentiation of the macrostomal form of the polymorphic ciliate, Tetrahymena vorax. Transactions of the Illinois State Academy of Science 97(1), 33-44 (2004).
-
Hou, Y., Hu, W., Li, X., et al. Solvent-accessibility of discrete residue positions in the polypeptide hormone glucagon by 19F-NMR observation of 4-fluorophenylalanine. J. Biomol. NMR 68(1), 1-6 (2017). Available at: [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR (2024). Available at: [Link]
-
2-Fluorophenylalanine | C9H10FNO2 | CID 9465 - PubChem. Available at: [Link]
-
3-Fluorophenylalanine | C9H10FNO2 | CID 9976 - PubChem. Available at: [Link]
-
4-fluoro-L-phenylalanine | C9H10FNO2 | CID 716312 - PubChem. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. Available at: [Link]
-
Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases | ACS Sensors. Available at: [Link]
-
Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed. Available at: [Link]
-
4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... - ResearchGate. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of 2-Fluoro-D-Phenylalanine on Protein Stability and Function
For the pioneering researcher at the intersection of protein engineering and drug development, the quest for novel biomolecules with enhanced stability and tailored function is perpetual. The introduction of non-canonical amino acids (ncAAs) into protein structures represents a powerful strategy to achieve these goals. Among the vast arsenal of available ncAAs, fluorinated amino acids have garnered significant attention for their unique electronic properties. This guide provides an in-depth technical comparison of the anticipated effects of incorporating 2-fluoro-D-phenylalanine into a protein's primary sequence, contrasting it with its L-chiral counterpart and other positional isomers. While direct experimental data on this compound remains nascent, this guide synthesizes established principles from related analogs to provide a robust predictive framework for its impact on protein stability and function.
The Rationale for Fluorination and Chirality in Protein Design
The substitution of hydrogen with fluorine in an amino acid side chain, though sterically conservative, imparts profound changes to the local electronic environment. The high electronegativity of fluorine can alter charge distribution, influence cation-π interactions, and modulate the hydrophobicity of the amino acid side chain.[1][2] These alterations can, in turn, affect protein folding, stability, and enzymatic activity.[3]
The chirality of amino acids is a fundamental determinant of protein structure. Proteins are almost exclusively composed of L-amino acids. The incorporation of a D-amino acid introduces a significant perturbation to the polypeptide backbone, often disrupting secondary structures like α-helices and β-sheets.[4][5][6][7] However, this disruption is not always detrimental. In the context of therapeutic peptides, the introduction of D-amino acids is a well-established strategy to enhance stability against proteolytic degradation, thereby increasing their in vivo half-life.[8][9][10][11][12][13]
The focus of this guide, this compound, combines these two powerful modifications: ortho-fluorination of the phenyl ring and a D-chiral center. Understanding its potential effects requires a comparative analysis of its constituent modifications.
Comparative Analysis of Fluorophenylalanine Isomers
The position of the fluorine atom on the phenyl ring of phenylalanine is not trivial. The ortho (2-), meta (3-), and para (4-) isomers can have distinct effects on protein properties.
| Feature | 2-Fluorophenylalanine (ortho) | 4-Fluorophenylalanine (para) | Phenylalanine (unmodified) |
| Electronic Effect | Inductive electron withdrawal | Inductive and resonance electron withdrawal | Electron-donating (relative to fluorinated analogs) |
| Steric Profile | Minimal increase in bulk at the ortho position | Minimal increase in bulk at the para position | Standard |
| Expected Impact on Stability | Potentially stabilizing or destabilizing depending on the local environment. The proximity of the fluorine to the backbone may influence local conformation. | Often observed to be stabilizing through enhanced hydrophobic and electrostatic interactions.[1] | Baseline for comparison. |
| Utility as a Probe | Excellent ¹⁹F NMR probe due to high sensitivity to local environment.[14][15][16] | Excellent ¹⁹F NMR probe.[14][15][16] | Not applicable for ¹⁹F NMR. |
The ortho-position of the fluorine in 2-fluorophenylalanine places the electronegative atom in close proximity to the polypeptide backbone, which could lead to unique conformational constraints or interactions compared to the more commonly studied 4-fluoro isomer.
The Impact of D-Amino Acid Incorporation
The introduction of a D-amino acid into a protein sequence is a more radical change than a simple side-chain modification.
| Aspect | L-Amino Acid (Native) | D-Amino Acid Incorporation |
| Secondary Structure | Forms stable α-helices and β-sheets. | Generally destabilizes α-helices and β-sheets due to altered backbone torsion angles.[4][6][7] |
| Tertiary Structure | Contributes to a well-defined three-dimensional fold. | Can lead to significant destabilization or even complete unfolding of the protein.[4][5] |
| Proteolytic Stability | Susceptible to degradation by proteases. | Highly resistant to proteolysis, leading to increased stability in biological fluids.[8][9][13] |
| Function | Essential for native protein function. | Often disrupts or ablates function due to structural perturbation. However, in some cases, novel functions can emerge. |
Therefore, the incorporation of this compound is expected to be a trade-off: a likely decrease in conformational stability in favor of a significant increase in resistance to enzymatic degradation.
Experimental Workflows for Characterization
A comprehensive evaluation of the effects of this compound requires a suite of biophysical and biochemical assays.
Workflow for Protein Expression with this compound
The site-specific incorporation of non-canonical amino acids is typically achieved using amber stop codon suppression technology.
Caption: Workflow for site-specific incorporation of this compound.
Assessing Protein Stability
DSC directly measures the heat capacity of a protein as a function of temperature, providing a detailed thermodynamic profile of its unfolding transition.[4][6][17][18]
Experimental Protocol:
-
Prepare the purified protein (both wild-type and the this compound variant) in a suitable buffer at a concentration of 0.5-1.0 mg/mL.
-
Dialyze the protein samples extensively against the same buffer to ensure matched buffer conditions. The dialysis buffer will be used as the reference.
-
Load the protein sample and the reference buffer into the DSC cells.
-
Scan the temperature, typically from 20°C to 100°C, at a rate of 60°C/hour.
-
Analyze the resulting thermogram to determine the melting temperature (Tm) and the calorimetric enthalpy (ΔHcal) of unfolding.
CD spectroscopy is used to assess the secondary and tertiary structure of a protein and to monitor its thermal stability.[8][9][19][20][21]
Experimental Protocol:
-
Prepare protein samples at a concentration of 0.1-0.2 mg/mL in a non-absorbing buffer (e.g., phosphate buffer).
-
For secondary structure analysis, acquire far-UV CD spectra (190-250 nm) at a controlled temperature (e.g., 25°C).
-
For thermal denaturation, monitor the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) while increasing the temperature at a controlled rate.
-
Plot the change in CD signal against temperature to generate a melting curve and determine the Tm.
Characterizing Protein Function
The impact on function is highly protein-specific. For an enzyme, this would involve kinetic assays.
Experimental Protocol (Enzyme Kinetics):
-
Prepare a series of substrate concentrations.
-
Incubate the wild-type and the this compound-containing enzyme with the substrate at a constant temperature.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and kcat.
Predicted Outcomes and Comparative Analysis
Based on the available literature for related compounds, the following outcomes are predicted for a protein containing this compound compared to its wild-type and other fluorinated analogs.
| Property | Wild-Type (L-Phe) | 2-Fluoro-L-Phe Variant | 4-Fluoro-L-Phe Variant | 2-Fluoro-D-Phe Variant (Predicted) |
| Melting Temperature (Tm) | Baseline | Likely similar or slightly altered | Often increased | Significantly decreased |
| Proteolytic Stability | Low | Low | Low | Significantly increased |
| Enzymatic Activity (kcat/Km) | High (native) | May be altered depending on the role of the residue | May be altered | Likely significantly decreased or abolished |
| ¹⁹F NMR Signal | N/A | Sharp signal, sensitive to local environment | Sharp signal, sensitive to local environment | Broadened signal due to increased dynamics, or multiple signals if conformational heterogeneity is induced |
Concluding Remarks for the Advanced Researcher
The incorporation of this compound into a protein is a high-risk, high-reward strategy. The almost certain destabilization of the protein's folded state must be weighed against the significant potential gain in proteolytic resistance. This modification is likely unsuitable for applications requiring a rigid, active conformation, such as in biocatalysis. However, for therapeutic peptides where the primary goal is to increase in vivo half-life and where a precise folded structure is less critical for function, this compound could be a transformative tool.
The experimental workflows outlined in this guide provide a robust framework for the empirical determination of the effects of this intriguing non-canonical amino acid. The judicious application of these techniques will be crucial in moving from prediction to a definitive understanding of how the interplay between ortho-fluorination and D-chirality can be harnessed for the rational design of novel proteins and peptides.
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D'Hondt, M., et al. (2020). Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis. Molecules.[20]
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Otting, G., et al. (2025). Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.[14]
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Lam, H., et al. (2010). New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems. Frontiers in Microbiology.[27]
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Gao, J., et al. (2009). Expanding the fluorous arsenal: tetrafluorinated phenylalanines for protein design. Journal of the American Chemical Society.[28]
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BenchChem. (2025). The Fluorine Advantage: A Comprehensive Review of 4-Fluorophenylalanine in Peptide Science. BenchChem.[2]
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Gerig, J. T. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure.[29]
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Ahern, C., et al. (2022). Tuning aromatic contributions by site-specific encoding of fluorinated phenylalanine residues in bacterial and mammalian cells. bioRxiv.[30]
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Robertson, A. D., et al. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science.[32]
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BenchChem. (2025). 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. BenchChem.[1]
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Ahern, C., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications.[34][35][36]
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Kirk, K. L., & Creveling, C. R. (1984). The Synthesis of 2-Fluoro-DL-tyrosine and 2-Fluoro-4-methoxy-DL-phenylalanine. Journal of the American Chemical Society.[38]
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El-Faham, A., & Albericio, F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.[3][39]
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Koksch, B. (2023). Fluorinated amino acids as orthogonal tools in peptide and protein engineering. European Peptide Society.[40]
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A Positional Isomer Showdown: A Comparative Guide to 2-F-Phe, 3-F-Phe, and 4-F-Phe in Protein Science
In the dynamic fields of protein engineering and drug discovery, the strategic incorporation of non-canonical amino acids (ncAAs) has unlocked unprecedented control over protein structure and function. Among the most powerful tools in this expanded chemical toolbox are the fluorinated phenylalanine (F-Phe) analogs. The simple substitution of a single hydrogen atom with fluorine on the phenyl ring introduces a range of unique physicochemical properties, turning a passive structural component into an active modulator and a sensitive biophysical probe.
This guide provides an in-depth comparative analysis of the three positional isomers of monofluorinated phenylalanine: 2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe). We will dissect their fundamental properties, explore their distinct impacts on protein structure and stability, and detail the experimental methodologies required to harness their potential. This resource is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about which F-Phe analog is best suited for their specific application, from enhancing protein therapeutics to elucidating complex biological mechanisms.
The Fluorine Advantage: More Than Just a Halogen
Before comparing the isomers, it is crucial to understand why fluorine is such a transformative element in protein science. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it exceptionally stable to metabolic degradation.[1] This stability can enhance the shelf-life and in vivo longevity of peptide and protein-based drugs.
Furthermore, fluorine is the most electronegative element, yet it is only slightly larger than hydrogen in terms of its van der Waals radius. This unique combination allows it to exert powerful electronic effects with minimal steric perturbation.[1][2] These electronic changes can modulate pKa, alter cation-π and other non-covalent interactions, and influence protein conformation.[1]
Finally, the stable isotope of fluorine, ¹⁹F, is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio.[3] Since fluorine is virtually absent from biological systems, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy offers a background-free window into the local environment of the labeled protein, providing exquisite sensitivity to conformational changes, ligand binding, and protein dynamics.[3][4]
Comparative Physicochemical Properties: A Tale of Three Positions
The position of the fluorine atom on the phenyl ring dictates the electronic and steric profile of the amino acid. These seemingly subtle differences have profound consequences for how the analog integrates into and influences a protein. The table below summarizes key physicochemical properties that distinguish the three isomers.
| Property | Phenylalanine (Phe) | 2-F-Phe (ortho) | 3-F-Phe (meta) | 4-F-Phe (para) |
| Molecular Weight ( g/mol ) | 165.19 | 183.18[5] | 183.18 | 183.18[6] |
| pKa (α-COOH) | ~2.2 | ~2.21[7][8] | ~2.2 | ~2.2 |
| pKa (α-NH₃⁺) | ~9.3 | ~9.2 | ~9.1 | ~9.2 |
| Hammett Parameter (σp) | 0 | N/A | 0.34 | 0.06 |
| Hammett Parameter (σm) | 0 | N/A | 0.34 | 0.06 |
| van der Waals Radius of Substituent (Å) | H: 1.20 | F: 1.47 | F: 1.47 | F: 1.47 |
| Electronegativity of Substituent (Pauling) | H: 2.20 | F: 3.98 | F: 3.98 | F: 3.98 |
Note: pKa values can vary slightly depending on the measurement conditions. Hammett parameters quantify the electron-withdrawing or -donating effect of a substituent on the reactivity of the phenyl ring.
The Hammett parameters reveal the distinct electronic nature of the isomers. 4-F-Phe, with a σp of +0.06, is only weakly electron-withdrawing, making it the most electronically conservative substitution for phenylalanine. In contrast, 3-F-Phe is significantly more electron-withdrawing (σm = +0.34), which can more dramatically alter interactions such as cation-π stacking. 2-F-Phe, while also electron-withdrawing, introduces the added complexity of steric hindrance due to the proximity of the fluorine to the polypeptide backbone, potentially forcing unconventional side-chain conformations.
Incorporation into Proteins: The Amber Suppression Workflow
The site-specific incorporation of F-Phe isomers into proteins is most commonly achieved through amber suppression, a powerful genetic code expansion technique.[9] This method repurposes the UAG (amber) stop codon to encode the desired ncAA. This requires an orthogonal translation system, consisting of an aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA (tRNA_CUA) pair that is engineered to be specific for the ncAA and not interact with the host cell's endogenous translational machinery.[9]
Experimental Protocol: Amber Suppression in E. coli
This protocol provides a general framework for incorporating F-Phe analogs into a protein of interest (POI) expressed in E. coli.
Materials:
-
Competent E. coli cells (e.g., BL21(DE3))
-
Expression plasmid for your POI with a TAG codon at the desired site
-
pEVOL plasmid encoding the appropriate orthogonal aaRS/tRNA pair (specific for the F-Phe analog)
-
Luria-Bertani (LB) agar plates and liquid media
-
Appropriate antibiotics for both plasmids
-
2-F-Phe, 3-F-Phe, or 4-F-Phe
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Methodology:
-
Co-transformation: Transform competent E. coli cells with both the POI expression plasmid and the pEVOL plasmid. Plate on LB agar containing both antibiotics and incubate overnight at 37°C.[8]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with both antibiotics. Grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume (e.g., 500 mL) of LB medium containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[8]
-
ncAA Addition: Add the desired F-Phe analog to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 16-24 hours with shaking.[8]
-
Harvesting and Purification: Harvest the cells by centrifugation. The subsequent protein purification is performed according to standard protocols for your specific protein.
-
Validation: Successful incorporation should be validated by mass spectrometry, which will show a mass shift corresponding to the F-Phe incorporation, and by ¹⁹F NMR to confirm the presence of the fluorine signal.
Impact on Protein Structure and Stability: A Positional Paradigm
The choice of F-Phe isomer can lead to vastly different outcomes in terms of protein stability and structure.
-
4-Fluorophenylalanine (4-F-Phe): The Subtle Stabilizer. Generally considered the most conservative substitution, 4-F-Phe often enhances protein stability with minimal structural perturbation.[1] The weak electron-withdrawing nature of the para-fluorine can subtly strengthen local interactions. Its incorporation has been shown to increase the melting temperature (Tm) of proteins, indicating enhanced thermal stability. The minimal steric difference from phenylalanine allows it to be readily accommodated in hydrophobic cores.
-
3-Fluorophenylalanine (3-F-Phe): The Electronic Influencer. The meta-positioned fluorine exerts a stronger inductive effect, significantly altering the electronic character of the aromatic ring. This can have a more pronounced impact on cation-π interactions, which are crucial for many protein-ligand and protein-protein interfaces. The effect on stability can be context-dependent; it may be stabilizing or destabilizing depending on the specific interactions at the substitution site.
-
2-Fluorophenylalanine (2-F-Phe): The Conformational Maverick. The ortho-fluorine introduces both electronic perturbation and significant steric constraints. Its proximity to the polypeptide backbone can restrict the rotational freedom of the chi1 dihedral angle, forcing the side chain into specific conformations. This can be a powerful tool for intentionally altering protein structure or probing the steric tolerance of a binding pocket. However, it is also the most likely of the three isomers to be destabilizing if the native conformation cannot accommodate the steric bulk.
| Isomer | Typical Effect on Stability | Structural Perturbation | Primary Application Rationale |
| 4-F-Phe | Generally stabilizing | Minimal | Enhance stability, ¹⁹F NMR probe with low perturbation |
| 3-F-Phe | Context-dependent | Moderate | Modulate cation-π interactions, ¹⁹F NMR probe |
| 2-F-Phe | Often destabilizing | Potentially significant | Induce conformational changes, probe steric limits |
Probing the Proteome: ¹⁹F NMR Spectroscopy
¹⁹F NMR is arguably the most powerful application of F-Phe incorporation. The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local environment, making it a precise reporter of structural and functional changes.
A change in the protein's state, such as the binding of a small molecule, a change in pH, or a larger conformational shift, will alter the electronic environment around the fluorine atom. This results in a change in its ¹⁹F chemical shift, which is easily detected in a simple one-dimensional NMR experiment.[4]
The chemical shift ranges for the three isomers are distinct, reflecting their different electronic environments. While the exact chemical shift is highly dependent on the specific protein context, typical ranges (relative to a standard like CFCl₃) are often observed. For example, the chemical shift of 4-F-Phe is generally found in a different region of the spectrum than that of 2-F-Phe or 3-F-Phe, allowing for clear identification.[10]
Case Study: Tenebrio molitor Antifreeze Protein
A compelling example of a direct comparative study comes from the hyperactive antifreeze protein (AFP) from the yellow mealworm beetle, Tenebrio molitor.[11] This small, cysteine-rich protein has a defined ice-binding surface that includes several phenylalanine residues. To probe the role of these residues in ice-binding, researchers systematically replaced them with 2-F-Phe, 3-F-Phe, and 4-F-Phe.
The activity of AFPs is measured by their ability to lower the freezing point of a solution below its melting point, a phenomenon known as thermal hysteresis (TH). The results of these substitutions were striking:
-
4-F-Phe: Substitution with 4-F-Phe at key positions on the ice-binding face resulted in a significant increase in TH activity, suggesting that the subtle electronic changes introduced by the para-fluorine enhanced the protein's interaction with the ice crystal lattice.
-
3-F-Phe: In contrast, substitution with 3-F-Phe led to a decrease in TH activity, indicating that the more significant alteration of the ring's electronic properties was detrimental to the precise interactions required for ice binding.
-
2-F-Phe: The introduction of 2-F-Phe abolished the TH activity almost completely. This suggests that the steric bulk of the ortho-fluorine disrupted the precise alignment of the side chain on the ice surface, preventing effective binding.
This case study elegantly demonstrates how the choice of isomer is not a trivial decision. Depending on the scientific question, one can choose an F-Phe analog to enhance, modulate, or disrupt protein function in a controlled and predictable manner.
Conclusion and Future Outlook
The positional isomers of monofluorophenylalanine—2-F-Phe, 3-F-Phe, and 4-F-Phe—represent a versatile and powerful set of tools for modern protein science. They are not interchangeable; each offers a unique combination of steric and electronic properties that can be leveraged to achieve specific experimental goals. 4-F-Phe serves as a minimally perturbing probe and potential stabilizer. 3-F-Phe allows for the fine-tuning of electrostatic interactions. 2-F-Phe provides a means to probe steric tolerance and induce conformational change.
As our ability to engineer orthogonal translation systems improves, the incorporation of these and other fluorinated amino acids will become even more routine.[12] Their application in ¹⁹F NMR for drug screening and in the design of more stable and effective protein therapeutics will undoubtedly continue to expand, pushing the boundaries of what is possible in biotechnology and medicine.[7]
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A Researcher's Guide to Confirming the Stereochemistry of Incorporated 2-Fluoro-D-phenylalanine
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-canonical amino acids like 2-fluoro-D-phenylalanine (2-F-D-Phe) has become a pivotal strategy for enhancing metabolic stability, modulating bioactivity, and fine-tuning molecular conformations.[1][2] The precise stereochemistry of these building blocks is not a mere structural detail; it is a critical determinant of a molecule's pharmacological profile. An incorrect stereoisomer can lead to diminished efficacy, altered receptor binding, or unforeseen toxicity. Therefore, the unambiguous confirmation of the desired D-configuration of incorporated 2-fluorophenylalanine is an indispensable step in the development pipeline.
This guide provides a comparative analysis of the primary analytical techniques employed to verify the stereochemistry of 2-F-D-Phe. We will delve into the causality behind the experimental choices for each method, offering field-proven insights to guide researchers in selecting the most appropriate strategy for their specific needs.
The Central Challenge: Distinguishing Enantiomers
Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation and identification a non-trivial task. The introduction of a fluorine atom in the phenyl ring of phenylalanine further adds a layer of complexity that necessitates robust and sensitive analytical methods. The following sections will compare and contrast four key techniques: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Enzymatic Assays.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. Its principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The "Why" Behind the Method
The choice of a suitable chiral column and mobile phase is paramount for achieving baseline separation of 2-F-D-Phe from its L-enantiomer. The selection process is often empirical but can be guided by the chemical nature of the analyte. For amino acids, columns with cyclodextrin-based or Pirkle-type CSPs are often effective.[3] Derivatization of the amino acid with a chiral or achiral tag can enhance resolution and detection sensitivity. For instance, derivatization with Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) followed by LC-MS/MS analysis is a powerful method for the simultaneous measurement of amino acid enantiomers.[4]
Trustworthiness: A Self-Validating System
A robust chiral HPLC method is validated by spiking the sample with a known standard of the opposite enantiomer (2-fluoro-L-phenylalanine) to confirm peak identity and resolution. The method's precision, accuracy, and limit of detection should be established to ensure reliable and reproducible results.
Experimental Protocol: Chiral HPLC Analysis of 2-F-D-Phe
-
Sample Preparation:
-
Hydrolyze the peptide containing the incorporated 2-F-D-Phe under acidic conditions (e.g., 6N HCl at 110°C for 24 hours) to release the free amino acids.
-
Neutralize the hydrolysate and derivatize with a suitable agent if necessary (e.g., Marfey's reagent, L-FDLA).
-
Dissolve the derivatized or underivatized amino acid mixture in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: ChiraDex or a similar chiral column suitable for amino acid separation.[3]
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid). The exact composition should be optimized for the specific column and analyte.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV-Vis at a wavelength where the analyte absorbs (e.g., 254 nm), or Mass Spectrometry (MS) for higher sensitivity and specificity.
-
-
Data Analysis:
-
Compare the retention time of the peak corresponding to 2-F-D-Phe in the sample with that of a pure 2-F-D-Phe standard.
-
The presence of a peak at the retention time of the 2-fluoro-L-phenylalanine standard would indicate racemization or incorrect incorporation.
-
Visualization: Chiral HPLC Workflow
Caption: Workflow for confirming the stereochemistry of 2-F-D-Phe using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei. For fluorinated compounds, ¹⁹F NMR is particularly insightful due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[5][6]
Expertise & Experience: The "Why" Behind the Method
The chemical shift of the fluorine atom in 2-F-D-Phe is highly sensitive to its local environment. In a chiral environment, the ¹⁹F signals of the D- and L-enantiomers can be resolved. This chiral environment can be induced by the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). Alternatively, for an incorporated amino acid within a larger peptide, the inherent chirality of the peptide backbone can sometimes be sufficient to induce separate signals for different stereoisomers.[7]
Trustworthiness: A Self-Validating System
The unambiguous assignment of ¹⁹F NMR signals is achieved by running spectra of the pure D- and L-enantiomers of 2-fluorophenylalanine under the same conditions. Two-dimensional NMR techniques, such as ¹H-¹⁹F HETCOR, can further aid in structural elucidation and assignment.
Experimental Protocol: ¹⁹F NMR Analysis
-
Sample Preparation:
-
Dissolve the peptide or the isolated 2-F-D-Phe in a suitable deuterated solvent (e.g., D₂O, CD₃OD).
-
If using a CSA, add a stoichiometric amount of the agent (e.g., (R)- or (S)-1-phenylethylamine) to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum on a high-field NMR spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phasing, and baseline correction).
-
Compare the chemical shift of the fluorine signal in the sample to that of the pure 2-F-D-Phe and 2-fluoro-L-phenylalanine standards (with the CSA if used). A single peak corresponding to the D-enantiomer confirms the stereochemistry.
-
Visualization: ¹⁹F NMR Analysis Workflow
Caption: Workflow for stereochemical confirmation of 2-F-D-Phe using ¹⁹F NMR spectroscopy.
X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including the absolute stereochemistry of all chiral centers.
Expertise & Experience: The "Why" Behind the Method
This technique is particularly powerful for confirming the stereochemistry of an amino acid within a peptide, as it provides a complete structural picture of the final product.[8] The main challenge lies in obtaining high-quality crystals of the peptide suitable for diffraction.[8] The incorporation of heavy atoms, such as iodine in p-iodophenylalanine, can facilitate phase determination, a critical step in solving the crystal structure.[8]
Trustworthiness: A Self-Validating System
The solved crystal structure provides a direct visualization of the atomic arrangement, and the absolute configuration can be determined from the diffraction data, often with a high degree of confidence (e.g., by calculating the Flack parameter). The final refined structure is deposited in a public database like the Protein Data Bank (PDB), ensuring transparency and allowing for independent verification.[8]
Experimental Protocol: Peptide Crystallography
-
Crystallization:
-
Dissolve the purified peptide in a suitable buffer.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Optimize conditions that yield single, well-ordered crystals.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods like molecular replacement or experimental phasing.
-
Build an atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its accuracy.
-
-
Analysis:
-
Examine the refined structure to confirm the D-configuration of the 2-fluorophenylalanine residue.
-
Visualization: X-ray Crystallography Workflow
Caption: Workflow for determining the stereochemistry of incorporated 2-F-D-Phe via X-ray crystallography.
Enzymatic Assays
Enzymatic assays leverage the high stereospecificity of enzymes to differentiate between L- and D-amino acids.[9][10] Enzymes like D-amino acid oxidase (DAAO) and L-amino acid oxidase (LAAO) selectively catalyze the oxidative deamination of D- and L-amino acids, respectively.[10]
Expertise & Experience: The "Why" Behind the Method
This method is particularly useful for a rapid and sensitive confirmation of the presence of a specific enantiomer. The reaction can be monitored by measuring the consumption of a substrate (e.g., oxygen) or the formation of a product (e.g., hydrogen peroxide, α-keto acid).[11] Commercially available kits can simplify the process.[12] It is important to ensure that the fluorinated analog is a substrate for the chosen enzyme.
Trustworthiness: A Self-Validating System
The assay's specificity is confirmed by running parallel reactions with pure D- and L-amino acid standards. A positive result with DAAO and a negative result with LAAO would confirm the D-configuration of the fluorophenylalanine.
Experimental Protocol: D-Amino Acid Oxidase Assay
-
Sample Preparation:
-
Hydrolyze the peptide to release the free amino acids.
-
Prepare a solution of the amino acid mixture in the appropriate buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the sample, D-amino acid oxidase, and a detection reagent (e.g., a chromogenic or fluorogenic substrate for hydrogen peroxide).
-
Incubate the reaction for a specific time at a controlled temperature.
-
Measure the signal (absorbance or fluorescence) using a plate reader or spectrophotometer.
-
-
Data Analysis:
-
Compare the signal generated from the sample to that of a positive control (e.g., D-phenylalanine) and a negative control (e.g., L-phenylalanine). A significant signal indicates the presence of a D-amino acid.
-
Visualization: Enzymatic Assay Workflow
Caption: Workflow for stereochemical confirmation of 2-F-D-Phe using a D-amino acid oxidase-based enzymatic assay.
Comparative Summary
| Technique | Principle | Advantages | Disadvantages | Best For |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Quantitative, high-throughput, widely available. | Requires method development, may require derivatization. | Routine quality control and enantiomeric purity determination. |
| NMR Spectroscopy | Different chemical shifts in a chiral environment. | Non-destructive, provides detailed structural information. | Lower sensitivity than HPLC, may require chiral additives. | Structural elucidation and confirmation in solution. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous, provides absolute stereochemistry and 3D structure. | Requires high-quality crystals (can be a major bottleneck). | Definitive structural proof of the final peptide. |
| Enzymatic Assays | High stereospecificity of enzymes. | Highly specific, sensitive, and rapid. | Requires peptide hydrolysis, enzyme must accept the analog as a substrate. | Rapid screening and confirmation of D- or L-configuration. |
Conclusion
The confirmation of the stereochemistry of incorporated this compound is a critical aspect of quality control in peptide and drug development. The choice of analytical method depends on the specific requirements of the study, including the available instrumentation, sample amount, and the desired level of structural detail. Chiral HPLC and enzymatic assays are excellent for routine screening and quantification, while NMR spectroscopy provides valuable structural insights in solution. For an unequivocal and definitive determination of the absolute stereochemistry within the final peptide product, X-ray crystallography remains the gold standard. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive and trustworthy validation of your molecule's stereochemical integrity.
References
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Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, [Link]
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, [Link]
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Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, [Link]
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Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Analytical and Bioanalytical Chemistry, [Link]
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EnzyChrom™ L-Amino Acid Assay Kit. BioAssay Systems, [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis'. EurekAlert!, [Link]
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Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry, [Link]
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Specific chiral recognition of amino acid enantiomers promoted by an enzymatic bioreactor in MOFs. Journal of Materials Chemistry C, [Link]
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4-fluorophenylalanine replaces phenylalanine but not tyrosine. a 1D ¹⁹F... ResearchGate, [Link]
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Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, [Link]
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Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com, [Link]
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Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Metabolites, [Link]
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Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. Communications Chemistry, [Link]
-
2-Fluoro-L-phenylalanine. PubChem, [Link]
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Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, [Link]
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2-Fluorophenylalanine. PubChem, [Link]
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A Newcomer's Guide to Peptide Crystallography. Current Protocols in Protein Science, [Link]
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Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, [Link]
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Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, [Link]
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Amino Acid Chirality: Stereospecific Conversion and Physiological Implications. ACS Omega, [Link]
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Evidence for Phenylalanine Zipper-Mediated Dimerization in the X-Ray Crystal Structure of a Magainin 2 Analogue. PLoS ONE, [Link]
-
Evidence for phenylalanine zipper-mediated dimerization in the X-ray crystal structure of a magainin 2 analogue. PLoS ONE, [Link]
-
Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, [Link]
-
Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, [Link]
-
Phenylalanine Stereoisomers of CJ-15208 and [d-Trp]CJ-15208 Exhibit Distinctly Different Opioid Activity Profiles. Molecules, [Link]
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- 4. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Assessing the Biological Impact of 2-Fluoro-D-Phenylalanine Substitution
Introduction: Beyond the Canonical Twenty—Harnessing Chirality and Fluorination in Peptide Design
In the landscape of modern drug discovery and protein engineering, the strategic incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative tool.[1] By moving beyond the 20 proteinogenic L-amino acids, researchers can imbue peptides and proteins with novel functionalities, enhanced stability, and tailored therapeutic properties.[2] Among the vast arsenal of available ncAAs, fluorinated amino acids and D-amino acids represent two particularly powerful classes of modifications.
This guide focuses on the intersection of these strategies through the analysis of 2-fluoro-D-phenylalanine (2-F-D-Phe) . The introduction of a fluorine atom onto the phenyl ring of phenylalanine subtly alters its electronic properties without significant steric hindrance, offering a unique probe for molecular interactions.[3] Concurrently, the use of a D-enantiomer provides a profound advantage: inherent resistance to proteolytic degradation by endogenous enzymes, which are stereospecific for L-amino acids.[4][5]
This document serves as a comprehensive, technically-grounded comparison guide for researchers, scientists, and drug development professionals. It provides not only the theoretical framework for understanding the impact of 2-F-D-Phe substitution but also a suite of detailed, self-validating experimental protocols to empirically assess these effects on peptide structure, function, and cellular interaction.
The Foundational Hurdle: Incorporating D-Amino Acids
A critical expert insight is understanding how a D-amino acid can be incorporated into a peptide chain. Unlike their L-counterparts, the ribosomal machinery, responsible for protein synthesis in living cells, strongly discriminates against the incorporation of D-amino acids.[6][7] The stereochemistry of the D-aminoacyl-tRNA is incompatible with the geometry of the ribosome's active site, making peptide bond formation extremely inefficient.[6][8]
Therefore, the primary and most viable method for incorporating 2-F-D-Phe into a defined sequence is not through genetic code expansion but through chemical synthesis. This fundamental constraint dictates the entire experimental workflow. Solid-Phase Peptide Synthesis (SPPS) is the workhorse technology that provides complete control over the sequence and allows for the seamless inclusion of D-amino acids, fluorinated analogs, and other ncAAs.
Visualizing the Key Players: A Structural Comparison
To appreciate the subtle yet significant changes, it is crucial to visualize the structures of L-phenylalanine (L-Phe), its fluorinated L-enantiomer (2-F-L-Phe), and the topic of our guide, this compound (2-F-D-Phe).
Caption: Structural comparison of native L-Phe and its fluorinated L- and D-analogs.
A Validated Workflow for Assessing Biological Impact
This section details a logical, step-by-step workflow designed to comprehensively characterize the impact of substituting a native L-Phe residue with 2-F-D-Phe in a model peptide. This workflow is designed to be a self-validating system, where biophysical data informs functional assays, and functional data provides context for cellular assays.
Caption: Experimental workflow for assessing the impact of 2-F-D-Phe substitution.
Part 1: Biophysical Characterization Protocols
The first empirical step is to understand how the substitution affects the peptide's physical properties. For these protocols, we will assume the synthesis of three peptide variants of a hypothetical 15-amino acid peptide inhibitor:
-
Native Peptide: Contains L-Phe at position 8.
-
L-Fluoro Peptide: Contains 2-Fluoro-L-Phe at position 8.
-
D-Fluoro Peptide: Contains 2-Fluoro-D-Phe at position 8.
Protocol 1: Analysis of Secondary Structure via Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy is highly sensitive to the chiral environment of the peptide backbone.[9] Introducing a D-amino acid can disrupt or alter regular secondary structures like α-helices or β-sheets. This experiment will quantify that structural impact.[10]
Methodology:
-
Sample Preparation: Dissolve lyophilized peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1 mg/mL. The buffer must be free of components that absorb in the far-UV range.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas for at least 15 minutes. Set the temperature control to 25°C.
-
Blank Measurement: Record a spectrum of the buffer alone using a 1 mm pathlength quartz cuvette from 260 nm to 190 nm.
-
Sample Measurement: Record the spectra for each of the three peptide variants under the same conditions. Acquire at least three scans per sample and average them to improve the signal-to-noise ratio.
-
Data Processing: Subtract the buffer blank spectrum from each peptide spectrum. Convert the resulting signal from millidegrees (mdeg) to Mean Residue Ellipticity (MRE) to normalize for concentration and peptide length.[11]
Protocol 2: Assessment of Thermal Stability via Differential Scanning Fluorimetry (DSF)
Causality: A well-folded, stable protein or peptide has a characteristic melting temperature (Tm). Ligand binding or structural modifications can alter this value. DSF, or a thermal shift assay, measures this change by monitoring the fluorescence of a dye that binds to hydrophobic regions exposed during unfolding.[12][13] An increase in Tm indicates stabilization.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X working solution of the target protein/peptide for each variant at 10 µM in a suitable assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 1000X stock of a hydrophobic-binding fluorescent dye (e.g., SYPRO™ Orange) in DMSO. Prepare a 4X working dilution of the dye in the assay buffer.
-
-
Assay Plate Setup: In a 96-well PCR plate, add 10 µL of each 2X peptide solution to multiple wells. Add 10 µL of the 4X dye solution. As a control, include wells with buffer and dye only. Seal the plate.
-
Instrument Run: Place the plate in a real-time PCR machine. Set up a melt curve protocol to ramp the temperature from 25°C to 95°C at a rate of 1°C/minute, measuring fluorescence at each interval.[14]
-
Data Analysis: Plot fluorescence intensity versus temperature. The resulting sigmoidal curve's inflection point corresponds to the Tm. Calculate the Tm for each peptide variant by fitting the data to a Boltzmann equation. The change in melting temperature (ΔTm) relative to the native peptide indicates the stabilizing or destabilizing effect of the substitution.[15]
Protocol 3: Evaluation of Proteolytic Stability
Causality: This is the cornerstone experiment for D-amino acid utility. Proteases like trypsin are stereospecific and cannot efficiently cleave peptide bonds adjacent to D-amino acids.[1][4] This assay directly measures the increased resistance to degradation.
Methodology:
-
Reaction Setup: For each peptide variant, prepare a reaction mixture containing 10 µM peptide in a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Initiate Digestion: Add a protease (e.g., Trypsin, at a 1:100 enzyme:substrate ratio) to each tube. For a "T=0" control, add the peptide to a tube where the enzyme is inactivated or immediately add a quenching solution.
-
Time-Course Sampling: Incubate the reactions at 37°C. At various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h), withdraw an aliquot of the reaction and stop the digestion by adding a quenching agent (e.g., 1% trifluoroacetic acid [TFA] or a specific protease inhibitor).[16]
-
Analysis: Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Monitor the disappearance of the full-length peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
Data Quantification: Plot the percentage of intact peptide remaining versus time for each variant. Calculate the half-life (t½) of each peptide under these conditions.
Part 2: Functional and Cellular Impact Protocols
Following biophysical analysis, the next logical step is to determine how the substitution affects the peptide's intended biological function and its interaction with living cells.
Protocol 4: Enzyme Inhibition Assay
Causality: If the model peptide is an enzyme inhibitor, its potency (IC50 or Ki) depends on its ability to bind to the enzyme's active site.[17] Changes in stereochemistry (D- vs. L-) and electronics (fluorination) can significantly alter this binding affinity. This protocol quantifies that change.[18]
Methodology:
-
Assay Principle: This protocol assumes a generic fluorogenic enzyme assay where the enzyme cleaves a substrate to release a fluorescent product.
-
Reagent Preparation:
-
Prepare serial dilutions of each peptide inhibitor (Native, L-Fluoro, D-Fluoro) in the assay buffer. A typical starting concentration might be 1 mM, serially diluted 1:3 down to the nM range.
-
Prepare the target enzyme and its fluorogenic substrate at 2X their final desired concentrations in the assay buffer.
-
-
Assay Execution (96-well plate format):
-
Add 50 µL of the 2X enzyme solution to each well.
-
Add 25 µL of the serially diluted peptide inhibitors. Include "no inhibitor" controls (buffer only) and "no enzyme" blanks.
-
Pre-incubate for 15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution.
-
-
Data Collection: Measure the fluorescence signal over time (kinetic mode) or at a fixed endpoint using a plate reader.
-
Data Analysis: Calculate the reaction rate for each inhibitor concentration. Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each peptide variant.[19]
Protocol 5: Cell Viability (MTT) Assay
Causality: It is essential to determine if the modified peptide is toxic to cells. The MTT assay is a standard colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[20][21] A reduction in signal indicates cytotoxicity.
Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293) into a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.[22]
-
Peptide Treatment: Prepare serial dilutions of each peptide variant in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test peptides. Include wells with medium only as an untreated control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control cells (set to 100% viability). Plot percent viability versus peptide concentration to generate a dose-response curve and determine the CC50 (concentration causing 50% cytotoxicity).
Comparative Analysis: Expected Outcomes
The following tables summarize the expected outcomes from the described protocols. This data is illustrative, based on established scientific principles, and serves to guide the interpretation of actual experimental results.
Table 1: Biophysical Properties Comparison
| Parameter | Native Peptide (L-Phe) | L-Fluoro Peptide (2-F-L-Phe) | D-Fluoro Peptide (2-F-D-Phe) | Rationale |
| Secondary Structure | Defined (e.g., α-helical) | Similar to Native | Potentially Disrupted (e.g., Random Coil) | D-amino acids are known to break or kink α-helical structures. |
| Melting Temp (Tm) | Baseline (e.g., 55°C) | Increased (e.g., 58°C) | Variable / Context-Dependent | Fluorination can enhance stability. D-isomer impact depends on local structure. |
| Proteolytic Half-life | Low (e.g., <30 min) | Low (e.g., <30 min) | Significantly Increased (e.g., >24 h) | Proteases are stereospecific for L-amino acids.[1][4] |
Table 2: Functional & Cellular Impact Comparison
| Parameter | Native Peptide (L-Phe) | L-Fluoro Peptide (2-F-L-Phe) | D-Fluoro Peptide (2-F-D-Phe) | Rationale |
| Enzyme Inhibition (IC50) | Baseline (e.g., 100 nM) | Potentially Altered (e.g., 50 nM or 200 nM) | Significantly Altered (likely increased) | Fluorination alters electronic interactions; D-isomer changes the 3D orientation of the side chain, likely disrupting optimal binding. |
| Cytotoxicity (CC50) | >100 µM | >100 µM | >100 µM | Peptides are generally not cytotoxic unless designed to be. This needs empirical validation. |
Conclusion and Future Directions
The substitution of a canonical L-amino acid with this compound is a powerful, albeit surgically precise, modification in peptide chemistry. The primary and most predictable biological impact is a dramatic increase in the peptide's resistance to proteolytic degradation, a critical feature for the development of peptide-based therapeutics with improved in vivo half-lives.[23]
However, this guide demonstrates that this stability comes at a cost that must be empirically measured. The D-stereocenter will likely alter the peptide's secondary structure and, consequently, its biological function. The functional impact is not inherently negative; while it may reduce affinity for one target, it could enhance it for another or create an entirely new activity. The addition of the fluorine atom provides a further layer of modulation by altering local electronic and hydrophobic interactions.[3]
The experimental workflow provided here offers a robust framework for any research team to dissect these complex effects. By systematically progressing from synthesis and biophysical characterization to functional and cellular assays, scientists can build a complete, data-driven profile of their 2-F-D-Phe-modified peptide, enabling rational design and accelerating the journey from the bench to innovative applications.
References
-
Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions. Journal of bacteriology, 181(12), 3853–3855. [Link]
-
Li, L., & Xu, B. (2009). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Organic & biomolecular chemistry, 7(19), 3841–3849. [Link]
-
Ares, G., Rizzi, A., & Calo, G. (2023). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Molecules, 28(3), 1361. [Link]
-
van Meer, P. J., van der Laan, J. W., & van den Heuvel, M. W. (2014). Cytotoxicity MTT Assay Protocols and Methods. In Cell-Penetrating Peptides (pp. 227-236). Springer, New York, NY. [Link]
-
Kim, D. S., & Kim, D. E. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in chemistry, 7, 419. [Link]
-
Krilic, A. L., Gury, L., & Frombach, J. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(35), 10425–10433. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. LifeTein. [Link]
-
Polikanov, Y. S., Aleksashin, A. D., Beckert, B., & Wilson, D. N. (2018). Mechanistic insights into the slow peptide bond formation with D-amino acids in the ribosomal active site. Nucleic acids research, 46(22), 11959–11968. [Link]
-
Tiwari, A. (2013). How can I set a protocol to do a mtt assay of peptide and protein?. ResearchGate. [Link]
-
Hecht, S. M. (2006). Construction of modified ribosomes for incorporation of D-amino acids into proteins. Biochemistry, 45(51), 15541–15551. [Link]
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A Comparative Guide to the Quantitative Analysis of 2-Fluoro-D-Phenylalanine Incorporation Efficiency
Introduction: Beyond the Canonical 20 Amino Acids
The ability to incorporate non-canonical amino acids (ncAAs) into proteins has revolutionized protein engineering and drug development. By expanding the genetic code, we can install novel chemical functionalities, probes, and post-translational modifications into target proteins with high precision.[1][2] This allows for the creation of proteins with enhanced stability, novel catalytic activities, and tailored therapeutic properties.[3][4] Among the vast array of available ncAAs, fluorinated amino acids like 2-fluoro-D-phenylalanine (2-F-D-Phe) are of particular interest. The fluorine atom offers a unique biophysical probe for ¹⁹F NMR studies due to its sensitivity to the local environment and the absence of a background signal in biological systems.[5] Furthermore, the D-configuration provides peptides with significant resistance to proteolytic degradation, a crucial attribute for increasing the in-vivo half-life of peptide-based therapeutics.[4]
However, the successful application of 2-F-D-Phe hinges on the ability to efficiently and faithfully incorporate it at the desired position within a protein. The efficiency of this process is not always predictable and must be empirically determined.[6] Therefore, a robust quantitative analysis of incorporation efficiency is a critical step in any workflow utilizing ncAAs. This guide provides an in-depth comparison of the primary methods used to quantify the incorporation of 2-F-D-Phe, offering detailed protocols and expert insights to help researchers select the most appropriate strategy for their experimental goals.
The Foundation: Enabling ncAA Incorporation
Before analyzing incorporation efficiency, one must first implement a system to enable it. The cornerstone of site-specific ncAA incorporation is the Orthogonal Translation System (OTS) .[1] An OTS consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be mutually orthogonal, meaning they do not cross-react with the host cell's endogenous synthetases or tRNAs.[7][8][9] This engineered pair is then repurposed to recognize the desired ncAA (e.g., 2-F-D-Phe) and deliver it in response to a unique codon, most commonly a reassigned stop codon like the amber codon (UAG).[1][2]
Comparative Analysis of Quantification Methodologies
The choice of quantification method depends on the required accuracy, throughput, available equipment, and the specific experimental question. Here, we compare three gold-standard approaches: Mass Spectrometry, Fluorescence-Based Reporter Assays, and Isotopic Labeling.
Method 1: Mass Spectrometry (MS)-Based Quantification
Principle: This is the most direct and unambiguous method for confirming and quantifying ncAA incorporation. The substitution of a canonical amino acid with 2-F-D-Phe results in a predictable mass shift in the final protein product. Electrospray Ionization Mass Spectrometry (ESI-MS) can measure the mass of the intact protein, providing a clear readout of successful incorporation.[10][11] For higher resolution, the protein can be proteolytically digested and analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which confirms the precise site of incorporation and allows for quantification by comparing the signal intensity of the ncAA-containing peptide against its wild-type counterpart.[12]
Experimental Protocol: Intact Protein Analysis via ESI-MS
-
Expression: Express the target protein in cells containing the appropriate OTS plasmid and supplemented with 2-F-D-Phe in the growth medium. A negative control culture without 2-F-D-Phe is essential to assess background read-through of the stop codon.
-
Purification: Purify the target protein from the cell lysate. An affinity tag (e.g., a polyhistidine-tag) is highly recommended to ensure high purity, as host proteins can interfere with the analysis.[10]
-
Sample Preparation: Desalt the purified protein using a suitable method (e.g., C4 ZipTip) and elute in a solvent compatible with MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
Data Acquisition: Infuse the sample into an ESI-MS instrument operating in positive-ion mode. Acquire spectra across a mass range appropriate for the expected molecular weight of the protein.
-
Data Analysis: Deconvolute the resulting multi-charge spectrum to determine the zero-charge mass of the protein. Compare the observed mass with the theoretical mass of the successfully modified protein. Incorporation efficiency can be estimated by comparing the relative intensities of the peaks corresponding to the modified and unmodified proteins.
Data Presentation: MS Analysis of sfGFP-N150-(2-F-D-Phe)
| Sample | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Incorporation Efficiency (%) |
| sfGFP (WT) | 26,855.2 | 26,855.4 | +0.2 | N/A |
| sfGFP-N150-TAG (+ 2-F-D-Phe) | 26,901.2 | 26,901.5 | +0.3 | ~85% (based on peak intensity) |
| sfGFP-N150-TAG (- 2-F-D-Phe) | N/A | 26,772.1 | - | Low level read-through |
Causality & Trustworthiness: The power of MS lies in its directness. An observed mass that matches the theoretical mass of the 2-F-D-Phe-containing protein is unequivocal proof of incorporation.[10] This method is self-validating when a peak corresponding to the unmodified protein (resulting from stop codon read-through or misincorporation of a natural amino acid) is also observed, allowing for a direct ratiometric quantification.
Method 2: Fluorescence-Based Reporter Assays
Principle: This high-throughput method provides an indirect measure of incorporation efficiency by linking the successful suppression of a stop codon to the expression of a fluorescent reporter protein, such as Superfolder Green Fluorescent Protein (sfGFP).[10] A stop codon is engineered into the reporter gene at a permissive site. In the presence of the OTS and the ncAA, a full-length, fluorescent protein is produced. The intensity of the fluorescence signal is directly proportional to the amount of full-length protein, thus serving as a proxy for incorporation efficiency.[13]
Experimental Protocol: sfGFP Reporter Assay
-
Construct Preparation: Use a plasmid encoding a reporter (e.g., sfGFP) with an in-frame amber (TAG) stop codon at a non-essential position (e.g., N150).[10]
-
Transformation: Co-transform expression cells with the sfGFP reporter plasmid and the OTS plasmid for 2-F-D-Phe.
-
Expression & Lysis: Grow small-scale cultures under inducing conditions with varying concentrations of 2-F-D-Phe. Include a positive control (wild-type sfGFP) and a negative control (reporter and OTS plasmids, but no 2-F-D-Phe). After expression, lyse the cells.
-
Fluorescence Measurement: Measure the fluorescence of the crude cell lysate in a plate reader using appropriate excitation and emission wavelengths (e.g., 485 nm Ex / 510 nm Em for sfGFP).
-
Data Normalization: Normalize the fluorescence signal to cell density (e.g., OD₆₀₀). Calculate the relative incorporation efficiency by comparing the signal from the ncAA-containing samples to the positive and negative controls.
Data Presentation: Comparison of Synthetase Variants for 2-F-D-Phe Incorporation
| Synthetase Variant | 2-F-D-Phe (mM) | Normalized Fluorescence (a.u.) | Relative Efficiency (%) |
| Wild-Type sfGFP | 0 | 100,000 | 100 (Control) |
| OTS-Variant A | 0 | 5,200 | 5.2 (Background) |
| OTS-Variant A | 1 | 65,800 | 65.8 |
| OTS-Variant B | 0 | 5,500 | 5.5 (Background) |
| OTS-Variant B | 1 | 89,100 | 89.1 |
Causality & Trustworthiness: This method is ideal for screening libraries of aaRS variants to identify the most efficient enzyme for a given ncAA.[14] While indirect, its validity is established through rigorous controls. The positive control defines the maximum possible signal, while the negative control quantifies the background signal from translational read-through. The resulting "signal window" provides a reliable metric for comparing relative efficiencies.
Method 3: Stable Isotope Labeling
Principle: This is a highly sensitive and specific variation of the MS-based approach that uses a stable isotope-labeled version of 2-F-D-Phe (e.g., ¹³C- or ¹⁵N-labeled).[12][15] The mass difference between the isotopically labeled ncAA and any misincorporated natural amino acid is easily resolved by high-resolution mass spectrometry. This allows for extremely precise quantification by comparing the integrated peak areas of the labeled versus unlabeled peptide species. Furthermore, the use of ¹⁹F itself as a probe for NMR spectroscopy is a powerful, background-free method to confirm incorporation and gain structural insights.[5][16]
Experimental Protocol: LC-MS/MS with Isotopic Labeling
-
Precursor: Obtain or synthesize ¹³C₉,¹⁵N₁-labeled this compound.
-
Expression & Purification: Follow the same procedure as in the standard MS protocol (Method 1).
-
Digestion: Digest the purified protein with a specific protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS instrument. The instrument will separate the peptides chromatographically and measure their mass-to-charge ratios.
-
Quantification: Identify the peptide containing the incorporation site. Quantify the incorporation efficiency by calculating the ratio of the extracted ion chromatogram (XIC) peak area for the labeled peptide to the sum of the peak areas for all versions of that peptide (labeled, unlabeled read-through, etc.).
Causality & Trustworthiness: Isotopic labeling is the gold standard for quantitative proteomics and provides the most trustworthy data.[12] The known mass shift from the isotope label acts as an internal standard, eliminating many sources of instrument variability. This method definitively distinguishes between the intended ncAA incorporation and the misincorporation of natural phenylalanine, a ambiguity that can sometimes arise in lower-resolution MS analysis.
Comparison of Alternatives to this compound
While 2-F-D-Phe is a valuable tool, the choice of ncAA should be tailored to the application.
| ncAA Type | Example | Primary Use | Key Advantage |
| Positional Fluoro-Isomers | 4-Fluoro-L-phenylalanine | Probing cation-π interactions, ¹⁹F NMR | Minimal structural perturbation compared to Phe.[5] |
| Multiply Fluorinated Phe | Pentafluoro-L-phenylalanine | Altering hydrophobicity, ¹⁹F NMR | Creates a significantly different electronic and steric environment.[3][10] |
| Bio-orthogonal Handles | p-Azido-L-phenylalanine, p-Acetyl-L-phenylalanine | Site-specific chemical conjugation (e.g., Click Chemistry) | Enables attachment of external probes, drugs, or polymers.[11][14] |
| D-Amino Acids | p-Amino-D-phenylalanine | Enhancing proteolytic stability | Increases peptide half-life in biological systems.[4] |
Conclusion and Recommendations
Quantifying the incorporation efficiency of this compound is not merely a validation step; it is a critical parameter that impacts the interpretation of downstream experiments and the overall success of the project.
-
For high-throughput screening of new orthogonal synthetases or optimizing expression conditions, the fluorescence reporter assay is the method of choice due to its speed and scalability.
-
For unequivocal confirmation and accurate quantification in a purified system, ESI-MS of the intact protein is the most direct and reliable approach.
-
For the most precise and sensitive quantification , especially when distinguishing from misincorporation of natural phenylalanine is critical, stable isotope labeling coupled with LC-MS/MS is the gold standard.
By understanding the principles, advantages, and limitations of each method, researchers can design robust, self-validating experiments that pave the way for the successful application of this compound in pioneering new frontiers of protein science and therapeutic design.
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Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. (n.d.). MDPI. Retrieved from [Link]
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Safety Operating Guide
2-fluoro-D-phenylalanine proper disposal procedures
As a Senior Application Scientist, I've seen firsthand how cutting-edge research relies on novel chemical tools like 2-fluoro-D-phenylalanine. This unnatural amino acid is invaluable in peptide and protein engineering, offering unique properties for drug development. However, its unique structure—specifically the presence of a halogen—places it in a chemical category that demands rigorous and informed disposal procedures.
This guide is designed to provide you, my fellow researchers and scientists, with a comprehensive, step-by-step plan for the proper disposal of this compound. Adherence to these protocols is not merely about regulatory compliance; it is a fundamental aspect of our commitment to laboratory safety, environmental stewardship, and the integrity of our scientific work. We will move beyond simple checklists to understand the causality behind each step, ensuring that our safety practices are as robust as our research.
Part 1: Hazard Characterization and Profile
Before waste can be managed, it must be understood. This compound is a halogenated organic compound. While its toxicological properties have not been fully investigated, the presence of the fluorine atom and its general chemical class necessitate specific handling precautions.[1] The primary hazards are associated with irritation and the potential for the release of toxic gases upon decomposition.
Key safety information derived from Safety Data Sheets (SDS) is summarized below.
| Hazard Profile | Description | Rationale & Implication for Disposal |
| Chemical Class | Halogenated Organic Compound | Must be segregated into a dedicated halogenated waste stream.[2] Halogenated wastes require high-temperature incineration with flue gas scrubbing to neutralize toxic byproducts like hydrogen fluoride.[3][4] Mixing with non-halogenated solvent waste can contaminate the entire batch, drastically increasing disposal costs and environmental burden.[5] |
| Incompatibilities | Strong oxidizing agents.[6] | Never mix this compound waste with strong oxidizers (e.g., nitrates, perchlorates, peroxides). Doing so could lead to a violent reaction, creating a significant safety hazard in the waste container. |
| Decomposition | Thermal decomposition may generate toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride.[4] | This reinforces the need for disposal via a licensed chemical destruction facility capable of handling such off-gassing safely. It is also a critical reason to avoid uncontrolled heating or mixing with reactive chemicals. |
| Physical Form | Typically a solid powder.[1] | As a powder, it poses an inhalation risk and can easily contaminate surfaces.[1] Disposal procedures must account for preventing dust formation during handling and cleanup.[3][7] |
Part 2: The Cornerstone of Disposal: Waste Segregation
The single most critical step in the proper disposal of this compound is segregation. Because it is a halogenated compound, it must not be mixed with other waste streams. The rationale is both economic and environmental; non-halogenated solvents can often be recycled or used as fuel, whereas halogenated waste requires specialized and more expensive incineration treatment.[8]
The following decision workflow illustrates the segregation process.
Caption: Waste segregation decision workflow.
Part 3: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step methodology for safely accumulating and disposing of this compound waste in a laboratory setting. This procedure is designed to comply with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10]
Experimental Protocol: Waste Accumulation and Disposal
-
Container Selection and Preparation:
-
Objective: To ensure waste is stored in a secure, compatible container that prevents leaks and dangerous reactions.
-
Methodology:
-
Select a clean, leak-proof container with a tightly sealing screw-top cap. The container must be chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) containers are often a suitable choice.[11][12]
-
Affix a "Hazardous Waste" tag or label to the container before adding any waste.[13]
-
On the label, clearly write the full chemical name: "this compound". Do not use abbreviations. If it is a solution, list all components and their approximate percentages.[13]
-
Mark the appropriate hazard warnings on the label (e.g., Irritant).[14]
-
-
-
Waste Collection:
-
Objective: To safely transfer waste into the designated container while minimizing exposure and contamination.
-
Methodology:
-
Conduct all waste transfers within a chemical fume hood to control potential dust or vapors.
-
For solid waste (e.g., excess reagent, contaminated weigh paper), carefully place it into the designated solid halogenated waste container.
-
For contaminated sharps (needles, scalpels), dispose of them in a designated sharps container first, which will then be placed into the hazardous waste stream.
-
For solutions, pour carefully into the liquid halogenated waste container. Use a funnel to prevent spills.
-
Keep the waste container closed at all times except when actively adding waste.[15]
-
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Objective: To store waste safely at its point of generation in compliance with regulatory standards.
-
Methodology:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of laboratory personnel.[12][14]
-
Ensure the SAA is in a secondary containment tray to catch any potential leaks.[16]
-
Segregate the halogenated waste container from incompatible materials, particularly acids, bases, and oxidizers.[2][12]
-
Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA.[11]
-
-
-
Arranging for Disposal:
-
Objective: To ensure the timely and proper removal of waste from the laboratory by authorized personnel.
-
Methodology:
-
Once the container is full or waste is no longer being generated, seal it tightly.
-
Complete the hazardous waste tag with the accumulation start and end dates.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11] Do not attempt to dispose of the chemical yourself.
-
The final disposal method will be determined by the licensed waste contractor and will likely involve high-temperature incineration.[3][4] Never dispose of this compound down the drain or in regular trash.[3]
-
-
Part 4: Emergency Procedures for Spills and Exposure
Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.
Spill Cleanup Protocol (Small, Solid Spill)
-
Evacuate and Alert: Immediately alert personnel in the vicinity.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Wear appropriate PPE, including safety goggles, gloves (nitrile is often suitable, but check manufacturer compatibility), and a lab coat.
-
Containment: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Cleanup: Carefully sweep or vacuum the material into a designated container.[1] Do not dry sweep in a way that creates dust. Place all cleanup materials (absorbent pads, contaminated PPE) into a bag, seal it, and label it as "Hazardous Waste" containing this compound.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Arrange for pickup of the cleanup waste through your EHS office.
The following diagram outlines the logical flow for responding to a chemical spill.
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A Comprehensive Guide to the Safe Handling of 2-fluoro-D-phenylalanine
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-fluoro-D-phenylalanine, moving beyond standard safety data sheets to offer practical, field-proven insights. Our goal is to empower you with the knowledge to work safely and efficiently, making this your preferred resource for laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
This compound is a derivative of the amino acid phenylalanine, where a hydrogen atom on the benzene ring has been replaced by a fluorine atom.[1] While a valuable compound in various research applications, it is crucial to recognize its potential hazards to mitigate risks effectively.
The primary hazards associated with this compound are:
-
Acute Oral Toxicity: Ingestion can be harmful.
-
Skin and Eye Irritation: Direct contact with the powder can cause irritation.
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory discomfort.
A thorough understanding of these risks is the foundation of a robust safety protocol. The causality is clear: preventing direct contact and inhalation is the most effective way to ensure safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage and Transport | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Double-gloved nitrile or neoprene gloves | Laboratory coat | N95 respirator or higher |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Work in a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | P100 respirator or PAPR |
Glove Selection: A Deeper Dive
While "chemical-resistant gloves" is a common recommendation, a more nuanced approach is necessary. For incidental contact, nitrile gloves are a suitable choice. However, for prolonged handling or in the event of a spill, a more robust glove material is recommended. The table below provides general breakthrough time information for common glove materials against aromatic compounds, which can serve as a guide.
| Glove Material | Breakthrough Time for Aromatic Compounds | Recommendation for this compound |
| Nitrile | Fair (generally > 1 hour)[2][3] | Suitable for short-term handling and incidental contact. |
| Neoprene | Good (generally > 4 hours)[2][3] | Recommended for extended handling and solution preparation. |
| Butyl Rubber | Excellent (generally > 8 hours)[2][3] | Recommended for spill cleanup and emergency response. |
| Viton | Excellent (generally > 8 hours)[2][3] | An alternative to Butyl rubber for spill cleanup. |
It is crucial to inspect gloves for any signs of degradation or perforation before each use.
Operational Plan: A Step-by-Step Guide to Weighing and Preparing a Solution
This protocol is designed to be a self-validating system, where each step minimizes exposure and ensures accuracy.
Preparation
-
Designate a Workspace: All handling of solid this compound should be conducted in a designated area within a certified chemical fume hood.[4][5]
-
Assemble Materials: Gather all necessary equipment, including the chemical container, pre-labeled receiving flasks, spatulas, and weighing paper.
-
Don PPE: Follow the donning procedure outlined below. For this task, the minimum required PPE is a lab coat, chemical splash goggles, and double nitrile gloves. An N95 respirator is also recommended when handling the powder outside of a containment hood.
Weighing Procedure
-
Tare the Balance: Place a clean, empty weigh boat or paper on the analytical balance and tare it.
-
Transfer the Chemical: Inside the fume hood, carefully transfer the desired amount of this compound from the stock container to the weigh boat using a clean spatula.
-
Measure the Mass: Carefully transport the weigh boat to the balance and record the mass.
-
Return to the Fume Hood: Immediately return the weighed chemical to the fume hood.
Solution Preparation
-
Add Solvent: While still in the fume hood, add the desired solvent to the receiving flask.
-
Transfer the Weighed Chemical: Carefully add the weighed this compound to the solvent.
-
Dissolve: Gently swirl or stir the solution until the solid is fully dissolved.
-
Seal and Label: Securely cap and label the flask with the chemical name, concentration, date, and your initials.
Donning and Doffing PPE: A Critical Procedure
Improper removal of PPE can lead to contamination. Follow this OSHA-compliant procedure to ensure your safety.[6][7]
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely doffing PPE.
Emergency Procedures: Spill and Exposure Management
Spill Cleanup Protocol
In the event of a spill of solid this compound, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate PPE as outlined in the spill cleanup section of the PPE table.
-
Contain the Spill: Gently cover the spill with absorbent pads to prevent the powder from becoming airborne.[8][9]
-
Wet the Material: Carefully dampen the absorbent pads with water to further reduce the risk of dust.[9]
-
Collect the Waste: Using a scoop or forceps, carefully collect the wetted absorbent material and spilled powder.[8]
-
Package the Waste: Place all contaminated materials into a clearly labeled, sealable plastic bag for hazardous waste disposal.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Doff PPE and Wash Hands: Follow the proper doffing procedure and wash your hands thoroughly.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Ensuring Environmental Responsibility
As a halogenated organic compound, this compound and its contaminated waste must be disposed of as hazardous waste in accordance with EPA regulations.[10][11]
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, and absorbent materials, should be collected in a designated, labeled hazardous waste container.
-
Aqueous Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
Disposal Pathway
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.
Waste Disposal Decision Tree
Caption: Decision-making process for proper waste segregation.
References
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee Knoxville. [Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Berkeley, Department of Environment, Health & Safety. [Link]
-
Instructions for Cleaning Spills of Powdered Hazardous Drugs. Duke University, Occupational & Environmental Safety Office. [Link]
-
EHS-461, WEIGHING HAZARDOUS POWDERS. Emory University, Environmental Health and Safety Office. [Link]
-
Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. [Link]
-
1910.132 - General requirements. Occupational Safety and Health Administration. [Link]
-
eTool : Electric Power Generation, Transmission, and Distribution - Personal Protective Equipment (PPE) - Donning and Doffing PPE. Occupational Safety and Health Administration. [Link]
-
Hazardous Drugs Spill Clean Up. The University of British Columbia, Safety & Risk Services. [Link]
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link]
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Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). University of Washington, Environmental Health & Safety. [Link]
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NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Spill Cleanup. Pesticide Environmental Stewardship. [Link]
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NIOSH Pocket Guide to Chemical Hazards. U.S. Department of Health & Human Services. [Link]
-
EAGLE NITRILE GLOVE CHEMICAL RESISTANCE CHART. Eagle Protect. [Link]
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Chemical Resistance Reference Chart. Medicom. [Link]
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NIOSH Guidebook - Refresher Training. HalenHardy (YouTube). [Link]
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Powder Weighing Procedure. Weizmann Institute of Science, Safety Unit. [Link]
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Adhere To the Correct Procedure for Donning and Doffing PPE. OSHAcademy. [Link]
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NIOSH Pocket Guide to Chemical Hazards. ResponderHelp.com. [Link]
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Personal Protective Equipment. Occupational Safety and Health Administration. [Link]
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Chemical Resistance Chart. Showa. [Link]
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Chemical Resistance Chart. KBS Coatings. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
-
REGULATION FOR CONTROL OF VOLATILE ORGANIC COMPOUNDS. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Segregation. College of the Holy Cross. [Link]
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This compound. PubChem. [Link]
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Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Donning and Doffing PPE Explanation. Healthcare Compliance Pros. [Link]
-
EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]
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Glove Selection Chart - Chemical Breakthrough Times - All Safety Products. Scribd. [Link]
-
CHEMICAL GLOVE RESISTANCE GUIDE. Global Industrial. [Link]
-
2-Fluorophenylalanine. PubChem. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
